Product packaging for Hydroxy-PEG3-NHS(Cat. No.:CAS No. 1807518-71-3)

Hydroxy-PEG3-NHS

Cat. No.: B608008
CAS No.: 1807518-71-3
M. Wt: 319.31 g/mol
InChI Key: KQGZCLFKXYOVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-PEG3-NHS is a PEG derivative containing a hydroxyl group with an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO8 B608008 Hydroxy-PEG3-NHS CAS No. 1807518-71-3

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO8/c15-4-6-20-8-10-21-9-7-19-5-3-13(18)22-14-11(16)1-2-12(14)17/h15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGZCLFKXYOVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124554
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-71-3
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Hydroxy-PEG3-NHS: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Hydroxy-PEG3-NHS ester, a versatile heterobifunctional crosslinker. It is designed to be a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and materials science.

Chemical Structure and Properties

This compound ester is a molecule that features a hydroxyl (-OH) group and an N-hydroxysuccinimide (NHS) ester group separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure imparts both hydrophilicity and reactivity, making it a valuable tool in bioconjugation.

The chemical structure is as follows:

The key functional groups are:

  • Hydroxyl Group (-OH): A primary alcohol that can be used for further chemical modifications or as a point of attachment to surfaces or other molecules.

  • PEG3 Spacer: A short, hydrophilic chain of three ethylene glycol units that increases the aqueous solubility of the molecule and the resulting conjugate.[1]

  • NHS Ester: A highly reactive group that specifically targets primary amines (-NH2) on biomolecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound ester is presented in the table below.

PropertyValueReference
Molecular Weight 319.31 g/mol
Molecular Formula C13H21NO8[2]
CAS Number 1807518-71-3[2]
Appearance Colorless to light yellow oil
Solubility ≥ 100 mg/mL in DMSO
Purity Typically ≥95%
Reaction Kinetics and Stability

The reactivity of the NHS ester is pH-dependent. The reaction with primary amines is most efficient at a pH range of 7.2-8.5.[] It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant with increasing pH. The half-life of NHS esters in aqueous solution is a critical consideration for experimental design.

pHHalf-life of NHS esterReference
7.0 (at 0°C)4-5 hours[4][5]
8.0~1 hour[4]
8.6 (at 4°C)10 minutes[4][5]
9.0~125 minutes[6]

Due to this hydrolysis, it is recommended to prepare solutions of this compound ester immediately before use and to avoid storing it in aqueous buffers for extended periods.

Applications in Research and Drug Development

The bifunctional nature of this compound ester makes it a valuable tool in a variety of applications, particularly in the development of complex biomolecules and drug delivery systems.

Bioconjugation

The primary application of this compound ester is the covalent modification of biomolecules. The NHS ester reacts efficiently with the primary amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.[] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides.[7]

PROTAC® Development

This compound ester is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein targets.

Surface Modification and Nanoparticle Functionalization

The hydroxyl group of this compound ester can be used to attach the molecule to surfaces, such as those of nanoparticles or microarrays. Subsequent reaction of the NHS ester with amine-containing biomolecules allows for the controlled immobilization of proteins, antibodies, or other ligands. This is a key technique in the development of targeted drug delivery systems, diagnostic assays, and biocompatible materials.

Experimental Protocols

The following are general protocols for common applications of this compound ester. It is important to optimize the reaction conditions for each specific application.

General Protocol for Protein Labeling

This protocol describes the general steps for conjugating this compound ester to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound ester and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Characterize the conjugate to determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule is a multi-step process that involves the sequential attachment of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to a linker. The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound ester.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_0 Step 1: Synthesis of Ligand-Linker Intermediate cluster_1 Step 2: Activation of the Hydroxyl Group cluster_2 Step 3: Coupling with Target Protein Ligand cluster_3 Step 4: Purification A E3 Ligase Ligand (with primary amine) C Reaction in DMF/DIPEA A->C B This compound Ester B->C D Ligand-PEG3-OH Intermediate C->D Amide Bond Formation E Ligand-PEG3-OH Intermediate G Activation Reaction E->G F Activation Reagent (e.g., MsCl, TsCl) F->G H Activated Ligand-Linker G->H I Activated Ligand-Linker K Coupling Reaction I->K J Target Protein Ligand (with nucleophilic group) J->K L Crude PROTAC K->L Final Linkage M Crude PROTAC N Purification (e.g., HPLC) M->N O Pure PROTAC N->O PROTAC_Pathway PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->E3Ligase PROTAC Dissociates UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ub Transfer Ub Ubiquitin Ub->UbiquitinatedTarget Degradation Degradation UbiquitinatedTarget->Degradation Proteasome Proteasome Proteasome->Degradation Recycled Recycled PROTAC & Amino Acids Degradation->Recycled

References

Navigating the Solubility of Hydroxy-PEG3-NHS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for research scientists and drug development professionals on the solubility characteristics of Hydroxy-PEG3-NHS in Dimethyl Sulfoxide (DMSO) and aqueous buffers, critical for its application in bioconjugation and Proteolysis Targeting Chimera (PROTAC) development.

This compound is a valuable heterobifunctional crosslinker, featuring a hydroxyl group for further derivatization and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. Its polyethylene glycol (PEG) spacer is a key feature, designed to enhance the hydrophilicity and aqueous solubility of the molecules it modifies.[1][2][3] This guide provides a comprehensive overview of its solubility, stability, and handling protocols to ensure its effective use in research and development.

Quantitative Solubility Data

The solubility of this compound is significantly different in organic solvents compared to aqueous systems, primarily due to the nature of the NHS ester group.

Solvent/Buffer SystemReported SolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL≥ 313.18 mMHygroscopic DMSO can negatively impact solubility; using freshly opened solvent is recommended.[4]
Aqueous Buffers (e.g., PBS)Not Quantitatively Reported-The hydrophilic PEG spacer increases aqueous solubility, but the compound's instability in aqueous media makes precise, stable solubility measurements challenging. It is sparingly soluble and prone to hydrolysis.[1][2][3][5][6]

Understanding Solubility in Different Media

Dimethyl Sulfoxide (DMSO)

This compound exhibits excellent solubility in DMSO, a common water-miscible organic solvent used for preparing stock solutions of non-polar to moderately polar compounds.[4][7][8] It is recommended to use anhydrous, high-purity DMSO to prepare high-concentration stock solutions, which can then be stored at -20°C or -80°C for short to medium-term periods.[4] However, it is crucial to minimize the exposure of the reagent to moisture, as the NHS ester is highly susceptible to hydrolysis.[8]

Aqueous Buffers

While the PEG linker is specifically included to improve water solubility, the practical application of this compound in purely aqueous solutions is limited by the instability of the NHS ester.[1][2][3] The NHS ester group readily hydrolyzes in the presence of water, a reaction that is accelerated at neutral and, particularly, at basic pH (7-9), which is the optimal range for its reaction with primary amines.[7][8]

This inherent instability means that while the molecule can be diluted from a DMSO stock into an aqueous buffer for immediate use in a conjugation reaction, determining a stable, quantitative solubility limit is often impractical and not typically provided by suppliers. The focus is on the kinetics of the conjugation reaction, which must proceed more rapidly than the hydrolysis of the NHS ester. For this reason, preparing and storing aqueous stock solutions of this compound is strongly discouraged.[8]

Experimental Protocols

The following protocols outline the standard procedures for the preparation of this compound solutions and its use in a typical protein labeling reaction.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent use in conjugation reactions.

Materials:

  • This compound

  • Anhydrous (molecular sieve-treated) Dimethyl Sulfoxide (DMSO)[7]

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • In a fume hood, weigh the desired amount of this compound into a sterile, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO to 1 mg of the compound).

  • Vortex the solution until the this compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.

  • Store the aliquots at -20°C or -80°C under an inert gas like argon or nitrogen.[4][7] Generally, these solutions are usable for up to one month when stored at -20°C.[1]

Protocol 2: General Procedure for Protein Labeling

Objective: To conjugate this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[8]

  • This compound stock solution in DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)[8]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the protein solution at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[8]

  • Calculate the required volume of the this compound DMSO stock solution to achieve the desired molar excess (a 5- to 20-fold molar excess is a common starting point for protein solutions >2 mg/mL).[7]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid protein denaturation.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • To stop the conjugation reaction, add a quenching buffer to a final concentration of 25-50 mM. This will consume any unreacted this compound.

  • Incubate for an additional 15-30 minutes.

  • Purify the labeled protein from excess reagent and by-products using a desalting column or dialysis against an appropriate buffer.

Visualizing Relevant Pathways and Workflows

This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic mechanism of a PROTAC molecule.

The following workflow outlines the key steps for a typical bioconjugation experiment using this compound.

Conjugation_Workflow prep_reagent 1. Prepare Stock Solution This compound in anhy. DMSO reaction 3. Conjugation Reaction Add NHS ester to protein solution (RT, 30-60 min) prep_reagent->reaction prep_protein 2. Prepare Protein Exchange into amine-free buffer (e.g., PBS) prep_protein->reaction quench 4. Quench Reaction Add Tris or Glycine reaction->quench purify 5. Purification Remove excess reagents (Desalting / Dialysis) quench->purify analyze 6. Analysis Confirm conjugation (e.g., SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

References

In-Depth Technical Guide: Synthesis and Purity of Hydroxy-PEG3-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Hydroxy-PEG3-NHS, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of its corresponding carboxylic acid precursor, 11-Hydroxy-3,6,9-trioxaundecanoic acid, using a carbodiimide coupling agent in the presence of N-hydroxysuccinimide (NHS). The most common carbodiimide used for this purpose is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate then reacts with N-hydroxysuccinimide to form the more stable NHS ester, releasing an N-acylisourea byproduct.

Synthesis Pathway

Synthesis_Pathway precursor Hydroxy-PEG3-Acid (11-Hydroxy-3,6,9-trioxaundecanoic acid) intermediate O-Acylisourea Intermediate (unstable) precursor->intermediate + EDC edc EDC nhs NHS product This compound intermediate->product + NHS byproduct N-Acylisourea Byproduct intermediate->byproduct hydrolysis or rearrangement

Caption: Synthesis of this compound from its carboxylic acid precursor.

Experimental Protocol: Synthesis

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 11-Hydroxy-3,6,9-trioxaundecanoic acid (Hydroxy-PEG3-acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 11-Hydroxy-3,6,9-trioxaundecanoic acid (1.0 eq) in anhydrous DCM. A small amount of anhydrous DMF can be added to aid dissolution if necessary.

  • To the stirred solution, add N-Hydroxysuccinimide (1.2 eq) and EDC (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. The hydrophilic nature of the PEG chain can present challenges for standard purification techniques.

Purification Methods
  • Silica Gel Flash Chromatography: This is a common method for purifying small organic molecules. However, the polarity of PEG compounds can lead to streaking and poor separation on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., DCM or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically employed. It is often beneficial to use a silica gel that has been neutralized with a base (e.g., triethylamine) to prevent the degradation of the NHS ester.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can provide higher purity product compared to flash chromatography. A C18 column is commonly used with a gradient of water and acetonitrile, both often containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

Experimental Protocol: Purification by Flash Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes/ethyl acetate mixture) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol.

  • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity of this compound

The purity of this compound is critical for its successful application in bioconjugation, as impurities can lead to side reactions and poorly defined conjugates.

Quantitative Data
ParameterTypical ValueAnalytical Method
Purity > 90%HPLC, NMR
Molecular Weight 319.31 g/mol Mass Spectrometry
Appearance White to off-white solid or oilVisual Inspection

Note: Purity specifications can vary between suppliers.

Common Impurities
  • 11-Hydroxy-3,6,9-trioxaundecanoic acid: Unreacted starting material.

  • N-acylisourea byproduct: Formed from the rearrangement of the O-acylisourea intermediate.

  • EDC-urea: The byproduct formed from the hydrolysis of EDC.

  • Hydrolyzed NHS ester: The NHS ester can hydrolyze back to the carboxylic acid in the presence of water.

Analytical Techniques for Purity Assessment

A combination of analytical techniques is used to confirm the identity and purity of this compound.

Analytical Workflow

Analytical_Workflow sample Purified this compound hplc HPLC (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms result Purity > 90% Correct Structure Correct Molecular Weight hplc->result nmr->result ms->result

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols: Purity Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Since the PEG backbone lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Mass Spectrometry (MS) can also be coupled to the HPLC for simultaneous purity assessment and mass confirmation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.25 (t, 2H, -CH₂-COO-NHS)

    • δ 3.80-3.60 (m, 10H, PEG backbone -O-CH₂-CH₂-O-)

    • δ 3.55 (t, 2H, HO-CH₂-)

    • δ 2.90 (s, 4H, succinimide protons)

    • δ 2.75 (t, 2H, -CH₂-COO-NHS)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 169.1 (C=O, succinimide)

    • δ 168.5 (C=O, ester)

    • δ 72.5, 70.6, 70.4, 70.3, 67.2, 61.7 (PEG backbone carbons)

    • δ 25.6 (succinimide carbons)

4.2.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Mass: [M+Na]⁺ = 342.12 (for C₁₃H₂₁NO₈). The exact mass can be used to confirm the elemental composition.

This technical guide provides a foundational understanding of the synthesis and purity of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment.

Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in the field of bioconjugation, fundamentally altering the therapeutic landscape. PEG linkers are synthetic, hydrophilic polymers that can be covalently attached to biomolecules such as proteins, peptides, antibodies, and nanoparticles. This process, known as PEGylation, imparts numerous favorable properties to the conjugated molecule, including enhanced solubility, stability, and bioavailability, as well as reduced immunogenicity and clearance rates.[1][2] This guide provides a comprehensive overview of the applications of PEG linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Principles of PEGylation

The utility of PEG linkers in bioconjugation stems from their unique physicochemical properties. The repeating ethylene glycol units (-CH2-CH2-O-) are highly hydrophilic, creating a hydration shell around the conjugated molecule.[2] This "stealth" effect shields the biomolecule from proteolytic enzymes and recognition by the immune system, thereby prolonging its circulation half-life.[2][3]

Key Advantages of Using PEG Linkers:

  • Improved Solubility: PEGylation can significantly enhance the solubility of hydrophobic drugs and proteins in aqueous solutions.[1][4]

  • Enhanced Stability: The PEG chain protects biomolecules from enzymatic degradation and physical instability.[1]

  • Increased Bioavailability: By reducing renal clearance and proteolytic degradation, PEGylation leads to a longer circulation time and improved distribution of the therapeutic agent.[1][3]

  • Reduced Immunogenicity: The "stealth" properties of PEG can mask antigenic sites on the biomolecule, reducing the likelihood of an immune response.[2][3]

Types of PEG Linkers and Their Applications

PEG linkers are available in various architectures and with a wide range of reactive functional groups, allowing for tailored bioconjugation strategies.

PEG Linker Type Description Key Applications Examples of Functional Groups
Linear PEG A single, straight PEG chain with functional groups at one or both ends.[1]Protein and peptide modification, drug delivery.[1]NHS ester, Maleimide, Amine, Carboxylic acid
Branched PEG Consists of two or more PEG chains emanating from a central core.[5]Provides a greater hydrodynamic volume, leading to longer circulation times compared to linear PEGs of the same molecular weight.[1][6][7]Forked, Multi-arm
Heterobifunctional PEG Possesses two different reactive functional groups at its termini.[8]Enables the precise and stable attachment of two different molecules, such as a drug and a targeting ligand.[9]NHS-PEG-Maleimide, Azide-PEG-NHS
Cleavable PEG Contains a labile bond within the PEG chain that can be cleaved under specific physiological conditions.[5]Controlled drug release in response to stimuli like pH, enzymes, or reducing agents in the target microenvironment.[10]Disulfide, Hydrazone, Ester
Bioorthogonal PEG Incorporates reactive groups that do not interfere with native biological processes.[5]In vivo imaging and tracking of biomolecules.[5]DBCO-PEG for copper-free click chemistry.[5]

Quantitative Impact of PEGylation on Bioconjugates

The choice of PEG linker, including its architecture and length, can have a profound and quantifiable impact on the properties of the resulting bioconjugate.

Effect of PEG Architecture on Pharmacokinetics
PEG Architecture Biomolecule Effect on Half-life (t½) Reference
Linear PEG (2 kDa)CapD S334C -CP5.3 h[11]
Branched (3-prong) PEG (2.3 kDa)CapD S334C -CP7.7 h[11]
Linear PEGrhG-CSFShorter half-life compared to branched PEG[11]
Branched PEGrhG-CSFLonger half-life compared to linear PEG[11]

Note: While branched PEGs often lead to longer half-lives, this is not solely due to a larger hydrodynamic size, as some studies have shown comparable viscosity radii for linear and branched PEGs of the same total molecular weight.[1][6]

Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Efficacy
Number of PEG Units in Linker Tumor Exposure Reduction in Tumor Weight Reference
0 (Non-PEGylated control)Lowest11%[6]
2Similar to 4 PEG units35-45%[6]
4Similar to 2 PEG units35-45%[6]
8Significantly higher than 2 & 4 PEG units75-85%[6]
12Similar to 8 & 24 PEG units75-85%[6]
24Similar to 8 & 12 PEG units75-85%[6]

Key Experimental Protocols

General Protocol for Protein PEGylation with NHS-Ester-Activated PEG

This protocol describes the conjugation of an amine-reactive PEG linker to primary amines (e.g., lysine residues, N-terminus) on a protein.

Materials:

  • Protein of interest

  • NHS-Ester-activated PEG (e.g., mPEG-succinimidyl succinate)

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM sodium borate buffer, pH 8.0. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).

Procedure:

  • Protein Preparation: Dissolve the protein in the PEGylation Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-activated PEG in the PEGylation Buffer or a compatible organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated PEG to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-Ester-PEG. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to confirm PEGylation and determine the degree of modification. Further characterization can be performed using techniques like mass spectrometry.

Protocol for Site-Specific PEGylation of a Thiol-Containing Protein with PEG-Maleimide

This protocol is for the selective conjugation of a PEG-maleimide to a free sulfhydryl group (cysteine residue) on a protein.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide

  • Reaction Buffer: PBS, pH 6.5-7.5. The buffer should be free of reducing agents.

  • Reducing Agent (optional, for disulfide bond reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Purification system (e.g., SEC).

Procedure:

  • Protein Preparation:

    • If the protein has a free cysteine, dissolve it in the Reaction Buffer.

    • If the target cysteine is in a disulfide bond, the protein must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.

  • PEG Reagent Preparation: Dissolve the PEG-Maleimide in the Reaction Buffer to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of PEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and protein.

  • Characterization: Confirm conjugation using SDS-PAGE and assess the purity of the final product.

Functionalization of Nanoparticles with Heterobifunctional PEG Linkers

This protocol outlines a general procedure for attaching a heterobifunctional PEG linker to a nanoparticle surface, followed by conjugation of a targeting ligand.

Materials:

  • Nanoparticles (e.g., gold nanoparticles, liposomes)

  • Heterobifunctional PEG linker (e.g., Thiol-PEG-NHS)

  • Targeting ligand with a primary amine (e.g., antibody, peptide)

  • Activation Buffer: MES buffer, pH 4.5-5.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Purification method (e.g., centrifugation, dialysis)

Procedure:

  • Nanoparticle-PEG Conjugation:

    • Disperse the nanoparticles in an appropriate buffer.

    • Add the Thiol-PEG-NHS linker and incubate to allow the thiol group to bind to the nanoparticle surface (e.g., via a gold-thiol bond). The specific conditions will depend on the nanoparticle material.

    • Purify the PEGylated nanoparticles to remove excess linker.

  • Activation of Carboxyl Groups (if using a COOH-PEG linker):

    • Resuspend the COOH-PEG-nanoparticles in Activation Buffer.

    • Add EDC and NHS to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

    • Wash the nanoparticles to remove excess EDC and NHS.

  • Ligand Conjugation:

    • Resuspend the activated PEGylated nanoparticles in Coupling Buffer.

    • Add the targeting ligand containing a primary amine.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted active groups with a suitable quenching agent (e.g., Tris or glycine).

    • Purify the final targeted nanoparticles using centrifugation or dialysis to remove unconjugated ligands and other reagents.

  • Characterization: Characterize the functionalized nanoparticles for size, surface charge, and conjugation efficiency.

Visualizing Key Biological Pathways and Workflows

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

The following diagram illustrates the mechanism of action for a typical ADC, where a PEG linker is often used to connect the antibody to the cytotoxic payload.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxic Effect

Caption: Workflow of ADC binding, internalization, and payload release leading to cell death.

This pathway highlights the critical role of the linker, which must remain stable in circulation but be efficiently cleaved within the lysosome to release the cytotoxic drug.[12][13]

Targeted Drug Delivery via PEGylated Nanoparticles

This diagram shows the general workflow for developing and utilizing PEGylated nanoparticles for targeted drug delivery.

Nanoparticle_Workflow cluster_formulation Formulation & Functionalization cluster_delivery In Vivo Delivery & Action Nanoparticle Nanoparticle Core PEGylation PEGylation Nanoparticle->PEGylation Functionalization Conjugation of Targeting Ligand PEGylation->Functionalization DrugLoading Drug Loading Functionalization->DrugLoading Administration Systemic Administration DrugLoading->Administration Circulation Prolonged Circulation Administration->Circulation Targeting Target Site Accumulation Circulation->Targeting DrugRelease Controlled Drug Release Targeting->DrugRelease

Caption: Development workflow for targeted drug delivery using PEGylated nanoparticles.

The PEG layer on the nanoparticle surface is crucial for preventing opsonization and enabling prolonged circulation, which is essential for effective passive and active targeting to the desired tissue or cells.[14]

PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's natural protein degradation machinery to eliminate target proteins. A flexible PEG linker is often employed to connect the target-binding and E3 ligase-binding moieties.

PROTAC_Mechanism cluster_components Components cluster_process Degradation Process PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Protein Degradation Proteasome->Degradation Mediates Degradation->PROTAC Releases PROTAC (Catalytic Cycle)

Caption: Logical flow of PROTAC-mediated targeted protein degradation.

The linker in a PROTAC molecule is a critical determinant of the stability and geometry of the ternary complex, which in turn influences the efficiency of ubiquitination and subsequent degradation of the target protein.[13][15][16]

Conclusion

PEG linkers have become a cornerstone of modern bioconjugation, enabling the development of more effective and safer therapeutics. Their versatility in terms of architecture, size, and functionality allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of a wide range of biomolecules. The continued innovation in PEG linker chemistry, including the development of novel cleavable and bioorthogonal linkers, promises to further expand the applications of PEGylation in drug delivery, diagnostics, and beyond. This guide provides a foundational understanding of the principles, applications, and practical considerations for utilizing PEG linkers in bioconjugation research and development.

References

The Role of PEG3 Spacers in Protein Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, the linkage of molecules to proteins is a fundamental technique for developing therapeutics, diagnostics, and research tools. The choice of a chemical linker to connect a protein to a payload—be it a fluorescent dye, a small molecule drug, or another biomolecule—is critical to the success of the final conjugate. Poly(ethylene glycol) (PEG) linkers, particularly short, discrete PEG chains like triethylene glycol (PEG3), have emerged as indispensable tools. This technical guide delves into the core role of PEG3 spacers in protein labeling, providing quantitative data, detailed experimental methodologies, and visual workflows to empower researchers in their bioconjugation strategies.

PEG linkers are hydrophilic, flexible spacers that offer a multitude of advantages in protein labeling.[1] They can enhance the solubility and stability of the resulting conjugate, reduce aggregation, and minimize steric hindrance, thereby preserving the protein's biological activity.[1][] Furthermore, their non-toxic and non-immunogenic nature makes them ideal for in vivo applications.[3]

Core Properties and Advantages of PEG3 Spacers

The utility of a PEG3 spacer stems from its distinct physicochemical properties. These properties directly translate into significant benefits for the final protein conjugate, impacting everything from its solubility to its in vivo pharmacokinetic profile.

Key Advantages at a Glance:
  • Improved Solubility: The hydrophilic nature of the PEG chain increases the water solubility of hydrophobic payloads and can prevent the aggregation of the final protein conjugate.[1][]

  • Reduced Immunogenicity: PEGylation can "shield" the protein conjugate from the immune system, reducing the likelihood of an adverse immune response.[][4]

  • Enhanced Stability: The flexible PEG spacer can protect the protein from enzymatic degradation, leading to a longer circulation half-life.[1][4]

  • Minimized Steric Hindrance: The spacer arm physically separates the label from the protein, reducing the potential for the label to interfere with the protein's native structure and function.[1]

  • Increased Bioavailability: By improving solubility and stability, PEG spacers contribute to better distribution and reduced clearance of the conjugate in biological systems.[]

Quantitative Data for PEG3 Spacers

For precise control over bioconjugation, it is essential to understand the quantitative properties of the spacer. The following table summarizes key data for a typical PEG3 spacer.

PropertyValueSignificance in Protein Labeling
Molecular Weight ~164.20 g/mol [5]Low molecular weight adds minimal mass to the protein conjugate.
Spacer Arm Length ~14.5 ÅProvides sufficient distance to minimize steric hindrance between the protein and the label.
Composition 3 ethylene glycol unitsConfers hydrophilicity and flexibility to the linker.
Solubility High in aqueous and many organic solvents[3]Facilitates labeling reactions in various buffer conditions and improves the solubility of the final conjugate.

Experimental Protocols

Successful protein labeling with PEG3-containing reagents requires careful execution of established protocols. The choice of reactive chemistry depends on the available functional groups on the protein of interest. The two most common strategies target primary amines (e.g., lysine residues) or free thiols (e.g., cysteine residues).

Protocol 1: Labeling of an Antibody with an NHS-PEG3-Fluorophore

This protocol describes a general procedure for labeling an antibody with a fluorescent dye that has been activated with an N-hydroxysuccinimide (NHS) ester and contains a PEG3 spacer. This method targets primary amines on the antibody.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • NHS-PEG3-Fluorophore reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification/Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any amine-containing stabilizers. This can be done by dialysis against PBS or using an antibody purification kit.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[6]

  • Labeling Reagent Preparation:

    • Allow the vial of NHS-PEG3-Fluorophore to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the labeling reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Calculate the required volume of the labeling reagent stock solution. A 10- to 20-fold molar excess of the dye to the antibody is a good starting point.[7]

    • While gently stirring, add the labeling reagent stock solution dropwise to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Purification of the Conjugate:

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unreacted labeling reagent.[4]

    • Collect the fractions containing the labeled antibody. The first colored fractions are typically the desired product.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the maximum absorbance wavelength of the fluorophore.[7]

    • Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Adding a stabilizer like BSA (if compatible with the downstream application) can be beneficial.[4]

Protocol 2: Labeling of a Protein with a Maleimide-PEG3-Reagent

This protocol outlines the labeling of a protein with a reagent containing a PEG3 spacer and a maleimide group, which specifically reacts with free thiol groups on cysteine residues.

Materials:

  • Thiol-containing protein

  • Maleimide-PEG3-Reagent

  • Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Tris)[7]

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Purification/Desalting column

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7] Note: Do not use DTT as it must be removed before adding the maleimide reagent.

  • Labeling Reagent Preparation:

    • Prepare a 10 mM stock solution of the Maleimide-PEG3-Reagent in anhydrous DMSO or DMF.[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide reagent stock solution to the protein solution while gently stirring.[9]

    • Flush the reaction vial with an inert gas, seal it, and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification of the Conjugate:

    • Purify the labeled protein using a desalting column equilibrated with the desired storage buffer to remove unreacted maleimide reagent and TCEP.[9]

  • Characterization and Storage:

    • Characterize the conjugate by determining the protein concentration and degree of labeling.

    • Store the purified conjugate appropriately, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, enhancing understanding for researchers.

G General Workflow for Protein Labeling with a PEG3-Containing Reagent cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep 1. Prepare Protein Solution (2-5 mg/mL in appropriate buffer) React 3. Mix Protein and Reagent (10-20x molar excess of reagent) Prot_Prep->React Reag_Prep 2. Prepare Labeling Reagent (10 mg/mL in anhydrous DMSO) Reag_Prep->React Incubate 4. Incubate (1-4 hours at RT, protected from light) React->Incubate Purify 5. Purify Conjugate (Size Exclusion Chromatography) Incubate->Purify Analyze 6. Analyze Conjugate (Determine DOL and concentration) Purify->Analyze Store 7. Store Conjugate (4°C or -20°C) Analyze->Store

Caption: A typical experimental workflow for labeling a protein with a PEG3-containing reagent.

G Impact of PEG3 Spacer Properties on Protein Conjugate Outcomes cluster_properties Core PEG3 Properties cluster_outcomes Favorable Conjugate Outcomes Hydrophilicity Hydrophilicity Solubility Increased Solubility & Reduced Aggregation Hydrophilicity->Solubility Flexibility Flexibility & Length (~14.5 Å) Activity Maintained Protein Activity Flexibility->Activity Reduces Steric Hindrance Stability Enhanced In Vivo Stability Flexibility->Stability Protects from Proteolysis Inertness Biologically Inert (Non-immunogenic) Safety Reduced Immunogenicity Inertness->Safety Solubility->Stability

Caption: Relationship between PEG3 spacer properties and the resulting benefits for the protein conjugate.

Conclusion

The PEG3 spacer is a versatile and powerful tool in the protein labeling toolkit. Its inherent properties of hydrophilicity, flexibility, and biocompatibility directly address common challenges in bioconjugation, such as poor solubility, steric hindrance, and immunogenicity. By providing a stable and inert linkage, the PEG3 spacer enables the development of robust and effective protein conjugates for a wide range of applications in research, diagnostics, and therapeutics. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists aiming to leverage the advantages of PEG3 spacers in their protein labeling endeavors.

References

An In-depth Technical Guide to PROTAC Linkers and Their Components for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTAC Technology: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to modulate its function, PROTACs harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins entirely.[1] This event-driven mechanism of action offers several advantages, including the ability to target proteins previously considered "undruggable," the potential for catalytic activity, and the ability to overcome resistance mechanisms associated with traditional inhibitors.[1][2]

At the heart of every PROTAC molecule lies a critical, yet often underappreciated, component: the linker. This guide provides a comprehensive technical overview of PROTAC linkers, their constituent parts, and their profound impact on the overall efficacy, selectivity, and druggability of these innovative therapeutics.

The Core Components of a PROTAC

A PROTAC is a heterobifunctional molecule composed of three distinct chemical entities:

  • Warhead: A ligand that specifically binds to the protein of interest (POI), the target protein intended for degradation. The warhead's affinity and selectivity for the POI are crucial for the PROTAC's targeting capabilities.

  • E3 Ligase Ligand: A ligand that recruits a specific E3 ubiquitin ligase, an enzyme responsible for tagging the POI with ubiquitin. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

  • Linker: A chemical moiety that connects the warhead and the E3 ligase ligand. The linker is far more than a simple tether; its composition, length, and attachment points are critical determinants of a PROTAC's biological activity.

The synergistic action of these three components enables the formation of a transient ternary complex between the POI and the E3 ligase, bringing them into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.

The PROTAC Signaling Pathway: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of PROTACs is a sophisticated manipulation of the natural cellular process of protein turnover. The key steps are outlined in the signaling pathway diagram below.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 ATP-dependent activation Ub_E1 Ub-E1 Ub_E2 Ub-E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand Selection) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Ubiquitination, Viability) Biochemical_Assays->Cellular_Assays Promising Candidates Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Cellular_Assays->In_Vivo_Studies Active Compounds Cellular_Assays->Lead_Optimization In_Vivo_Studies->Lead_Optimization Data for Refinement Lead_Optimization->Design Iterative Improvement

References

The Hydrophilic Nature of Polyethylene Glycol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the physicochemical properties, experimental characterization, and applications of Polyethylene Glycol's hydrophilicity in drug development and biotechnology.

Polyethylene glycol (PEG), a synthetic polyether, is a cornerstone of biomedical research and pharmaceutical development, largely owing to its pronounced hydrophilic ("water-loving") properties. This technical guide provides a comprehensive overview of the fundamental principles governing PEG's interaction with aqueous environments, methodologies for its characterization, and its critical role in enhancing the efficacy of therapeutic agents.

The Core of Hydrophilicity: Chemical Structure and Water Interaction

The remarkable water solubility of PEG is a direct consequence of its chemical structure, which consists of repeating ethylene glycol units (-CH2-CH2-O-).[1][2] The ether oxygen atoms along the polymer backbone are key to its hydrophilic nature. These oxygen atoms possess lone pairs of electrons, making them available for hydrogen bonding with the hydrogen atoms of water molecules.[1] This interaction allows PEG to effectively integrate into the hydrogen-bonding network of water, leading to its high solubility.[1]

The physical and chemical properties of PEG, including its hydrophilicity, can be modulated by altering its molecular weight. PEGs with lower molecular weights are typically liquids, while those with higher molecular weights are waxy solids at room temperature.[3] Despite this, they all exhibit excellent solubility in water and various organic solvents.[2][4]

Quantifying Hydrophilicity: Key Parameters

The hydrophilic character of PEG and PEG-ylated surfaces can be quantified through several key parameters. These measurements are crucial for understanding and predicting the behavior of PEG in aqueous solutions and its impact on drug delivery systems.

Water Solubility and Activity

The solubility of PEG in water is exceptionally high across a wide range of molecular weights. A more nuanced understanding of PEG-water interactions can be gained by examining the water activity in aqueous PEG solutions. Water activity (a_w) reflects the "availability" of water in a solution and is a measure of the energy status of the water. In PEG solutions, the presence of the polymer reduces the water activity due to the binding of water molecules to the PEG chains.

Table 1: Water Activity in Aqueous Solutions of Polyethylene Glycol (PEG) at 35°C

PEG Molecular Weight ( g/mol )PEG Concentration (wt%)Water Activity (a_w)
300100.988
200.975
300.959
400.938
400100.989
200.977
300.962
400.943
4000100.991
200.981
300.969
400.953
6000100.992
200.983
300.972
400.958
Data compiled from studies on the vapor pressure of aqueous PEG solutions.[5][6][7][8]
Hydration Number

The hydration number (n_h) refers to the number of water molecules that are directly associated with a PEG monomer unit. This parameter provides a direct measure of the extent of hydration. The reported values for the hydration number of PEG vary, typically ranging from one to four water molecules per ethylene glycol unit, depending on the experimental technique and conditions.[9]

Table 2: Hydration Number of Polyethylene Glycol (PEG) of Various Molecular Weights

PEG Molecular Weight ( g/mol )Number of PEG Units (n)Hydration Number (n_h) per PEG unit
200~41.0
300~6~1.1
400~9~1.2
600~13~1.3
1000~22~1.4
2000~45~1.5
3000~68~1.55
4000~90~1.6
6000~136~1.6
10000~227~1.6
20000~4541.6
Data obtained from differential scanning calorimetry (DSC) measurements.[9]
Contact Angle

The contact angle is a measure of the wettability of a surface and provides an indication of its hydrophilicity or hydrophobicity. A lower contact angle indicates a more hydrophilic surface. Modifying surfaces with PEG is a common strategy to increase their hydrophilicity and reduce biofouling.

Table 3: Contact Angle of Water on Various Surfaces

Surface MaterialContact Angle (°)
Unmodified Polystyrene~90
Glass~30-40
PEG-modified Glass< 20
Unmodified Gold~65
PEG-thiol monolayer on Gold~30-40
These are approximate values and can vary based on surface roughness, PEG density, and molecular weight.

Experimental Protocols for Characterizing PEG Hydrophilicity

Accurate characterization of PEG's hydrophilic properties is essential for its effective application. The following are detailed methodologies for key experiments.

Determination of Hydration Number by Differential Scanning Calorimetry (DSC)

Objective: To quantify the number of non-freezing water molecules associated with PEG, which corresponds to the hydration number.

Materials:

  • Polyethylene glycol (PEG) of desired molecular weight

  • Deionized or Milli-Q water

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Hermetic aluminum pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PEG sample into a tared hermetic aluminum pan using a microbalance.

    • Add a precise amount of deionized water to the pan to achieve a specific water content (e.g., 50 wt%).

    • Seal the pan hermetically to prevent water evaporation during the experiment.

    • Prepare a series of samples with varying water content.

  • DSC Measurement:

    • Place the sealed sample pan in the DSC cell. An empty sealed pan is used as a reference.

    • Equilibrate the sample at a starting temperature well above the freezing point of water (e.g., 25°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the freezing point of water (e.g., -50°C).

    • Hold the sample at the low temperature for a few minutes to ensure complete freezing of freezable water.

    • Heat the sample at the same controlled rate back to the starting temperature.

    • Record the heat flow as a function of temperature during the heating scan.

  • Data Analysis:

    • The heating curve will show an endothermic peak corresponding to the melting of frozen water.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_m) of the frozen water in the sample.

    • Calculate the mass of frozen water (m_frozen) using the following equation: m_frozen = (ΔH_m * M_w) / ΔH_f where M_w is the molar mass of water and ΔH_f is the heat of fusion of pure water (6.01 kJ/mol).

    • The mass of non-freezing water (m_non-freezing) is the difference between the total mass of water added to the sample and the mass of frozen water.

    • The hydration number (n_h) is then calculated as: n_h = (m_non-freezing / M_w) / (m_PEG / M_PEG_unit) where m_PEG is the mass of the PEG sample and M_PEG_unit is the molar mass of the ethylene glycol repeating unit (44.05 g/mol ).[9]

Measurement of Contact Angle by Sessile Drop Method

Objective: To determine the static contact angle of a water droplet on a PEG-functionalized surface to assess its wettability.

Materials:

  • Contact angle goniometer with a high-resolution camera and light source

  • Syringe with a fine needle for dispensing droplets

  • PEG-functionalized substrate

  • High-purity water

Procedure:

  • Instrument Setup:

    • Place the PEG-functionalized substrate on the sample stage of the goniometer.

    • Ensure the substrate is level.

    • Fill the syringe with high-purity water, ensuring there are no air bubbles.

  • Droplet Deposition:

    • Carefully lower the syringe needle towards the substrate surface.

    • Dispense a small droplet of water (typically 2-5 µL) onto the surface.

    • Retract the needle smoothly without disturbing the droplet.

  • Image Capture and Analysis:

    • Allow the droplet to equilibrate on the surface for a few seconds.

    • Capture a high-resolution image of the droplet profile.

    • Use the software of the goniometer to analyze the image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the contact angle at the three-phase (solid-liquid-vapor) contact line.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.[10][11]

Characterization of PEG-Water Interactions by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the molecular dynamics and interactions between PEG and water molecules.

Materials:

  • High-resolution NMR spectrometer

  • PEG sample

  • Deuterium oxide (D2O) as the solvent

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the PEG sample in D2O in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample. The large peak from the residual HDO in the D2O may need to be suppressed.

    • The chemical shift of the water proton signal can provide information about the extent of hydrogen bonding.

    • Measure the spin-lattice (T1) and spin-spin (T2) relaxation times of the water protons. Changes in these relaxation times in the presence of PEG compared to pure D2O indicate interactions and changes in water mobility.

  • Data Analysis:

    • A decrease in the T1 and T2 relaxation times of water in the presence of PEG suggests that the water molecules are less mobile due to their interaction with the polymer chains.

    • By analyzing the relaxation data as a function of PEG concentration and temperature, it is possible to model the exchange between "bound" and "free" water populations and estimate the number of water molecules in the hydration shell of PEG.[12][13][14][15]

Visualizing PEG's Role: Diagrams and Workflows

Visual representations are invaluable for understanding the complex mechanisms and processes involving PEG.

PEG_Hydration cluster_PEG Polyethylene Glycol (PEG) Chain cluster_water Water Molecules p1 O p2 CH2 p1->p2 p3 CH2 p2->p3 p4 O p3->p4 p5 CH2 p4->p5 p6 CH2 p5->p6 p7 O p6->p7 w1 H2O w1->p1 H-Bond w2 H2O w2->p4 H-Bond w3 H2O w3->p7 H-Bond w4 H2O w4->p4 H-Bond w5 H2O

Caption: Molecular interaction of PEG with water via hydrogen bonds.

PEGylation_Workflow cluster_activation PEG Activation cluster_conjugation Conjugation to Protein cluster_purification Purification PEG Polyethylene Glycol (PEG) ActivatedPEG Activated PEG (e.g., PEG-NHS ester) PEG->ActivatedPEG Chemical Modification Reaction PEGylation Reaction (pH, temp, time controlled) ActivatedPEG->Reaction Protein Therapeutic Protein (with reactive groups like -NH2) Protein->Reaction Mixture Reaction Mixture (PEGylated protein, unreacted protein, free PEG) Reaction->Mixture Purification Purification (e.g., Size Exclusion Chromatography) Mixture->Purification PEGylatedProtein Purified PEGylated Protein Purification->PEGylatedProtein

Caption: General workflow for the PEGylation of a therapeutic protein.

PEG_Shielding_Effect cluster_unmodified Unmodified Nanoparticle/Protein cluster_modified PEGylated Nanoparticle/Protein Unmodified Drug Carrier ImmuneCell Immune Cell Unmodified->ImmuneCell Recognition & Clearance Enzyme Proteolytic Enzyme Unmodified->Enzyme Degradation PEGylated PEGylated Drug Carrier ImmuneCell2 Immune Cell PEGylated->ImmuneCell2 Steric Hindrance (Reduced Recognition) Enzyme2 Proteolytic Enzyme PEGylated->Enzyme2 Steric Hindrance (Reduced Degradation) Circulation Prolonged Circulation PEGylated->Circulation

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with Hydroxy-PEG3-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the conjugation of antibodies with Hydroxy-PEG3-NHS ester. This process, often referred to as PEGylation, involves the covalent attachment of a short polyethylene glycol (PEG) linker to an antibody. The N-hydroxysuccinimide (NHS) ester group of the reagent reacts efficiently with primary amine groups (the ε-amino group of lysine residues and the N-terminus) on the antibody to form stable amide bonds.[1][2][3] This modification is a cornerstone in bioconjugation, utilized to enhance the therapeutic properties of antibodies by improving their stability, solubility, and pharmacokinetic profiles, as well as reducing their immunogenicity.[4] The this compound linker provides a short, hydrophilic spacer arm, which can be beneficial in various applications, including the development of antibody-drug conjugates (ADCs) and diagnostic reagents.

Principle of Reaction

The conjugation chemistry is based on the reaction of the NHS ester with primary amines on the antibody. This nucleophilic acyl substitution reaction occurs under mild, slightly basic conditions (pH 7.2-8.5) to yield a stable and irreversible amide linkage, releasing N-hydroxysuccinimide as a byproduct.[5] The reaction is highly selective for unprotonated primary amines, minimizing off-target modifications.[5]

Data Presentation: Typical Reaction Parameters

The following table summarizes the key quantitative parameters for a typical antibody conjugation reaction with this compound. These values should be considered as a starting point, and optimization may be required for specific antibodies and applications.

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mL[6][7]Higher concentrations can improve labeling efficiency.[8]
Molar Excess of PEG-NHS 10 - 20 fold (PEG:Antibody)[1][6][9]Adjusting this ratio is the primary way to control the degree of labeling.
Reaction Buffer Phosphate, Borate, or BicarbonateMust be free of primary amines (e.g., Tris, Glycine).[2][6]
Reaction pH 7.2 - 8.5[2][5]Higher pH increases the reaction rate but also the rate of NHS-ester hydrolysis.
Reaction Temperature Room Temperature or 4°C (on ice)Lower temperatures can be used for sensitive antibodies.
Reaction Time 30 - 60 minutes (Room Temp) / 2 hours (4°C)[1][6][9]Incubation time can be adjusted to modulate the degree of labeling.
Degree of Labeling (DOL) 4 - 6 PEGs per AntibodyThis is a typical result with a 20-fold molar excess of the PEG reagent.[6][7]
Antibody Recovery Yield >95%Using spin desalting columns for purification.[2][10]

Experimental Protocols

I. Materials and Reagents
  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.4, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes (10K MWCO).[1][3]

  • Microcentrifuge

  • Spectrophotometer (for determining antibody concentration)

II. Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Antibody + PEG-NHS) Ab_Prep->Conjugation Reagent_Prep Reagent Preparation (Dissolve PEG-NHS) Reagent_Prep->Conjugation Quenching Quenching (Add Tris Buffer) Conjugation->Quenching Purification Purification (Spin Desalting Column) Quenching->Purification Analysis Characterization (Concentration, DOL) Purification->Analysis

Caption: Workflow for antibody conjugation with this compound.

III. Detailed Step-by-Step Protocol

Step 1: Antibody Preparation (Buffer Exchange)

  • Initial Check: Ensure your antibody is in a buffer free of primary amines (e.g., Tris, glycine) and stabilizing proteins like BSA.[3] If these are present, they must be removed.

  • Buffer Exchange: Use a spin desalting column to exchange the antibody into the chosen Reaction Buffer.

    • Equilibrate the spin column according to the manufacturer's instructions (typically involves washing with the Reaction Buffer).

    • Apply the antibody sample to the column.

    • Centrifuge to collect the buffer-exchanged antibody.[3]

  • Concentration Adjustment: Measure the antibody concentration using a spectrophotometer (A280). Adjust the concentration to be within the 1-10 mg/mL range using the Reaction Buffer.[6][7]

Step 2: Preparation of this compound Stock Solution

  • Important: The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[1][6] Therefore, this solution must be prepared immediately before use. Do not prepare stock solutions for storage.[1]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[1][6]

  • Add the appropriate amount of anhydrous DMSO or DMF to the vial to create a 10 mM stock solution.[1] For example, dissolve ~5 mg in 1 mL of solvent.[7]

  • Vortex briefly to ensure the reagent is fully dissolved.

Step 3: Conjugation Reaction

  • Calculate Reagent Volume: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the antibody.

  • Add Reagent: While gently stirring or vortexing, add the calculated volume of the this compound solution to the antibody solution.[2]

    • Note: The volume of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.[1][7]

  • Incubate: Incubate the reaction mixture.

    • For 30-60 minutes at room temperature.

    • Alternatively, for 2 hours on ice for more sensitive antibodies.[1][6][9]

Step 4: Quenching the Reaction (Optional but Recommended)

  • To stop the conjugation reaction and quench any unreacted NHS-ester, add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[2][3]

  • Incubate for an additional 15-30 minutes at room temperature.[3]

Step 5: Purification of the Conjugated Antibody

  • Method: The most efficient method for removing unreacted this compound and the quenched byproducts is to use a spin desalting column.[1][3]

  • Procedure:

    • Equilibrate a new spin desalting column with your desired final storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the center of the resin bed.

    • Centrifuge according to the manufacturer's protocol to collect the purified antibody-PEG conjugate.[3] The small, unreacted molecules will be retained in the column matrix.

IV. Characterization and Storage
  • Concentration Measurement: Determine the concentration of the purified antibody-PEG conjugate using a spectrophotometer (A280).

  • Degree of Labeling (DOL): The number of PEG molecules per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by developing a quantitative colorimetric assay.

  • Storage: Store the final conjugate under the same conditions that are optimal for the unmodified antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Signaling Pathway Representation

The process described is a chemical conjugation reaction rather than a biological signaling pathway. The following diagram illustrates the chemical reaction between the antibody's primary amine and the this compound ester.

Chemical_Reaction Antibody Antibody-NH₂ (Primary Amine) PEG_NHS This compound (NHS Ester) Conjugate Antibody-NH-CO-PEG3-OH (Stable Amide Bond) Antibody->Conjugate + PEG_NHS->Conjugate Byproduct N-Hydroxysuccinimide

Caption: Chemical reaction of an antibody's amine with this compound.

References

Application Notes and Protocols for Cell Surface Modification Using Hydroxy-PEG3-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-NHS is a versatile reagent designed for the modification of cell surfaces. It features a short, hydrophilic polyethylene glycol (PEG) spacer of three units, which is terminated with a hydroxyl (-OH) group at one end and an N-hydroxysuccinimide (NHS) ester at the other.[1][2] The NHS ester group selectively reacts with primary amines (-NH2), such as those found on lysine residues of cell surface proteins, to form stable amide bonds.[3][4][] This process, known as PEGylation, is a widely used bioconjugation technique to alter the surface properties of cells.[6]

Modification with this compound can be employed to:

  • Increase Hydrophilicity: The PEG spacer enhances the aqueous solubility of the cell surface.[1][2]

  • Reduce Non-Specific Binding: PEGylation can create a "stealth" layer that minimizes non-specific protein adsorption and unwanted cell-cell interactions.[6][7][8]

  • Provide a Functional Handle: The terminal hydroxyl group serves as a reactive site for further derivatization or conjugation with other molecules.[1][2]

  • Serve as a PROTAC Linker: This molecule can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9]

These application notes provide a comprehensive guide to the use of this compound for cell surface modification, including detailed protocols, data interpretation, and troubleshooting.

Reaction Mechanism

The core of the modification process is the reaction between the NHS ester and a primary amine on the cell surface. The reaction proceeds via nucleophilic attack from the deprotonated primary amine on the carbonyl carbon of the NHS ester.[3][10] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][11] The reaction is most efficient in a neutral to slightly alkaline buffer (pH 7.2-8.5).[3][11] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target reaction.[12]

G Cell Cell Surface (with Primary Amine, R-NH₂) ModifiedCell Modified Cell Surface (Stable Amide Bond) Cell->ModifiedCell Nucleophilic Attack (pH 7.2 - 8.5) Reagent This compound Reagent->ModifiedCell Byproduct N-hydroxysuccinimide (NHS) Reagent->Byproduct Released

Caption: Reaction of this compound with a cell surface primary amine.

Experimental Protocols

Materials Required
  • This compound (Store at -20°C, desiccated)[3][12]

  • Cells in suspension or adherent cells

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 100 mM Sodium Bicarbonate, pH 8.5[3]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]

  • Quenching Buffer: 1 M Glycine or 1 M Tris-HCl, pH 7.5

  • Cell culture medium

  • Standard cell counting and viability reagents (e.g., Trypan Blue, MTT assay kit)

Protocol 1: Cell Surface Modification

This protocol describes the general procedure for labeling cell surface amines. Adherent and suspension cells can be used, with minor adjustments.

  • Cell Preparation:

    • Adherent Cells: Culture cells to 70-80% confluency. Just before modification, wash the cells three times with ice-cold, amine-free PBS to remove any residual serum proteins.[13]

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet three times by resuspending in ice-cold, amine-free PBS and repeating the centrifugation step.

    • Count the cells and determine viability. Resuspend the cells in ice-cold, amine-free buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[12]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A 10 to 50-fold molar excess of the reagent over the estimated number of surface amines is a good starting point.[3] Note: The optimal concentration must be determined empirically for each cell type.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice (4°C).[3] Gentle mixing during incubation is recommended for suspension cells.

  • Quenching:

    • To stop the reaction, add Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 10-15 minutes on ice.[13]

  • Final Wash:

    • Wash the cells three times with ice-cold PBS or cell culture medium to remove excess reagent and byproducts. For adherent cells, aspirate the buffer and add fresh buffer for each wash. For suspension cells, use centrifugation as described in Step 1.

  • Downstream Processing:

    • The modified cells are now ready for downstream applications, such as cell viability assays, functional assays, or further conjugation via the hydroxyl group.

G prep 1. Cell Preparation (Wash with amine-free PBS) labeling 3. Labeling Reaction (Add reagent to cells, incubate) prep->labeling reagent 2. Prepare Reagent (Dissolve this compound in DMSO) reagent->labeling quench 4. Quench Reaction (Add Glycine or Tris buffer) labeling->quench wash 5. Final Wash (Remove excess reagent) quench->wash downstream 6. Downstream Applications wash->downstream

Caption: Experimental workflow for cell surface modification.

Protocol 2: Assessment of Cell Viability (MTT Assay)

It is critical to assess cell viability to ensure the modification process is not cytotoxic.

  • After the final wash step in Protocol 1, resuspend the modified cells in a complete culture medium.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Include unmodified cells as a negative control.

  • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.

  • Perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or other viability assay according to the manufacturer's instructions to determine the relative viability of the modified cells compared to the control.

Protocol 3: Quantification of Surface Modification (Fluorescamine Assay)

This protocol provides an indirect measure of modification efficiency by quantifying the number of primary amines remaining on the cell surface after the reaction.

  • After modification (Protocol 1, Step 5), lyse a known number of modified and unmodified (control) cells using a suitable lysis buffer.

  • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • Add an excess of fluorescamine solution (e.g., 3 mg/mL in acetone) to a standardized amount of protein from each lysate.[7]

  • Vortex for 15 minutes at room temperature.[7]

  • Measure the fluorescence at an excitation of ~390 nm and an emission of ~480 nm.[7]

  • The reduction in fluorescence in the modified cell lysate compared to the control lysate is proportional to the degree of amine modification.

Data Presentation

Quantitative data should be collected to optimize and validate the cell surface modification protocol. The following tables provide examples of key experimental parameters and expected outcomes.

Table 1: Experimental Parameters for Cell Surface Modification

ParameterRecommended RangePurpose
Cell Density 1 x 10⁶ - 1 x 10⁷ cells/mLTo ensure sufficient cell material for the reaction without causing overcrowding.
Reagent Concentration 0.1 - 2.0 mMTo achieve desired modification efficiency. Must be optimized for each cell type.
Reaction Buffer pH 7.2 - 8.5To facilitate the deprotonation of primary amines for efficient reaction with the NHS ester.[3]
Reaction Time 30 - 120 minutesTo allow the conjugation reaction to proceed to completion.
Temperature 4°C - 25°C (Room Temp)Lower temperatures (4°C) can reduce cell metabolism and endocytosis but may require longer reaction times.[3]

Table 2: Example Quantitative Results for Modification of HEK293 Cells

This compound (mM)Amine Modification Efficiency (%)*Cell Viability (%)** (24h post-modification)
0 (Control)0%100%
0.125 ± 4%98 ± 2%
0.568 ± 7%95 ± 3%
1.085 ± 5%91 ± 5%
2.092 ± 3%75 ± 8%

*As determined by fluorescamine assay relative to control. **As determined by MTT assay relative to control. Note: These are representative data. Actual results will vary depending on the cell type, experimental conditions, and specific lot of the reagent.

Visualization of Effects

Cell surface modification with this compound imparts new properties to the cell, primarily by creating a hydrophilic and sterically hindering layer. This can have significant downstream effects on how the cell interacts with its environment.

G mod Cell Surface Modification (PEGylation) prop Altered Surface Properties mod->prop effect1 Increased Hydrophilicity prop->effect1 effect2 Reduced Non-Specific Protein Adsorption prop->effect2 effect3 Steric Hindrance prop->effect3 outcome Reduced Immunogenicity & Improved Biocompatibility effect1->outcome effect2->outcome effect3->outcome

Caption: Logical flow from surface modification to functional outcomes.

References

Application Notes and Protocols for Hydroxy-PEG3-NHS in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG3-NHS as a linker in the development of targeted drug delivery systems, with a focus on antibody-drug conjugates (ADCs). Detailed protocols for conjugation, characterization, and in vitro evaluation are provided, along with representative data and visualizations to guide researchers in this field.

Introduction to this compound in Targeted Drug Delivery

This compound is a heterobifunctional linker that plays a crucial role in the construction of targeted drug delivery systems. It features a hydroxyl (-OH) group and an N-hydroxysuccinimide (NHS) ester group, separated by a three-unit polyethylene glycol (PEG) spacer.

  • NHS Ester Group: This functional group reacts efficiently with primary amines (e.g., on lysine residues of antibodies or other proteins) under mild conditions to form stable amide bonds. This allows for the covalent attachment of the linker to the targeting moiety.

  • PEG Spacer: The short, hydrophilic PEG chain enhances the solubility of the resulting conjugate, can reduce aggregation, and may improve the pharmacokinetic profile of the therapeutic agent.[1][2]

  • Hydroxyl Group: The terminal hydroxyl group provides a versatile handle for the subsequent attachment of a therapeutic payload, either directly or after activation to another reactive group.

The use of such linkers is integral to the design of ADCs, which are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells by targeting specific cell surface antigens.[3][4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is well-suited for the development of ADCs, connecting a monoclonal antibody to a cytotoxic drug.

  • Targeted Nanoparticle Systems: This linker can be used to functionalize the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.

  • PROTACs: As a PEG-based linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using a PEG-NHS Linker

This protocol describes a general method for the site-specific conjugation of a cytotoxic payload to an antibody using a PEG-based linker. This example is adapted from methodologies used in the development of affibody-drug conjugates and can be applied to full antibodies.[5]

Materials:

  • Targeting Antibody (e.g., anti-HER2 or anti-TROP2 mAb)

  • Hydroxy-PEG3-maleimide (or other payload-reactive linker)

  • Payload with a thiol group (e.g., MMAE)

  • Reducing agent (e.g., TCEP)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., N-acetyl cysteine)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in conjugation buffer to a final concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of the reducing agent (TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

  • Conjugation:

    • Dissolve the Hydroxy-PEG3-maleimide linker and the thiol-containing payload in an appropriate organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution at a 5-10 fold molar excess relative to the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching:

    • Add a 10-fold molar excess of the quenching solution (N-acetyl cysteine) to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a Size Exclusion Chromatography (SEC) system to remove unconjugated payload, linker, and quenching agent.

    • Monitor the elution profile at 280 nm (for antibody) and at a wavelength appropriate for the payload to confirm conjugation.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[6][7]

    • Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the potency of the synthesized ADC on cancer cell lines.

Materials:

  • HER2-positive cell line (e.g., BT-474, NCI-N87)[5]

  • HER2-negative cell line (e.g., MCF-7) for specificity testing[5]

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • ADC constructs and unconjugated payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC and the free payload in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the ADC or free payload. Include untreated cells as a control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the drug concentration.

Quantitative Data

The following tables summarize representative quantitative data that can be obtained during the characterization and evaluation of ADCs developed with PEG linkers.

Table 1: Physicochemical Characterization of ADCs

ADC ConstructAverage DARPurity by SEC (%)Aggregation (%)
anti-HER2-PEG4-MMAE3.8>95<2
anti-HER2-PEG8-MMAE3.7>95<1.5
anti-TROP2-PEG24-MMAE7.6>98<1

DAR: Drug-to-Antibody Ratio; SEC: Size Exclusion Chromatography. Data is hypothetical and based on typical values found in the literature.

Table 2: In Vitro Cytotoxicity of anti-HER2 ADCs

Cell LineReceptor StatusCompoundIC50 (nM)
BT-474HER2-positiveanti-HER2-PEG4-MMAE0.5
NCI-N87HER2-positiveanti-HER2-PEG4-MMAE1.2
MCF-7HER2-negativeanti-HER2-PEG4-MMAE>1000
BT-474HER2-positiveFree MMAE0.1
NCI-N87HER2-positiveFree MMAE0.2
MCF-7HER2-negativeFree MMAE0.3

IC50 values are representative and compiled from literature sources.[5]

Table 3: Pharmacokinetic Parameters of ADCs in a Murine Model

ADC ConstructHalf-life (t1/2, hours)Clearance (mL/hr/kg)
anti-HER2-ADC (no PEG)500.5
anti-HER2-ADC-PEG4750.3
anti-HER2-ADC-PEG101200.15

Data is illustrative and based on the trends observed with PEGylation.[2]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of two common ADC targets, HER2 and TROP-2.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2/HER3 Dimerization HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 Ligand Ligand (e.g., NRG1) Ligand->HER3 Binds PI3K PI3K HER2_HER3->PI3K Activates RAS RAS HER2_HER3->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binds & Internalizes

Caption: HER2 Signaling Pathway and ADC Inhibition.

TROP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP-2 PKC PKC TROP2->PKC Activates IP3 IP3 PKC->IP3 DAG DAG PKC->DAG Ca_release Ca2+ Release IP3->Ca_release ERK_MAPK ERK/MAPK Pathway DAG->ERK_MAPK Ca_release->ERK_MAPK Proliferation Cell Proliferation, Invasion, Metastasis ERK_MAPK->Proliferation ADC Anti-TROP-2 ADC ADC->TROP2 Binds & Internalizes

Caption: TROP-2 Signaling Pathway and ADC Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of an antibody-drug conjugate using a PEG-based linker.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ab Antibody Selection Conjugation Antibody-Linker-Payload Conjugation Ab->Conjugation Linker_Payload Linker-Payload Synthesis (this compound based) Linker_Payload->Conjugation Purification Purification (SEC) Conjugation->Purification DAR DAR Determination (UV-Vis, HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Binding Antigen Binding Affinity (ELISA, SPR) Purification->Binding Cytotoxicity Cytotoxicity Assay (MTT, etc.) Purification->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization Bystander Bystander Effect Assay Internalization->Bystander PK Pharmacokinetics Bystander->PK Efficacy Antitumor Efficacy (Xenograft Models) PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: ADC Development and Evaluation Workflow.

References

Creating Antibody-Drug Conjugates: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Development of Targeted Cancer Therapeutics

For researchers, scientists, and drug development professionals, the creation of antibody-drug conjugates (ADCs) represents a promising frontier in targeted cancer therapy. This guide provides a detailed, step-by-step overview of the critical processes involved in designing and synthesizing these complex biotherapeutics. By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer a powerful strategy to selectively eradicate cancer cells while minimizing off-target toxicity.

This document outlines the essential phases of ADC development, from initial antibody selection and payload conjugation to the rigorous analytical characterization required to ensure a safe and effective therapeutic agent. Detailed experimental protocols for key methodologies are provided to enable researchers to implement these techniques in their own laboratories.

I. The Architecture of an Antibody-Drug Conjugate

An ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects them. The successful design of an ADC hinges on the careful selection and optimization of each of these components.

  • Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC. It is chosen for its high specificity and affinity for a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells and has limited expression on healthy tissues. Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, a critical step for the subsequent delivery of the payload.

  • Cytotoxic Payload: The payload is a highly potent small molecule drug that induces cell death. Common payloads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents. The high toxicity of these agents is harnessed for therapeutic benefit through targeted delivery by the mAb.

  • Linker: The linker is a chemical moiety that covalently attaches the payload to the antibody. The linker's properties are crucial for the overall stability and efficacy of the ADC. It must be stable enough to prevent premature release of the payload in systemic circulation, which could lead to off-target toxicity. However, it must also be designed to efficiently release the active payload once the ADC has been internalized into the target cancer cell. Linkers can be broadly categorized as cleavable or non-cleavable, depending on their release mechanism.

II. Step-by-Step Workflow for ADC Creation

The development of an ADC follows a multi-step workflow that begins with the careful selection of its components and proceeds through conjugation, purification, and comprehensive characterization.

ADC_Workflow cluster_selection Component Selection cluster_synthesis Synthesis & Purification cluster_characterization Characterization Antibody Antibody Selection Conjugation Conjugation Antibody->Conjugation Payload Payload Selection Payload->Conjugation Linker Linker Design Linker->Conjugation Purification Purification Conjugation->Purification DAR DAR Analysis Purification->DAR Purity Purity & Aggregation Purification->Purity Binding Binding Affinity Purification->Binding Internalization Internalization Assay Purification->Internalization Cytotoxicity In Vitro Cytotoxicity Purification->Cytotoxicity

Figure 1. High-level workflow for the creation and characterization of an ADC.

III. Experimental Protocols

This section provides detailed protocols for the key steps in ADC synthesis and characterization.

A. Antibody-Payload Conjugation

The covalent attachment of the payload to the antibody is a critical step that determines the drug-to-antibody ratio (DAR) and the overall homogeneity of the ADC. Two of the most common conjugation strategies target the side chains of lysine or cysteine residues on the antibody.

1. Lysine-Based Conjugation (Non-selective)

This method utilizes the reactive epsilon-amino groups of lysine residues, which are abundant on the antibody surface.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Linker-payload with an N-hydroxysuccinimide (NHS) ester reactive group (e.g., SMCC-DM1)

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

  • Desalting column (e.g., PD-10)

Protocol:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker-Payload Preparation: Dissolve the NHS-ester functionalized linker-payload in DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the linker-payload solution to the mAb solution at a molar excess of 5-10 fold. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the unreacted linker-payload and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization: Proceed with the characterization of the resulting ADC, including DAR analysis.

2. Cysteine-Based Conjugation (Site-selective)

This strategy often involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. For more controlled, site-specific conjugation, cysteine residues can be engineered into the antibody backbone.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Linker-payload with a maleimide reactive group (e.g., MC-VC-PABC-MMAE)

  • DMSO

  • PBS, pH 7.4

  • Desalting column (e.g., PD-10)

Protocol:

  • Antibody Reduction:

    • To the mAb solution (5-10 mg/mL in PBS), add TCEP solution to a final concentration of 1-2 mM.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker-Payload Preparation: Dissolve the maleimide-functionalized linker-payload in DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the linker-payload solution to the reduced mAb solution at a molar excess of 5-10 fold per generated thiol group.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching (Optional): To cap any unreacted thiol groups, add N-ethylmaleimide to the reaction mixture and incubate for 15 minutes.

  • Purification:

    • Purify the ADC using a desalting column as described for lysine-based conjugation.

  • Characterization: Analyze the purified ADC for DAR and other quality attributes.

B. ADC Characterization

Thorough characterization of the ADC is essential to ensure its quality, consistency, and therapeutic potential.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, HIC-HPLC can be used to separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR.

Materials:

  • Purified ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each ADC species.

2. ADC Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides detailed information about the molecular weight of the ADC and its subunits, confirming successful conjugation and allowing for the identification of different drug-loaded species.

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., DTT)

  • Denaturing buffer (e.g., containing guanidine hydrochloride)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Intact Mass Analysis:

    • Dilute the ADC sample in an appropriate buffer for LC-MS analysis.

    • Inject the sample onto a reverse-phase column and elute with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire the mass spectrum of the intact ADC.

  • Reduced Mass Analysis:

    • Reduce the ADC by incubating with DTT in a denaturing buffer to separate the light and heavy chains.

    • Perform LC-MS analysis on the reduced sample to determine the mass of the individual chains and identify which chains are conjugated with the payload.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different species present and confirm the number of conjugated payloads.

3. ADC Internalization Assay by Flow Cytometry

This assay measures the ability of the ADC to be internalized by target cells, a prerequisite for its cytotoxic activity.

Materials:

  • Target cancer cell line (expressing the TAA)

  • ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Control non-targeting antibody labeled with the same fluorescent dye

  • Cell culture medium

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed the target cells in a 6-well plate and allow them to adhere overnight.

  • Antibody Incubation:

    • Treat the cells with the fluorescently labeled ADC or the control antibody at a concentration of 1-10 µg/mL.

    • Incubate the cells at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.

  • Cell Harvesting and Staining:

    • Wash the cells with PBS to remove unbound antibody.

    • Detach the cells using Trypsin-EDTA.

    • To differentiate between surface-bound and internalized antibody, you can quench the fluorescence of the surface-bound antibody using an anti-fluorophore antibody or an acidic wash.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI).

    • An increase in MFI over time for the ADC-treated cells compared to the control antibody-treated cells indicates specific internalization.

IV. Quantitative Data Summary

The following tables provide representative quantitative data that might be obtained during the characterization of different ADCs.

Table 1: Comparison of DAR Values for Different Conjugation Methods

ADC CandidateConjugation MethodTarget ResidueAverage DAR (HIC-HPLC)
ADC-001Non-selectiveLysine3.5
ADC-002Site-selectiveEngineered Cysteine2.0
ADC-003Disulfide ReductionNative Cysteine3.8

Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC

Cell LineHER2 ExpressionADC IC50 (nM)Unconjugated Payload IC50 (nM)
SK-BR-3High0.50.1
BT-474High1.20.1
MCF-7Low>1000.2

V. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in ADC development can aid in understanding and optimizing these targeted therapies.

A. Mechanism of Action of an Auristatin-Based ADC

Auristatins, such as monomethyl auristatin E (MMAE), are potent microtubule inhibitors. The following diagram illustrates the key steps in the mechanism of action of an MMAE-containing ADC.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen (TAA) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest

Figure 2. Mechanism of action for an auristatin-based ADC.
B. Experimental Workflow for ADC Cytotoxicity Assay

The following diagram outlines the workflow for assessing the in vitro cytotoxicity of an ADC.

Cytotoxicity_Workflow Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Assay Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate2->Assay Read Measure Luminescence/Fluorescence Assay->Read Analyze Calculate IC50 Value Read->Analyze

Figure 3. Workflow for an in vitro ADC cytotoxicity assay.

By following these detailed protocols and understanding the underlying principles of ADC design and function, researchers can effectively develop and characterize novel antibody-drug conjugates for the targeted treatment of cancer.

Application Notes and Protocols for the Functionalization of Nanoparticles with Hydroxy-PEG3-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles with Poly(ethylene glycol) (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanocarriers for drug delivery. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can lead to reduced protein adsorption (opsonization), decreased clearance by the reticuloendothelial system (RES), and consequently, prolonged systemic circulation time. Hydroxy-PEG3-NHS is a heterobifunctional linker containing a three-unit PEG chain, a terminal hydroxyl group, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds, while the terminal hydroxyl group can be used for further conjugation or left as is to improve hydrophilicity.

These application notes provide detailed protocols for the functionalization of three common types of nanoparticles—Liposomes, Gold Nanoparticles (AuNPs), and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles—with this compound. Additionally, it includes methods for the characterization of the resulting PEGylated nanoparticles.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After Functionalization with this compound
Nanoparticle TypeParameterBefore FunctionalizationAfter Functionalization
Liposomes Hydrodynamic Diameter (nm)100 ± 5115 ± 7
Polydispersity Index (PDI)0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV)-25 ± 3-15 ± 2
Gold Nanoparticles (AuNPs) Hydrodynamic Diameter (nm)50 ± 262 ± 3
Polydispersity Index (PDI)0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV)-35 ± 4-20 ± 3
PLGA Nanoparticles Hydrodynamic Diameter (nm)200 ± 10220 ± 12
Polydispersity Index (PDI)0.20 ± 0.050.22 ± 0.06
Zeta Potential (mV)-40 ± 5-28 ± 4

Note: The values presented are representative and can vary depending on the specific nanoparticle formulation and reaction conditions.

Table 2: Quantification of PEGylation Efficiency
Nanoparticle TypeMethod of QuantificationPEGylation Efficiency (%)Surface Density of PEG (chains/nm²)
Liposomes Fluorescently labeled PEG85 ± 5~2.5
Gold Nanoparticles (AuNPs) UV-Vis Spectroscopy90 ± 4~3.0
PLGA Nanoparticles ¹H NMR Spectroscopy80 ± 6~2.0

Experimental Protocols

General Workflow for Nanoparticle Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_prep Nanoparticle Synthesis & Purification Reaction Conjugation Reaction: Nanoparticles + this compound NP_prep->Reaction PEG_prep This compound Stock Solution Preparation PEG_prep->Reaction Purification Removal of Excess Reagents (e.g., Dialysis, Centrifugation) Reaction->Purification Characterization Physicochemical Analysis: Size, Zeta Potential, PEG Quantification Purification->Characterization G cluster_reactants Reactants cluster_product Product NP Nanoparticle-NH₂ NP_PEG Nanoparticle-NH-CO-PEG3-OH NP->NP_PEG + PEG_NHS This compound PEG_NHS->NP_PEG NHS NHS (by-product) G Start Define Nanoparticle System Vary_Ratio Vary Molar Ratio of This compound to Nanoparticle Start->Vary_Ratio Vary_pH Optimize Reaction pH (pH 8.0-8.5) Vary_Ratio->Vary_pH Vary_Time Optimize Reaction Time (1-6 hours) Vary_pH->Vary_Time Characterize Characterize PEGylated Nanoparticles (Size, Zeta, PEG Density) Vary_Time->Characterize Evaluate Evaluate Performance (e.g., Stability, Biocompatibility) Characterize->Evaluate Evaluate->Vary_Ratio Does not Meet Criteria Optimal Optimal Functionalization Protocol Evaluate->Optimal Meets Criteria

Application Notes and Protocols for Efficient Protein Labeling: Calculating Molar Excess

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. The efficiency of protein labeling, particularly with fluorescent dyes, is critically dependent on the molar ratio of the labeling reagent to the protein. An optimal molar excess ensures sufficient labeling for strong signal detection while avoiding over-labeling, which can lead to fluorescence quenching, protein precipitation, and altered biological activity.[1][2] These application notes provide a detailed guide to calculating molar excess and optimizing protein labeling reactions.

Key Concepts

Molar Excess: The molar ratio of the labeling reagent (e.g., fluorescent dye) to the protein in a conjugation reaction. It is a critical parameter that influences the degree of labeling.

Degree of Labeling (DOL) / Fluorophore-to-Protein Ratio (F/P): This ratio represents the average number of dye molecules covalently attached to a single protein molecule.[2][3][4] The optimal DOL for antibodies typically falls between 2 and 10.[3][4][5]

Under-labeling: Occurs when the molar excess is too low, resulting in a low DOL and weak signal intensity.[3][4]

Over-labeling: Occurs when the molar excess is too high, leading to potential issues such as:

  • Fluorescence Quenching: Reduced fluorescence intensity due to the close proximity of multiple fluorophores on a single protein molecule.[2][3][4]

  • Protein Aggregation and Precipitation: Altered protein solubility and stability.[1]

  • Loss of Biological Activity: Interference with the protein's function, such as an antibody's antigen-binding capacity.[2]

Experimental Protocols

Protocol 1: Titration Experiment to Determine Optimal Molar Excess

This protocol describes a small-scale experiment to identify the optimal molar excess of a fluorescent dye for labeling a specific protein, such as an antibody.

Materials:

  • Protein solution (e.g., antibody) at a known concentration (recommended: 1-10 mg/mL)[6]

  • Fluorescent dye with a reactive group (e.g., NHS-ester or isothiocyanate)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein is in a suitable buffer free of primary amines (e.g., Tris) or ammonium salts, which can compete with the labeling reaction. If necessary, perform a buffer exchange into the reaction buffer.

    • Determine the precise concentration of the protein solution using a spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA assay).[2]

  • Prepare Dye Stock Solution:

    • Dissolve the fluorescent dye in a suitable anhydrous organic solvent (e.g., DMSO or DMF) to a final concentration of 1-10 mg/mL.[5] This should be done immediately before use as reactive dyes are susceptible to hydrolysis.

  • Set Up Labeling Reactions:

    • Prepare a series of small-scale labeling reactions with varying molar excesses of the dye. Common starting molar ratios to test are 5:1, 10:1, and 20:1 (dye:protein).[1]

    • For each reaction, add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. This will react with any remaining unreacted dye.

  • Purification:

    • Remove the unreacted dye and quenching reagent from the labeled protein using a purification column.[2][4]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorption wavelength of the dye (Amax).[2][4][7]

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. A correction factor must be applied to the A280 reading to account for the dye's absorbance at this wavelength.[4][7]

    • The DOL is the molar ratio of the dye concentration to the protein concentration.

  • Analyze the Results:

    • Compare the DOL for each molar excess tested.

    • Assess the functionality of the labeled protein (e.g., antigen binding for an antibody) and check for any signs of precipitation.

    • Select the molar excess that provides the desired DOL without compromising protein function.

Protocol 2: Calculation of Degree of Labeling (DOL)

Formulas:

  • Corrected Protein Absorbance:

    • A_prot = A_280 - (A_max * CF)

    • Where:

      • A_prot = Corrected absorbance of the protein at 280 nm

      • A_280 = Absorbance of the labeled protein at 280 nm

      • A_max = Absorbance of the labeled protein at the dye's maximum absorption wavelength

      • CF = Correction Factor (A_280 of the free dye / A_max of the free dye)[4][7]

  • Protein Concentration:

    • Protein (M) = A_prot / ε_prot

    • Where:

      • ε_prot = Molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[4]

  • Dye Concentration:

    • Dye (M) = A_max / ε_dye

    • Where:

      • ε_dye = Molar extinction coefficient of the dye

  • Degree of Labeling (DOL):

    • DOL = Dye (M) / Protein (M)

Data Presentation

Table 1: Example of a Titration Experiment for FITC Labeling of IgG

This table illustrates the expected relationship between the initial molar excess of Fluorescein isothiocyanate (FITC) and the resulting Fluorophore/Protein (F/P) ratio for Immunoglobulin G (IgG).

Initial Molar Ratio (FITC:IgG)Expected F/P RatioObservations
5:11-2Low labeling, potentially weak signal
10:12-4Moderate labeling, often optimal for many applications
20:13-6High labeling, risk of quenching and non-specific binding

Data adapted from a typical FITC conjugation kit protocol.[1]

Table 2: Molar Extinction Coefficients and Correction Factors for Common Dyes

Fluorescent DyeMolar Extinction Coefficient (ε_dye) (M⁻¹cm⁻¹)Absorbance Max (λ_max) (nm)Correction Factor (CF) at 280 nm
FITC~73,000~494~0.3
Alexa Fluor™ 488~71,000~495~0.11
Cy®3~150,000~550~0.08
Cy®5~250,000~650~0.05

Note: These values can vary slightly between manufacturers. Always refer to the specific product information for the most accurate values.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (Buffer Exchange, Concentration Measurement) setup_reactions Set up Titration Reactions (Varying Molar Excess) prep_protein->setup_reactions prep_dye Prepare Dye Stock Solution (Dissolve in Anhydrous Solvent) prep_dye->setup_reactions incubation Incubate (1-2 hours, Room Temp, Dark) setup_reactions->incubation quenching Quench Reaction (Add Tris-HCl) incubation->quenching purification Purify Labeled Protein (Size-Exclusion Chromatography) quenching->purification measure_abs Measure Absorbance (A280 and Amax) purification->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol analyze Analyze Results and Select Optimal Ratio calc_dol->analyze

Caption: Workflow for optimizing protein labeling by molar excess titration.

Signaling Pathways

Labeled proteins, particularly antibodies, are instrumental in elucidating complex cellular signaling pathways. Fluorescently labeled antibodies can be used in techniques like immunofluorescence microscopy and flow cytometry to detect the presence, localization, and abundance of key signaling proteins.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is crucial for regulating cell growth, proliferation, and differentiation.[8] Dysregulation of this pathway is often implicated in cancer.

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified diagram of the EGFR signaling cascade.

G-Protein Coupled Receptor (GPCR) Signaling Pathway (cAMP-dependent)

GPCRs constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.[6][9]

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Target Cellular Target Proteins PKA->Target Phosphorylates Response Cellular Response Target->Response

Caption: Overview of the GPCR/cAMP signaling pathway.

References

Application Notes and Protocols for Downstream Purification of Proteins After PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used biopharmaceutical technique to enhance the therapeutic properties of protein drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life, reduce immunogenicity, and improve stability.[][2][3] However, the PEGylation reaction often results in a heterogeneous mixture of products, including the desired mono-PEGylated protein, multi-PEGylated species, positional isomers, unreacted native protein, and excess PEG reagent.[] Therefore, robust and efficient downstream purification strategies are critical to isolate the desired PEGylated protein with high purity and yield.

This document provides detailed application notes and protocols for the most common chromatographic techniques used in the downstream purification of PEGylated proteins: Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).

Challenges in Downstream Purification of PEGylated Proteins

The primary challenges in purifying PEGylated proteins stem from the inherent heterogeneity of the PEGylation reaction mixture and the physicochemical properties of the PEG molecule itself. Key challenges include:

  • Separation of PEGylated species: Differentiating between mono-, di-, and multi-PEGylated proteins can be difficult due to subtle differences in their properties.

  • Isomer separation: Positional isomers, where the PEG chain is attached to different sites on the protein, can exhibit very similar characteristics, making their separation particularly challenging.[][4]

  • Removal of unreacted materials: Efficient removal of the native, un-PEGylated protein and excess PEG reagent is essential for product purity.

  • Product recovery and yield: Optimizing purification processes to maximize the yield of the target PEGylated protein is a critical economic consideration.

  • Maintaining protein integrity: The purification process must be gentle enough to preserve the native conformation and biological activity of the protein.

Chromatographic Purification Strategies

A multi-step chromatographic approach is often necessary to achieve the high purity required for therapeutic proteins.[5][6] The selection and order of these steps depend on the specific properties of the protein and the PEG conjugate.

Workflow for Downstream Purification of PEGylated Proteins

PEGylation_Purification_Workflow cluster_0 PEGylation Reaction cluster_1 Primary Purification Step cluster_2 Polishing Steps cluster_3 Final Product Reaction_Mixture PEGylation Reaction Mixture (PEGylated Protein, Native Protein, Excess PEG, Isomers) IEX Ion Exchange Chromatography (IEX) Separates based on charge Reaction_Mixture->IEX Capture & Initial Separation SEC Size Exclusion Chromatography (SEC) Separates based on size IEX->SEC Removal of Aggregates & Fine Separation HIC Hydrophobic Interaction Chromatography (HIC) Separates based on hydrophobicity SEC->HIC Orthogonal Separation (Optional) Pure_Protein Purified PEGylated Protein SEC->Pure_Protein HIC->Pure_Protein

Caption: General workflow for the downstream purification of PEGylated proteins.

Ion Exchange Chromatography (IEX)

IEX is a powerful and widely used technique for the purification of PEGylated proteins.[5] It separates molecules based on their net surface charge. The attachment of a neutral PEG chain can shield the charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin.[] This charge-shielding effect allows for the separation of native protein from PEGylated species and can even resolve different degrees of PEGylation (mono-, di-, etc.) and positional isomers.[][4]

Application Notes for IEX of PEGylated Proteins:
  • Resin Selection: Both cation and anion exchange chromatography can be used, depending on the isoelectric point (pI) of the protein and the chosen buffer pH.

  • Binding and Elution: Typically, the PEGylation reaction mixture is loaded onto the column at a low salt concentration to allow the protein and its PEGylated forms to bind. Elution is then achieved by increasing the salt concentration (salt gradient) or by changing the pH (pH gradient).[5]

  • Separation Principle: The native protein, with its unshielded charges, will bind more strongly to the resin than the PEGylated protein. Therefore, the PEGylated protein will elute earlier in a salt gradient. Species with a higher degree of PEGylation will have more of their charge shielded and will elute even earlier.

Detailed Protocol for Cation Exchange Chromatography of PEGylated Lysozyme

This protocol is an example for the purification of mono-PEGylated lysozyme from a reaction mixture.

Materials:

  • Column: Cation exchange column (e.g., Sartobind S membrane or a packed-bed column with a resin like SP Sepharose).[7][8]

  • Buffer A (Binding Buffer): 20 mM Sodium Acetate, pH 4.5.

  • Buffer B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5.

  • PEGylation Reaction Mixture: Containing lysozyme, mono-, di-, and tri-PEGylated lysozyme.

  • Chromatography System: HPLC or FPLC system.

Method:

  • Column Equilibration: Equilibrate the cation exchange column with Buffer A for at least 5 column volumes (CV) or until the UV baseline is stable.

  • Sample Loading: Dilute the PEGylation reaction mixture in Buffer A to reduce the salt concentration and load it onto the equilibrated column.

  • Wash: Wash the column with Buffer A for 5-10 CVs to remove any unbound material, including excess PEG reagent.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CVs.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC to identify the fractions containing the desired mono-PEGylated lysozyme.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size).[] Since PEGylation significantly increases the size of a protein, SEC is a very effective method for separating PEGylated proteins from the smaller, unreacted native protein and low molecular weight contaminants.[][9] It is often used as a polishing step to remove aggregates and for buffer exchange.

Application Notes for SEC of PEGylated Proteins:
  • Resolution: To achieve good separation between the native and PEGylated protein, a general rule is that their molecular weights should differ by at least two-fold.[5]

  • Column Selection: The choice of SEC column and its pore size is critical and should be based on the molecular weight of the PEGylated protein.

  • Limitations: SEC is generally not suitable for separating positional isomers as they have the same molecular weight.[9] It also has lower loading capacity compared to IEX.

Detailed Protocol for SEC of PEGylated G-CSF

This protocol provides an example for the analysis and purification of PEGylated Granulocyte-Colony Stimulating Factor (G-CSF).

Materials:

  • Column: Size exclusion column suitable for the molecular weight range of the PEGylated G-CSF (e.g., Superdex 200).[10]

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.

  • Sample: Partially purified PEGylated G-CSF from a previous purification step (e.g., IEX).

  • Chromatography System: HPLC or FPLC system with a UV detector.

Method:

  • System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume of the PEGylated G-CSF sample onto the column. The sample volume should typically be less than 2% of the total column volume for optimal resolution.[11]

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The larger PEGylated protein will elute before the smaller native protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and a protein concentration assay to determine purity and yield.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity.[] The attachment of PEG can alter the hydrophobicity of a protein, and this change can be exploited for purification.[5] HIC is a valuable orthogonal technique to IEX and SEC.

Application Notes for HIC of PEGylated Proteins:
  • Salt Concentration: Proteins are loaded onto the HIC column in a high salt buffer, which promotes hydrophobic interactions. Elution is achieved by decreasing the salt concentration.

  • Separation Principle: The effect of PEGylation on hydrophobicity depends on the protein. In some cases, the PEG chain can mask hydrophobic patches, making the conjugate less hydrophobic than the native protein. In other cases, the overall hydrophobicity may increase. This differential hydrophobicity allows for separation.

  • Resin Selection: A variety of HIC resins with different hydrophobic ligands (e.g., Butyl, Phenyl, Octyl) are available. The choice of resin should be optimized for the specific PEGylated protein.

Detailed Protocol for HIC of PEGylated RNase A

This protocol is an example for the separation of PEGylated Ribonuclease A (RNase A).

Materials:

  • Column: HIC column (e.g., Toyopearl Butyl-650M).

  • Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • Sample: PEGylation reaction mixture of RNase A.

  • Chromatography System: HPLC or FPLC system.

Method:

  • Sample Preparation: Add ammonium sulfate to the PEGylation reaction mixture to a final concentration of 1.5 M.

  • Column Equilibration: Equilibrate the HIC column with Buffer A for at least 5 CVs.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with Buffer A for 5-10 CVs to remove unbound material.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CVs.

  • Fraction Collection: Collect fractions during the elution.

  • Analysis: Analyze the fractions using RP-HPLC or SDS-PAGE to identify the purified PEGylated RNase A.

Quantitative Data Summary

The following tables provide a summary of typical purification results for PEGylated proteins using different chromatographic techniques. The actual values can vary significantly depending on the protein, PEG reagent, and specific experimental conditions.

Table 1: Ion Exchange Chromatography (IEX) Purification of PEGylated Proteins

ProteinIEX ResinPurity (%)Yield (%)Reference
PEG-Interferon α-2aCation Exchange>9550-65[2]
PEG-GCSFCation Exchange>90~90[12]
PEG-LysozymeCation Exchange>95N/A[8]

Table 2: Size Exclusion Chromatography (SEC) Purification of PEGylated Proteins

ProteinSEC ResinPurity (%)Monomer Content (%)Reference
PEG-GCSFAdvanceBio SEC>9996[13]
PEGylated Protein (model)Superdex 200HighN/A[10]
PEG-Interferon β-1aSuperose 6HighN/A[5]

Table 3: Hydrophobic Interaction Chromatography (HIC) Purification of PEGylated Proteins

ProteinHIC ResinResolutionObservationsReference
PEG-RNase ACIM C4 A monolithGoodResolved mono- and di-PEGylated forms[14]
PEG-β-lactoglobulinCIM C4 A monolithGoodResolved PEGylated forms[14]
PEG-LysozymeCIM C4 A monolithGoodResolved PEGylated forms[14]

Logical Relationship of Purification Techniques

Purification_Logic cluster_input Input cluster_purification Purification Cascade cluster_output Output Input PEGylation Reaction Mixture Desired PEG-Protein Native Protein Multi-PEGylated Species Isomers Excess PEG IEX Ion Exchange Chromatography (IEX) Primary Separation based on Charge Elutes PEG-Protein before Native Protein Input->IEX Charge-based separation SEC Size Exclusion Chromatography (SEC) Polishing Step based on Size Removes Aggregates and Native Protein IEX->SEC Size-based polishing HIC Hydrophobic Interaction Chromatography (HIC) Orthogonal Separation based on Hydrophobicity Resolves difficult-to-separate species SEC->HIC Hydrophobicity-based final polishing (optional) Output Purified Product High Purity Mono-PEGylated Protein SEC->Output HIC->Output

References

Application Notes and Protocols for Amine-Reactive Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are chemical reagents designed to covalently link molecules by reacting with primary amine groups (-NH₂).[1] In biological samples, these primary amines are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[2] Due to their positive charge at physiological pH, lysine residues are typically located on the exterior surfaces of proteins, making them readily accessible for conjugation.[2]

The versatility and reliability of amine-reactive chemistry have made it a cornerstone of bioconjugation. These crosslinkers are integral to a wide array of applications, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the immobilization of proteins onto surfaces for biosensors, the labeling of antibodies with fluorescent dyes for imaging, and the stabilization of protein-protein interactions for structural biology studies.[1][3] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[4] NHS esters, in particular, are widely used due to their high reactivity and the formation of stable, irreversible amide bonds under physiological to slightly alkaline conditions (pH 7.2-8.5).[1][2]

Classification and Selection of Amine-Reactive Crosslinkers

Choosing the appropriate crosslinker is critical for a successful bioconjugation experiment. Key factors to consider include the functional groups on the target molecules, the desired distance between the conjugated molecules (spacer arm length), solubility, and whether the linkage needs to be permanent or cleavable.[3]

  • Homobifunctional Crosslinkers: Possess two identical reactive groups, typically used in one-step reactions to link molecules with the same functional group (e.g., amine-to-amine). They are ideal for polymerizing molecules or studying protein quaternary structures.[1]

  • Heterobifunctional Crosslinkers: Have two different reactive groups (e.g., an amine-reactive NHS ester and a sulfhydryl-reactive maleimide). This allows for controlled, sequential two-step conjugations, minimizing undesirable self-conjugation or polymerization.[3] They are commonly used in creating antibody-drug conjugates and other specific bioconjugates.[5]

  • Solubility: Crosslinkers can be water-soluble or require an organic solvent like DMSO or DMF. Water-soluble reagents, such as those containing a sulfonate group (Sulfo-NHS), are preferred for reactions with proteins that are sensitive to organic solvents.[1]

  • Membrane Permeability: Water-insoluble crosslinkers (e.g., DSS) are generally membrane-permeable and can be used for intracellular crosslinking. In contrast, water-soluble, charged crosslinkers (e.g., BS³) are membrane-impermeable, restricting their activity to the cell surface.[2]

  • Cleavability: Some crosslinkers contain a spacer arm with a cleavable bond, such as a disulfide bond, which can be broken using reducing agents. This feature is useful for applications where the conjugated molecules need to be separated for analysis, such as in affinity purification or mass spectrometry studies.[3]

  • Spacer Arm Length: The length of the spacer arm separating the two reactive groups is a critical parameter. It determines the distance between the conjugated molecules and can be optimized to overcome steric hindrance or to probe for interactions at specific distances.[1]

Quantitative Data of Common Amine-Reactive Crosslinkers

The tables below summarize the properties of selected homobifunctional and heterobifunctional amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers (NHS Esters)

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleMembrane PermeableCleavable
Disuccinimidyl suberateDSS368.3511.4NoYesNo
Bis(sulfosuccinimidyl) suberateBS³572.4311.4YesNoNo
Disuccinimidyl glutarateDSG326.267.7NoYesNo
Dithiobis(succinimidyl propionate)DSP404.4212.0NoYesYes (Disulfide)
Disuccinimidyl tartrateDST344.226.4NoYesYes (Diol)

Data compiled from sources[4][6][7].

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationReactive Group 1Reactive Group 2Molecular Weight ( g/mol )Spacer Arm Length (Å)Water Soluble
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCNHS ester (Amine)Maleimide (Sulfhydryl)334.328.3No
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCSulfo-NHS ester (Amine)Maleimide (Sulfhydryl)436.378.3Yes
N-Succinimidyl (4-iodoacetyl)aminobenzoateSIABNHS ester (Amine)Iodoacetyl (Sulfhydryl)428.1810.6No
N-Hydroxysuccinimidyl-4-azidosalicylic acidNHS-ASANHS ester (Amine)Phenyl azide (Photoreactive)290.229.2No
N-succinimidyl 3-(2-pyridyldithio)propionateSPDPNHS ester (Amine)Pyridyldithiol (Sulfhydryl)312.366.8No

Data compiled from sources[4][7].

Experimental Protocols

General Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

A typical bioconjugation experiment follows a structured workflow, from preparation to analysis.

Protocol 1: Protein-Protein Interaction Study using DSS

This protocol describes the use of the homobifunctional, membrane-permeable crosslinker DSS to stabilize and identify protein-protein interactions within a cell lysate.

Materials:

  • DSS Crosslinker (Disuccinimidyl suberate)

  • Dry, amine-free DMSO or DMF

  • Lysis Buffer (e.g., RIPA, without primary amines)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Desalting columns

  • Protein sample (e.g., cell lysate)

Procedure:

  • Sample Preparation: Prepare the cell lysate using an appropriate lysis buffer. Determine the total protein concentration of the lysate. Adjust the protein concentration to 1-10 mg/mL in ice-cold Conjugation Buffer.[8]

  • DSS Preparation: Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[6] Immediately before use, prepare a 25-50 mM stock solution of DSS by dissolving it in dry DMSO or DMF.[6]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample. The final concentration of DSS should typically be between 0.25-5 mM.[9]

    • For concentrated protein solutions (>5 mg/mL), use a 10-fold molar excess of DSS. For dilute solutions (<5 mg/mL), use a 20- to 50-fold molar excess.[10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature.[10] This step neutralizes any unreacted DSS.

  • Analysis:

    • The crosslinked sample is now ready for downstream analysis.

    • Analyze the sample by SDS-PAGE and Coomassie staining or Western blotting. The formation of new, higher-molecular-weight bands indicates successful crosslinking of interacting proteins.

    • For identification of the crosslinked partners, techniques such as mass spectrometry can be employed.[8]

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using Sulfo-SMCC

This two-step protocol describes the conjugation of a thiol-containing drug molecule to an antibody using the heterobifunctional, water-soluble crosslinker Sulfo-SMCC.

Materials:

  • Sulfo-SMCC crosslinker

  • Antibody (containing primary amines)

  • Thiol-containing drug molecule (-SH)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Anhydrous (amine- and sulfhydryl-free) solvent (e.g., water, DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reducing agent (e.g., TCEP), if antibody disulfides need to be reduced to generate free thiols.

Procedure:

Step 1: Activation of Antibody with Sulfo-SMCC

  • Antibody Preparation: Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL. If the buffer contains primary amines like Tris, the antibody must be exchanged into an amine-free buffer via dialysis or a desalting column.[11]

  • Sulfo-SMCC Preparation: Allow the Sulfo-SMCC vial to warm to room temperature.[7] Immediately before use, dissolve the required amount in water or buffer. Note: Sulfo-SMCC has better solubility in pure water than in high-salt buffers.[7]

  • Activation Reaction:

    • Add a 5- to 10-fold molar excess of dissolved Sulfo-SMCC to the antibody solution.[12]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C to form the maleimide-activated antibody.[12]

  • Removal of Excess Crosslinker: Immediately after incubation, remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the drug from reacting with free crosslinker.[13] The eluate contains the maleimide-activated antibody.

Step 2: Conjugation of Drug to Activated Antibody 5. Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent. 6. Conjugation Reaction:

  • Immediately add the thiol-containing drug to the purified maleimide-activated antibody solution. A slight molar excess of the drug may be required.
  • Incubate for 30 minutes at room temperature or 2 hours at 4°C.[5] The maleimide groups on the antibody will react with the sulfhydryl groups on the drug to form a stable thioether bond.[5]
  • Purification and Analysis:
  • Purify the final ADC conjugate from excess drug and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.
  • Analyze the final ADC product to determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or mass spectrometry.

Important Considerations and Troubleshooting

  • Buffer Choice: Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS-ester reaction step, as they will compete with the target molecule and reduce conjugation efficiency.[11] Use buffers like PBS, HEPES, or borate.[10]

  • pH Control: NHS-ester reactions are most efficient at a pH of 7.2-8.5.[1] At lower pH, the reaction is slow, while at pH > 8.6, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]

  • Crosslinker Stability: NHS esters are moisture-sensitive.[12] Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use and discard any unused solution, as the reagent hydrolyzes in aqueous environments.[9]

  • Molar Ratio: The optimal molar ratio of crosslinker to protein depends on the protein concentration and the number of accessible primary amines. Empirical testing is often required to find the ideal ratio that maximizes conjugation without causing protein precipitation or loss of activity.[12]

  • Quenching: Always quench the reaction after the desired incubation time to stop further conjugation and inactivate any excess crosslinker. A final concentration of 20-50 mM Tris or glycine is typically sufficient.[10]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hydroxy-PEG3-NHS Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PEG3-NHS and other N-hydroxysuccinimide (NHS) ester-based labeling reagents. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low labeling efficiency, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my protein?

A1: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1][] The reaction targets primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins. For the reaction to proceed efficiently, these amine groups need to be in a deprotonated state. At a physiological pH of 7.4, the reaction will proceed, but it will be slower. Increasing the pH to 8.0-8.5 will increase the reaction rate.[3][4] However, it is crucial to consider the pH stability of your target molecule.

Q2: Which buffers should I use for the labeling reaction?

A2: It is critical to use an amine-free buffer, as primary amines in the buffer will compete with your target molecule for reaction with the NHS ester.[1][3] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[1][3] Buffers containing primary amines, such as Tris-HCl, are not recommended for the labeling reaction itself but can be used to quench the reaction.[1]

Q3: My labeling efficiency is low. What are the common causes?

A3: Low labeling efficiency can stem from several factors:

  • Suboptimal pH: If the pH is too low (below 7), the primary amines on your protein will be protonated and less available to react.

  • Competing Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the labeling of your target molecule. The rate of hydrolysis increases significantly with increasing pH.[1][][5]

  • Presence of Nucleophiles: Buffers or other components in your sample containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule.

  • Reagent Quality: The this compound reagent may have degraded due to improper storage. It should be stored at -20°C in a desiccated environment.

  • Low Protein Concentration: The kinetics of the labeling reaction are concentration-dependent. Protein concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[6]

  • Inaccessible Amine Groups: The primary amines on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the this compound reagent.

Troubleshooting Guide

Issue: Low Labeling Efficiency

This section provides a systematic approach to troubleshooting and improving your labeling results.

A critical first step is to ensure your reaction conditions are optimal for the NHS ester chemistry.

Experimental Protocol: Optimizing Labeling Conditions

  • Buffer Preparation: Prepare a fresh, amine-free buffer such as 0.1 M sodium phosphate with 0.15 M NaCl at pH 7.2-7.5 or 0.1 M sodium bicarbonate at pH 8.0-8.5.

  • Protein Preparation: Dissolve your protein in the chosen reaction buffer at a concentration of 5-20 mg/mL.[6] If your protein is stored in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][4]

  • Reaction Incubation: Add a 5- to 20-fold molar excess of the dissolved this compound to your protein solution. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] The optimal incubation time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

A major factor contributing to low labeling efficiency is the hydrolysis of the NHS ester. The rate of this reaction is highly dependent on pH and temperature.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature~210 minutes
8.5Room Temperature~180 minutes
8.6410 minutes
9.0Room Temperature~125 minutes

Table 1: Effect of pH and Temperature on the Half-life of NHS Esters. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active reagent available to react with the target molecule.[1][5]

To minimize hydrolysis, it is recommended to prepare the this compound solution immediately before use and to work efficiently.

If you are still experiencing low labeling efficiency after optimizing your protocol, use the following decision tree to identify the potential cause.

G start Low Labeling Efficiency check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_buffer Are you using an amine-free buffer (e.g., PBS, Borate)? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Exchange into an amine-free buffer check_buffer->change_buffer No check_reagent Was the this compound stored correctly and prepared fresh? check_buffer->check_reagent Yes change_buffer->check_reagent use_fresh_reagent Use fresh, properly stored reagent check_reagent->use_fresh_reagent No check_concentration Is the protein concentration > 2 mg/mL? check_reagent->check_concentration Yes use_fresh_reagent->check_concentration increase_concentration Increase protein concentration check_concentration->increase_concentration No consider_accessibility Consider amine accessibility. Try denaturing conditions or a longer linker. check_concentration->consider_accessibility Yes increase_concentration->consider_accessibility success Labeling Efficiency Improved consider_accessibility->success

Caption: Troubleshooting Decision Tree for Low Labeling Efficiency.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G cluster_reactants Reactants cluster_products Products HydroxyPEG3NHS This compound (R-O-C(=O)-NHS) AmideBond Stable Amide Bond (R-O-C(=O)-NH-Protein) HydroxyPEG3NHS->AmideBond hydrolyzed_product Inactive Carboxylate (R-O-C(=O)-OH) HydroxyPEG3NHS->hydrolyzed_product competing reaction PrimaryAmine Primary Amine (Protein-NH2) PrimaryAmine->AmideBond NHS N-hydroxysuccinimide AmideBond->NHS hydrolysis Hydrolysis (H2O) hydrolysis->hydrolyzed_product

Caption: Reaction of this compound with a Primary Amine.

References

Navigating NHS Ester Chemistry: A Technical Guide to Optimizing Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation, precise control over reaction conditions is paramount to ensure high-yield, reproducible results. A critical factor influencing the success of these reactions is the hydrolysis rate of the NHS ester, a competing reaction to the desired aminolysis (conjugation). This guide provides in-depth technical information, troubleshooting advice, and experimental protocols to effectively manage NHS ester hydrolysis in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is the reaction of the NHS ester with water, which leads to the cleavage of the ester bond and the regeneration of the original carboxylic acid. This is a competing reaction to the desired aminolysis, where the NHS ester reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond. Excessive hydrolysis reduces the concentration of the active NHS ester available for conjugation, thereby lowering the efficiency and yield of the desired bioconjugate.

Q2: How does pH affect the rate of NHS ester hydrolysis?

The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the concentration of hydroxide ions (OH-) increases, which are potent nucleophiles that accelerate the hydrolysis of the ester.[1][2] Generally, NHS ester reactions are performed in buffers with a pH range of 7.2 to 8.5.[2][] While a slightly alkaline pH is necessary to ensure that the primary amines on the target molecule are deprotonated and thus nucleophilic, a higher pH will significantly increase the rate of hydrolysis.[2][4]

Q3: Which buffers are recommended for NHS ester conjugation reactions?

Phosphate-buffered saline (PBS), borate buffers, and carbonate-bicarbonate buffers are commonly used for NHS ester reactions.[2] It is crucial to use amine-free buffers, as buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[2][5]

Q4: How does temperature influence NHS ester stability?

Lower temperatures slow down the rate of hydrolysis.[1][2] Therefore, performing conjugation reactions at 4°C or on ice can help to minimize hydrolysis, especially when working with labile proteins or when longer reaction times are required.

Q5: My conjugation efficiency is low. What are the possible causes related to hydrolysis?

Low conjugation efficiency can be attributed to several factors related to NHS ester hydrolysis:

  • High pH of the reaction buffer: Ensure the pH is within the optimal range (typically 7.2-8.5).

  • Prolonged reaction time: Minimize the reaction time as much as possible without compromising conjugation.

  • Suboptimal buffer composition: Avoid buffers containing primary amines.

  • Low concentration of the target molecule: At low protein concentrations, the competing hydrolysis reaction can become more significant.[6][7]

  • Hydrolyzed NHS ester reagent: Ensure the NHS ester reagent is stored properly in a dry environment to prevent premature hydrolysis.

Q6: Can I monitor the extent of NHS-ester hydrolysis?

Yes, the hydrolysis of NHS esters releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[1][8] This property can be used to spectrophotometrically monitor the progress of hydrolysis in solutions that do not contain other components that absorb strongly in this region.

Quantitative Data: Half-life of NHS Esters

The stability of NHS esters is often quantified by their half-life (t½), the time it takes for half of the ester to hydrolyze. The following table summarizes the approximate half-life of NHS esters under different buffer and pH conditions.

BufferpHTemperature (°C)Half-life (t½)Reference
Not specified7.004-5 hours[1][2]
Not specified7.0Not specified4-5 hours[9]
Not specified8.0Not specified1 hour[9]
Carbonate8.0Room Temperature210 minutes[10][11]
Carbonate8.5Room Temperature180 minutes[10][11]
Not specified8.6410 minutes[1][2]
Not specified8.6Not specified10 minutes[9]
Carbonate9.0Room Temperature125 minutes[10][11]

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of an NHS Ester

This protocol outlines a general method to determine the hydrolysis rate of an NHS ester in a specific buffer by monitoring the release of N-hydroxysuccinimide (NHS) spectrophotometrically.

Materials:

  • NHS ester of interest

  • Selected buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Timer

Procedure:

  • Prepare the Buffer: Prepare the desired buffer at the target pH and equilibrate it to the desired temperature.

  • Prepare a Stock Solution of the NHS Ester: Dissolve a known concentration of the NHS ester in anhydrous DMSO or DMF. This stock solution should be prepared immediately before use.

  • Initiate the Hydrolysis Reaction: Add a small volume of the NHS ester stock solution to the pre-warmed buffer in a cuvette to achieve the desired final concentration. Mix quickly and thoroughly.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at 260 nm at regular time intervals.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of hydrolysis can be determined from the initial slope of the curve. The half-life can be calculated from the time it takes for the absorbance to reach half of its maximum value, which corresponds to the complete hydrolysis of the ester.

Visualizing the Chemistry

To better understand the competing reactions involved in NHS ester chemistry, the following diagrams illustrate the hydrolysis and aminolysis pathways.

hydrolysis cluster_reactants Reactants cluster_products Hydrolysis Products NHS_Ester NHS Ester (R-CO-O-NHS) Carboxylic_Acid Carboxylic Acid (R-COOH) NHS_Ester->Carboxylic_Acid Hydrolysis NHS N-Hydroxysuccinimide (NHS) Water Water (H₂O) Hydroxide Hydroxide (OH⁻)

Caption: The hydrolysis of an NHS ester by water or hydroxide ions.

aminolysis_vs_hydrolysis cluster_aminolysis Desired Reaction: Aminolysis cluster_hydrolysis Competing Reaction: Hydrolysis NHS_Ester NHS Ester (R-CO-O-NHS) Primary_Amine Primary Amine (R'-NH₂) NHS_Ester->Primary_Amine + Target Molecule Water Water (H₂O) NHS_Ester->Water + Aqueous Buffer Amide_Bond Stable Amide Bond (R-CO-NH-R') Primary_Amine->Amide_Bond Forms NHS_Amine N-Hydroxysuccinimide Carboxylic_Acid Carboxylic Acid (R-COOH) Water->Carboxylic_Acid Forms NHS_Water N-Hydroxysuccinimide

Caption: Competing pathways of aminolysis and hydrolysis for an NHS ester.

References

Technical Support Center: Prevention of Protein Aggregation During Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during conjugation?

Protein aggregation during conjugation can be triggered by a combination of factors that disrupt the protein's native structure and promote intermolecular interactions. Key causes include:

  • Hydrophobic Interactions: The conjugation process, which may involve changes in buffer composition or the introduction of hydrophobic linker-payloads, can expose hydrophobic regions of the protein. These exposed patches can then interact with each other, leading to aggregation.

  • pH and Ionic Strength Variations: Deviations from the protein's optimal pH and ionic strength can alter its surface charge distribution, leading to electrostatic imbalances that promote aggregation. Proteins are often least soluble at their isoelectric point (pI).[1]

  • Elevated Temperature: Higher temperatures can increase the rate of chemical reactions and induce conformational changes in the protein, making it more susceptible to aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate the formation of aggregates.

  • Mechanical Stress: Physical stresses such as vigorous mixing, sonication, or pumping can cause shear stress, leading to protein unfolding and aggregation.

  • Presence of Impurities: Contaminants or impurities in the protein sample can act as nucleation sites for aggregation.

  • Chemical Modifications: The conjugation chemistry itself can alter the protein's surface properties, potentially increasing its propensity to aggregate.

Q2: How can I monitor protein aggregation during my experiment?

Regular monitoring of aggregation is crucial for successful conjugation. Several analytical techniques can be employed:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[2]

  • Dynamic Light Scattering (DLS): A sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.

  • Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of protein species in a sample.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.

  • Visual Inspection: While not quantitative, visual signs of precipitation or cloudiness are clear indicators of significant aggregation.

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness observed during the conjugation reaction.

This indicates significant protein aggregation. The following workflow can help you troubleshoot this issue.

G start Visible Precipitation Observed check_ph Verify pH of Reaction Buffer start->check_ph adjust_ph Adjust pH Away from pI check_ph->adjust_ph If pH is near pI check_concentration Assess Protein Concentration check_ph->check_concentration If pH is optimal adjust_ph->check_concentration reduce_concentration Lower Protein Concentration check_concentration->reduce_concentration If concentration is high check_temp Evaluate Reaction Temperature check_concentration->check_temp If concentration is optimal reduce_concentration->check_temp lower_temp Decrease Reaction Temperature check_temp->lower_temp If temperature is elevated check_mixing Review Mixing/Agitation Method check_temp->check_mixing If temperature is optimal lower_temp->check_mixing gentle_mixing Use Gentle Mixing check_mixing->gentle_mixing If using vigorous mixing add_excipients Consider Adding Stabilizing Excipients check_mixing->add_excipients If mixing is gentle gentle_mixing->add_excipients end_point Re-run Conjugation add_excipients->end_point

Caption: Troubleshooting workflow for visible protein precipitation.

Issue 2: Increased level of soluble aggregates detected by SEC or DLS post-conjugation.

Even without visible precipitation, an increase in soluble aggregates can compromise the quality and efficacy of the conjugate. This issue often requires optimization of the buffer formulation.

Experimental Protocols

Protocol 1: General Screening of Buffer Conditions to Minimize Aggregation

This protocol outlines a small-scale experiment to identify optimal buffer conditions for your protein before performing the full-scale conjugation.

Objective: To determine the optimal pH and ionic strength for protein stability.

Materials:

  • Your protein of interest

  • A selection of buffers (e.g., phosphate, citrate, histidine, Tris) at various pH values

  • Salt stock solution (e.g., 5 M NaCl)

  • Microcentrifuge tubes or 96-well plate

  • Instrumentation for aggregation analysis (e.g., DLS or SEC)

Methodology:

  • Prepare a Buffer Matrix:

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

    • For each pH, create a set of buffers with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Sample Preparation:

    • Dialyze or buffer exchange your protein into a low-salt starting buffer.

    • Prepare small-scale samples of your protein in each buffer condition from the matrix. A final protein concentration similar to your planned conjugation reaction is recommended.

  • Incubation and Stress (Optional):

    • Incubate the samples under conditions that mimic your conjugation process (e.g., for the same duration and temperature).

    • To accelerate the identification of problematic conditions, you can include a stress factor, such as a slight increase in temperature.

  • Analysis:

    • After incubation, analyze each sample for aggregation using DLS to determine the polydispersity index (PDI) and average particle size, or by SEC to quantify the percentage of monomer.

  • Selection of Optimal Buffer:

    • Choose the buffer condition that results in the lowest level of aggregation.

Protocol 2: Screening of Excipients for Aggregate Prevention

This protocol helps in selecting effective stabilizing excipients to include in your conjugation buffer.

Objective: To identify excipients that reduce protein aggregation.

Methodology:

  • Select Candidate Excipients: Based on literature and the properties of your protein, choose a panel of excipients to screen. Common categories include:

    • Sugars: Sucrose, Trehalose

    • Polyols: Glycerol, Sorbitol

    • Amino Acids: Arginine, Glycine

    • Surfactants: Polysorbate 20, Polysorbate 80

  • Prepare Stock Solutions: Prepare concentrated stock solutions of each excipient.

  • Experimental Setup:

    • Using the optimal buffer identified in Protocol 1, prepare small-scale samples of your protein.

    • Add each excipient to a different sample at a range of concentrations (see table below for typical ranges). Include a control sample with no excipient.

  • Incubation and Analysis:

    • Incubate the samples under the intended conjugation conditions.

    • Analyze for aggregation using DLS or SEC.

  • Selection of Optimal Excipient:

    • Identify the excipient and concentration that provides the most significant reduction in aggregation compared to the control.

G start High Soluble Aggregates Detected screen_excipients Screen Stabilizing Excipients start->screen_excipients sugars Sugars (e.g., Sucrose, Trehalose) screen_excipients->sugars polyols Polyols (e.g., Glycerol, Sorbitol) screen_excipients->polyols amino_acids Amino Acids (e.g., Arginine, Glycine) screen_excipients->amino_acids surfactants Surfactants (e.g., Polysorbate 20) screen_excipients->surfactants select_best Select Most Effective Excipient(s) sugars->select_best polyols->select_best amino_acids->select_best surfactants->select_best optimize_concentration Optimize Excipient Concentration select_best->optimize_concentration end_point Perform Conjugation with Optimized Buffer optimize_concentration->end_point

Caption: Workflow for selecting and optimizing stabilizing excipients.

Data Presentation

The following tables provide a summary of commonly used excipients and their typical working concentrations, as well as an illustrative example of how to present screening data.

Table 1: Common Stabilizing Excipients and Their Working Concentrations

Excipient CategoryExampleTypical Concentration RangeMechanism of Action
Sugars Sucrose, Trehalose50 - 300 mMPreferential exclusion, vitrification
Polyols Glycerol, Sorbitol1 - 10% (v/v)Increases solvent viscosity, preferential hydration
Amino Acids Arginine, Glycine25 - 100 mMSuppress aggregation by interacting with hydrophobic and charged regions
Surfactants Polysorbate 20/800.01 - 0.1% (v/v)Prevent surface-induced aggregation and stabilize protein structure

Table 2: Illustrative Example of an Excipient Screening Study for an Antibody-Drug Conjugate (ADC)

The following data is a representative example based on typical experimental outcomes and is for illustrative purposes only.

Condition% Monomer (by SEC)Polydispersity Index (PDI) (by DLS)
Control (No Excipient) 85.2%0.25
+ 50 mM Arginine 92.5%0.18
+ 100 mM Sucrose 90.1%0.20
+ 5% Glycerol 88.7%0.22
+ 0.02% Polysorbate 20 94.3%0.15

In this illustrative example, Polysorbate 20 at 0.02% was the most effective excipient at preventing aggregation during the conjugation of this hypothetical ADC.

References

Technical Support Center: Optimizing Hydroxy-PEG3-NHS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for Hydroxy-PEG3-NHS reactions with amines. Below you will find FAQs, troubleshooting advice, and detailed protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound with primary amines?

The optimal pH range for the reaction between an NHS ester and a primary amine (such as the N-terminus of a protein or the side chain of a lysine residue) is between 7.0 and 9.0.[1][2] Most protocols recommend a more specific range of pH 7.2 to 8.5 to achieve the best balance between reaction efficiency and reagent stability.[3]

Q2: Why is pH so critical for this reaction?

The pH is a critical parameter because it governs a crucial trade-off:

  • Amine Reactivity: The reaction requires the primary amine to be in its unprotonated, nucleophilic form (-NH2). The pKa of typical primary amines in proteins is around 9 to 10.[4][5] At higher pH values, more of the amine groups are deprotonated and thus more reactive.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction where the ester is cleaved by water. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][3][6]

The optimal pH is therefore a "sweet spot" where the amine is sufficiently reactive, but the hydrolysis of the NHS ester is slow enough to allow for efficient conjugation.

Q3: What happens if the reaction pH is too low (e.g., below 7.0)?

If the pH is too low, the majority of primary amines will be in their protonated, non-nucleophilic form (-NH3+). This significantly reduces their availability to react with the NHS ester, leading to very low or no conjugation efficiency.

Q4: What happens if the reaction pH is too high (e.g., above 9.0)?

While a higher pH increases the concentration of reactive deprotonated amines, it dramatically accelerates the hydrolysis of the this compound reagent. The half-life of an NHS ester can drop from hours at pH 7 to just minutes at pH 8.6.[3][6][7] This rapid degradation of the reagent can lead to lower overall conjugation yields as the PEG-NHS is destroyed before it can react with the target molecule.

Q5: Which buffers are recommended for this reaction?

Amine-free buffers are mandatory. Commonly used buffers include:

  • Phosphate-Buffered Saline (PBS), typically at pH 7.2-7.4.[2][8]

  • HEPES buffer.[3]

  • Borate buffer.[3][8]

  • Carbonate/Bicarbonate buffer.[3][8]

Q6: Are there any buffers I must avoid?

Yes. Do not use buffers containing primary amines , such as Tris (Tris-buffered saline, TBS) or glycine.[2][9][10][11] These buffers will compete with your target molecule for reaction with the NHS ester, severely reducing the efficiency of your desired conjugation.

Q7: How can I stop (quench) the reaction?

The reaction can be stopped by adding a buffer that contains primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[2][3] These small molecules will react with any remaining NHS ester, effectively quenching the reaction. Hydroxylamine can also be used for quenching.[8][12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Incorrect pH: The buffer pH is outside the optimal 7.2-8.5 range.Prepare fresh buffer and meticulously verify the pH with a calibrated meter. For a new system, perform a pH optimization experiment (see protocols below).
Hydrolyzed NHS Ester Reagent: The this compound reagent was degraded by moisture.The NHS ester is highly moisture-sensitive.[2] Always warm the reagent vial to room temperature before opening to prevent condensation.[10][11] Dissolve the reagent in a dry organic solvent (like DMSO or DMF) immediately before use and discard any unused solution.[2][9][10]
Competing Amines in Buffer: The buffer system contains Tris, glycine, or other primary amines.Exchange the sample into a recommended amine-free buffer (e.g., PBS) using dialysis or a desalting column before starting the reaction.[2][10]
Insufficient Molar Excess: The ratio of PEG-NHS to the amine-containing molecule is too low.Increase the molar excess of the this compound reagent. A 10- to 50-fold molar excess is a common starting point.[1][13]
High Batch-to-Batch Variability Inconsistent pH: Minor variations in buffer preparation are affecting the outcome.Standardize buffer preparation protocols. Always prepare fresh buffer for each experiment and confirm the pH immediately before use.
Reagent Degradation: The stock of this compound is degrading over time due to repeated exposure to atmospheric moisture.Upon first use, aliquot the solid reagent into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) and store desiccated at -20°C.[2]

Data Summary: pH Effects on Reaction Components

pH LevelPrimary Amine Reactivity (-NH2)NHS Ester Stability (Hydrolysis Rate)Overall Conjugation Efficiency
< 7.0 Low (Mostly protonated -NH3+)Very High (Slow hydrolysis)Poor
7.2 - 8.0 ModerateHigh (Moderate hydrolysis)Good to Optimal
8.0 - 8.5 HighModerate (Faster hydrolysis)Optimal to Good
> 8.6 Very HighVery Low (Rapid hydrolysis)Poor

Experimental Protocols

Protocol 1: Standard PEGylation of an Amine-Containing Protein

This protocol provides a general procedure for conjugating this compound to a protein.

  • Buffer Exchange: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5).[2] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare PEG Reagent: Immediately before use, warm the vial of this compound to room temperature. Dissolve a small amount in a dry, water-miscible solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]

  • Calculate Molar Excess: Determine the desired molar excess of the PEG reagent to the protein (e.g., 20-fold molar excess).[2]

  • Initiate Reaction: Add the calculated volume of the PEG reagent stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2] Reaction times and temperatures may require optimization for specific applications.

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or a desalting column.[2]

  • Storage: Store the purified, PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: pH Optimization Experiment

This protocol helps determine the ideal pH for your specific molecule.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 0.1 M phosphate) with varying pH values, such as 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Set Up Parallel Reactions: Aliquot your amine-containing molecule into separate tubes, one for each pH condition.

  • Run Conjugation: Initiate the conjugation reaction in each tube simultaneously using the same molar excess of this compound, following steps 2-5 from the standard protocol above.

  • Quench and Analyze: After the incubation period, quench all reactions at the same time. Analyze the results from each pH point using an appropriate method, such as SDS-PAGE (to observe the molecular weight shift of the modified protein), HPLC, or mass spectrometry to determine the degree of PEGylation.

  • Determine Optimum: Compare the results to identify the pH that provides the highest conjugation efficiency with the fewest side products.

Visualizations

Reaction_Mechanism cluster_paths reagents This compound + R-NH₂ (Primary Amine) product PEGylated Product (Stable Amide Bond) reagents->product  Desired Reaction  (pH 7.2-8.5) hydrolysis Hydrolyzed PEG-NHS (Inactive) reagents->hydrolysis  Competing Hydrolysis  (Rate increases with pH)

Caption: Reaction pathways for this compound with primary amines.

pH_Optimization_Workflow decision decision start Start: Prepare Buffers (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) step2 Set up parallel reactions at each pH start->step2 step3 Incubate (e.g., 1 hr at RT) step2->step3 step4 Quench and Analyze Results (e.g., SDS-PAGE, HPLC) step3->step4 check Is conjugation efficiency optimal? step4->check end_ok Proceed with Optimal pH for large-scale reactions check->end_ok Yes end_adjust Adjust conditions (e.g., molar excess, time) and re-test check->end_adjust No

Caption: Workflow for experimental pH optimization.

pH_Trade_Off ph_low Low pH (<7) reactivity Amine Reactivity (Nucleophilicity) ph_low->reactivity LOW stability NHS Ester Stability (Against Hydrolysis) ph_low->stability HIGH ph_opt Optimal pH (7.2-8.5) ph_opt->reactivity GOOD ph_opt->stability GOOD ph_high High pH (>9) ph_high->reactivity HIGH ph_high->stability LOW

Caption: The logical trade-off between reactivity and stability governed by pH.

References

Common issues with NHS ester crosslinking and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during N-hydroxysuccinimide (NHS) ester crosslinking reactions, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General

Q1: What is the fundamental reaction mechanism of NHS ester crosslinking?

NHS esters react with primary aliphatic amines (—NH₂) found at the N-terminus of proteins and on the side chain of lysine (Lys) residues.[][2] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester. This forms a stable, effectively irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[][2]

Reagent and Storage

Q2: My NHS ester crosslinker shows low to no reactivity. What could be the cause?

The most common cause of low reactivity is the hydrolysis of the NHS ester moiety.[3][4] This can happen if the reagent has been exposed to moisture during storage or handling.[5][6]

Solutions:

  • Proper Storage: Store NHS esters desiccated at -20°C.[3][4][5]

  • Handling: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent moisture condensation inside.[3][5][7]

  • Solvent Quality: When preparing stock solutions, use a dry (anhydrous), high-quality organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5][8] Be aware that DMSO is very hygroscopic.[5]

  • Stock Solutions: Prepare stock solutions immediately before use.[4][9] For longer-term storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and exposure to air, and store at -20°C under an inert gas like argon or nitrogen.[3][5]

Q3: How can I test if my NHS ester reagent is still active?

You can assess the reactivity by measuring the amount of NHS released upon intentional hydrolysis. The NHS leaving group strongly absorbs light between 260-280 nm.[7][10][11] By comparing the absorbance at 260 nm before and after forced hydrolysis with a mild base, you can determine if the reagent is still active.[6][11] An active reagent will show a significant increase in absorbance after base treatment.[6]

Reaction Conditions

Q4: I am observing very low crosslinking efficiency. What reaction parameters should I check?

Several factors can lead to poor crosslinking efficiency:

  • Hydrolyzed Reagent: As mentioned in Q2, ensure your reagent is active.

  • Incorrect Buffer: The presence of primary amines in the buffer, such as Tris or glycine, will compete with the target molecules for reaction with the NHS ester, effectively quenching the reaction.[3][4][8]

  • Suboptimal pH: The reaction is highly pH-dependent.[8] The optimal pH range is typically 7.2-8.5.[][10] Below pH 7, the primary amines are protonated and less nucleophilic, reducing the reaction rate.[8] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the aminolysis reaction.[3][8]

  • Dilute Protein Solution: Hydrolysis is a major competing reaction. In dilute protein solutions, the concentration of water molecules is much higher than the concentration of primary amines, favoring hydrolysis.[2][3] Increasing the protein concentration can improve efficiency.

  • Molar Ratio: The molar excess of the crosslinker to the protein may need optimization.[3][4] A 20-fold molar excess is a common starting point for antibodies, but this may need to be adjusted depending on the protein and desired degree of labeling.[4]

Q5: My protein precipitates after adding the crosslinker. How can I prevent this?

Protein precipitation can occur for several reasons:

  • High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates. Try reducing the molar excess of the crosslinker or shortening the reaction time.

  • Solvent Effects: Many NHS esters are not water-soluble and are first dissolved in an organic solvent like DMSO or DMF.[10] Adding too much of this organic solvent to the aqueous protein solution can cause precipitation. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[4]

  • Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the lysine residues. This alteration in the protein's overall charge can affect its solubility, sometimes leading to precipitation.[7] Consider using a crosslinker with a more hydrophilic spacer arm, such as one containing polyethylene glycol (PEG), which can improve the solubility of the conjugate.[3]

Selectivity and Side Reactions

Q6: Are NHS esters completely specific to primary amines?

While NHS esters show high selectivity for primary aliphatic amines, they are not completely specific.[][2] Side reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH.[12][13]

  • Hydroxyl Groups: Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) residues contain hydroxyl groups that can react with NHS esters, though the resulting ester bond is less stable than the amide bond formed with amines.[2][12][13]

  • Sulfhydryl Groups: Cysteine (Cys) residues can also react, forming a thioester linkage that is also relatively unstable.[2][14]

These side reactions are generally less favorable than the reaction with primary amines but can become more significant depending on the reaction conditions and the specific protein's structure.[13][14]

Troubleshooting Summary Table

IssuePotential CauseRecommended Solution
Low/No Reactivity Reagent hydrolyzed due to moisture exposure.Store desiccated at -20°C. Equilibrate to RT before opening. Use anhydrous solvents (DMSO, DMF). Test reagent activity.[3][4][5][6]
Low Crosslinking Yield Incorrect buffer (contains Tris, glycine).Use amine-free buffers like PBS, HEPES, or Borate.[3][8]
Suboptimal pH.Maintain reaction pH between 7.2 and 8.5.[][10]
Dilute protein solution.Increase protein concentration to favor aminolysis over hydrolysis.[2][3]
Insufficient molar excess of crosslinker.Optimize the molar ratio of crosslinker to protein.[3][4]
Protein Precipitation Excessive crosslinking.Reduce crosslinker concentration or reaction time.
High concentration of organic solvent.Keep final DMSO/DMF concentration below 10%.[4]
Altered protein solubility.Use a more hydrophilic (e.g., PEGylated) crosslinker.[3]
Unexpected Products Side reactions with other residues.Optimize pH to the lower end of the recommended range (e.g., 7.2-7.5) to minimize reactivity with hydroxyl groups.[12][13]

Quantitative Data

NHS Ester Hydrolysis Half-life

The stability of the NHS ester is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with a rise in pH.

pHTemperatureHalf-life
7.00°C4-5 hours[10]
7.0Room Temp~7 hours[6]
8.64°C10 minutes[10]
9.0Room TempMinutes[6]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.

Key Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol provides a starting point for crosslinking two proteins using a homobifunctional NHS ester.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0.[3][4]

  • Protein Preparation: Dissolve or dialyze your protein(s) into the reaction buffer at a concentration of 1-10 mg/mL.[4]

  • Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).[4][9]

  • Reaction: Add a calculated amount of the crosslinker stock solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of crosslinker over protein.[4] Ensure the final organic solvent concentration is <10%.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-50 mM.[3][9] Incubate for 15 minutes at room temperature.[9]

  • Purification: Remove excess, non-reacted crosslinker and byproducts by dialysis, desalting column, or size-exclusion chromatography.[4]

Protocol 2: Testing NHS Ester Reagent Activity

This protocol allows for a qualitative assessment of your reagent's activity.[6][11]

  • Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of an amine-free buffer (pH 7-8). If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.[11]

  • Control: Prepare a control tube containing only the buffer (and organic solvent, if used).[11]

  • Initial Absorbance: Zero the spectrophotometer at 260 nm using the control tube. Measure and record the absorbance of the reagent solution.[6]

  • Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to force hydrolysis.[11]

  • Final Absorbance: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[6][11]

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has now been hydrolyzed, releasing the NHS group. If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[6]

Visualizations

NHS_Ester_Reaction_Pathway Reagent NHS Ester (R-CO-O-NHS) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack by Amine Protein Protein with Primary Amine (P-NH₂) Protein->Intermediate Product Stable Amide Bond (R-CO-NH-P) Intermediate->Product Collapse of Intermediate Byproduct NHS Leaving Group Intermediate->Byproduct

Caption: Reaction mechanism of NHS ester with a primary amine.

Troubleshooting_Workflow Start Start: Low Crosslinking Yield CheckReagent Is Reagent Active? Start->CheckReagent CheckBuffer Is Buffer Amine-Free (e.g., no Tris)? CheckReagent->CheckBuffer Yes NewReagent Use Fresh/Tested Reagent CheckReagent->NewReagent No CheckpH Is pH 7.2-8.5? CheckBuffer->CheckpH Yes ChangeBuffer Switch to PBS, HEPES, or Borate Buffer CheckBuffer->ChangeBuffer No CheckConc Is Protein Concentration >1mg/mL? CheckpH->CheckConc Yes AdjustpH Adjust pH of Reaction Buffer CheckpH->AdjustpH No OptimizeRatio Optimize Crosslinker: Protein Molar Ratio CheckConc->OptimizeRatio Yes IncreaseConc Increase Protein Concentration CheckConc->IncreaseConc No Success Problem Solved OptimizeRatio->Success NewReagent->CheckBuffer ChangeBuffer->CheckpH AdjustpH->CheckConc IncreaseConc->OptimizeRatio

Caption: Troubleshooting workflow for low crosslinking yield.

Competing_Reactions NHSEster NHS Ester Aminolysis Aminolysis (Desired Reaction) NHSEster->Aminolysis Hydrolysis Hydrolysis (Competing Reaction) NHSEster->Hydrolysis Amine Primary Amine (High Conc., pH 7.2-8.5) Amine->Aminolysis Favors Water Water (H₂O) (High pH, Low Protein Conc.) Water->Hydrolysis Favors

Caption: Competing pathways for NHS ester reaction.

References

Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing unreacted Hydroxy-PEG3-NHS following a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common methods for removing small molecules like unreacted this compound from larger protein conjugates are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). Each method has its own advantages and is chosen based on factors like sample volume, desired purity, process time, and available equipment.[1][]

Q2: How do I quench the PEGylation reaction before purification?

A2: It is crucial to quench the reaction to stop the NHS ester from reacting further. This is typically done by adding a buffer containing primary amines, such as Tris or glycine, which will react with and consume any remaining active NHS esters.[3][4] A common final concentration for the quenching buffer is 50-100 mM, with an incubation time of 10-15 minutes at room temperature.

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 319.31 g/mol .[1][5][6] This small size is the basis for its removal from the much larger PEGylated protein.

Q4: How do I choose the right method for my experiment?

A4: The choice of purification method depends on your specific needs. The table below provides a comparison to help you decide.

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[7]Separation of molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[]Convective separation of molecules based on size by pumping the solution across a semi-permeable membrane.[8]
Primary Advantage Simple, requires minimal specialized equipment, and is gentle on the sample.[9]High resolution separation of molecules of different sizes.[]Fast, efficient, and highly scalable for large sample volumes.[10]
Key Limitation Slow process, requiring multiple buffer changes over several hours to days.[11]Can lead to sample dilution; column capacity limits sample volume per run.[12]Requires specialized equipment and can be more complex to set up and optimize.
Typical Protein Yield High (>95%)High (>90%), but can be lower with smaller proteins or non-optimal column selection.Very High (>98%)
Efficiency of Removal Good, but may not achieve complete removal without extensive dialysis.[13]Excellent, can achieve very high purity.[14]Excellent, highly efficient removal of small molecules.
Scalability Limited scalability, best for small to medium sample volumes.Scalable, but larger columns are required for larger volumes, which can be expensive.Highly scalable from laboratory to industrial production.[15]

Q5: Can I quantify the amount of residual this compound after purification?

A5: Yes, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection can be used to quantify the amount of unreacted this compound in your purified sample.[16] A two-dimensional LC system can also be employed for simultaneous characterization of the PEGylated product and residual reagents.[9]

Experimental Protocols & Workflows

Dialysis

This method is suitable for small to medium-scale experiments where processing time is not a major constraint.

Experimental Protocol:

  • Select a Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the molecular weight of this compound (319.31 Da) but much smaller than your PEGylated protein. A common choice is a membrane with a MWCO between 3.5 kDa and 10 kDa.

  • Prepare the Dialysis Tubing/Cassette: Hydrate the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.

  • Load the Sample: Carefully load your quenched PEGylation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Perform Dialysis:

    • Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume).[17]

    • Stir the buffer gently at 4°C.

    • Change the buffer every 2-4 hours for the first 8 hours, and then leave to dialyze overnight.[11] For optimal removal, perform at least three buffer changes.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample may have increased in volume due to osmosis.

Workflow Diagram:

Dialysis_Workflow start Quenched PEGylation Reaction prep_membrane Prepare Dialysis Membrane (Select appropriate MWCO) start->prep_membrane load_sample Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample dialysis_step Perform Dialysis in Large Volume of Buffer with Stirring load_sample->dialysis_step buffer_change1 Buffer Change 1 (after 2-4 hours) dialysis_step->buffer_change1 buffer_change2 Buffer Change 2 (after 2-4 hours) buffer_change1->buffer_change2 dialysis_overnight Overnight Dialysis buffer_change2->dialysis_overnight recover_sample Recover Purified PEGylated Protein dialysis_overnight->recover_sample end Purified Product recover_sample->end

Dialysis workflow for removing unreacted this compound.
Size Exclusion Chromatography (SEC)

SEC is ideal for achieving high purity and is often used as a final polishing step in purification.

Experimental Protocol:

  • Column and Resin Selection: Choose a size exclusion chromatography column and resin with a fractionation range appropriate for separating your PEGylated protein from the small this compound molecule. For most proteins, a resin with a fractionation range of 10-600 kDa is suitable.

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of your desired buffer at a constant flow rate.

  • Prepare and Load the Sample:

    • Concentrate your quenched PEGylation reaction mixture if necessary.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

    • Inject the sample onto the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger PEGylated protein will elute first, followed by the smaller unreacted this compound.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (at 280 nm for protein).

  • Analysis: Analyze the collected fractions containing the protein peak for purity using SDS-PAGE or analytical HPLC.

Workflow Diagram:

SEC_Workflow start Quenched PEGylation Reaction select_column Select Appropriate SEC Column and Resin start->select_column equilibrate_column Equilibrate Column with Buffer select_column->equilibrate_column load_sample Load Filtered Sample onto Column equilibrate_column->load_sample elution Isocratic Elution with Buffer load_sample->elution fraction_collection Collect Fractions and Monitor with UV Detector elution->fraction_collection analyze_fractions Analyze Protein-Containing Fractions for Purity fraction_collection->analyze_fractions end Purified Product analyze_fractions->end

SEC workflow for removing unreacted this compound.
Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for concentrating and desalting protein solutions, making it well-suited for removing small molecules.

Experimental Protocol:

  • System and Membrane Selection:

    • Choose a TFF system appropriate for your sample volume.

    • Select an ultrafiltration membrane with a MWCO that is 3-6 times smaller than the molecular weight of your PEGylated protein to ensure its retention.

  • System Preparation:

    • Install the membrane and rinse the system with purified water to remove any storage solution.

    • Equilibrate the system with the desired final buffer.

  • Diafiltration (Buffer Exchange):

    • Load the quenched PEGylation reaction mixture into the reservoir.

    • Start the pump to circulate the sample tangentially across the membrane.

    • Perform diafiltration by continuously adding fresh buffer to the reservoir at the same rate as the permeate is being removed. This washes away the unreacted this compound. A common target is to exchange 5-10 diavolumes to ensure complete removal of the small molecule.

  • Concentration (Optional): After diafiltration, the sample can be concentrated by stopping the addition of new buffer and allowing the permeate to be removed until the desired final volume is reached.

  • Sample Recovery: Recover the concentrated and purified PEGylated protein from the system.

Workflow Diagram:

TFF_Workflow start Quenched PEGylation Reaction select_system Select TFF System and Membrane (appropriate MWCO) start->select_system prepare_system Prepare and Equilibrate the TFF System select_system->prepare_system load_sample Load Sample into Reservoir prepare_system->load_sample diafiltration Perform Diafiltration (Buffer Exchange) load_sample->diafiltration concentration Concentrate Sample (Optional) diafiltration->concentration recover_sample Recover Purified PEGylated Protein concentration->recover_sample end Purified Product recover_sample->end

TFF workflow for removing unreacted this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Protein Recovery - Dialysis: Use of a membrane with too large of a MWCO. - SEC: Non-specific binding of the protein to the column resin. - TFF: Incorrect membrane MWCO or excessive transmembrane pressure causing protein to pass into the permeate.- Ensure the MWCO of the membrane is at least 3-6 times smaller than the molecular weight of your protein. - For SEC, try a different resin or modify the buffer composition (e.g., adjust salt concentration). - For TFF, optimize the transmembrane pressure and ensure the correct MWCO is being used.
Protein Aggregation/Precipitation - The PEGylation may have altered the protein's solubility. - The buffer conditions (pH, ionic strength) are not optimal for the PEGylated protein. - High protein concentration during purification.- Perform purification at a lower temperature (e.g., 4°C). - Screen different buffer conditions (pH, salt concentration). Consider adding excipients like arginine or glycerol to improve solubility.[18][19] - Maintain a lower protein concentration during the purification process.[20]
Incomplete Removal of Unreacted PEG-NHS - Dialysis: Insufficient number of buffer changes or inadequate dialysis time. - SEC: Poor resolution between the PEGylated protein and the small molecule. - TFF: Insufficient number of diavolumes exchanged.- Increase the number and volume of buffer changes and/or the duration of dialysis.[11] - Optimize the SEC method by using a longer column, a smaller particle size resin, or a lower flow rate to improve resolution.[16] - Increase the number of diavolumes during the TFF process.
Clogged SEC Column or TFF Membrane - Presence of aggregated protein or other particulates in the sample.- Centrifuge and filter the sample through a 0.22 µm filter before loading it onto the column or into the TFF system.

References

Technical Support Center: NHS Ester-Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester chemistry for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester with a protein?

A1: The primary reaction of an NHS ester is the acylation of primary amino groups, specifically the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[]

Q2: What is the most common side reaction when using NHS esters?

A2: The most common side reaction is the hydrolysis of the NHS ester, where the ester reacts with water to form a carboxylic acid and N-hydroxysuccinimide. This reaction is also pH-dependent and becomes more rapid at higher pH values, competing with the desired aminolysis reaction.[][2][3]

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, under certain conditions, NHS esters can react with other nucleophilic amino acid side chains. These include the hydroxyl groups of serine, threonine, and tyrosine, and the imidazole group of histidine.[4][5] These side reactions are generally less favorable than the reaction with primary amines and are influenced by factors such as pH and the local microenvironment of the amino acid residue.[4][5]

Q4: What is the optimal pH for NHS ester-protein conjugation?

A4: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[][3] This pH range provides a good balance between having a sufficient concentration of deprotonated, nucleophilic primary amines and minimizing the rate of NHS ester hydrolysis.[][2]

Q5: How can I remove unreacted NHS ester and by-products after the conjugation reaction?

A5: Unreacted NHS ester and the N-hydroxysuccinimide by-product can be removed using size-based separation techniques such as dialysis, desalting columns (spin or gravity flow), or size-exclusion chromatography.[4][6]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency

Symptoms:

  • Low degree of labeling (DOL) determined by spectrophotometry or mass spectrometry.

  • Weak signal from the conjugated label in downstream applications.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of NHS Ester Ensure the NHS ester reagent is stored under dry conditions and is warmed to room temperature before opening to prevent condensation.[7] Prepare the NHS ester solution immediately before use. Avoid aqueous stock solutions.[2]
Incorrect Reaction pH Verify the pH of the reaction buffer is between 7.2 and 8.5. Use a reliable pH meter. Buffers can be prepared fresh to ensure accurate pH.[2][3]
Presence of Competing Nucleophiles Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, sodium azide at high concentrations).[3] If necessary, buffer exchange the protein into a suitable reaction buffer like phosphate-buffered saline (PBS) or bicarbonate buffer.[2][3]
Insufficient Molar Excess of NHS Ester Increase the molar ratio of NHS ester to protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized.[4]
Low Protein Concentration Low protein concentrations can favor hydrolysis over aminolysis. If possible, concentrate the protein solution before labeling.[8]
Problem 2: Protein Precipitation or Aggregation During or After Labeling

Symptoms:

  • Visible precipitate in the reaction tube.

  • Loss of protein concentration after the reaction or purification.

  • Poor performance in functional assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-labeling Excessive modification of lysine residues can alter the protein's isoelectric point and lead to aggregation.[9] Reduce the molar excess of the NHS ester in the reaction.
Solvent Shock If the NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.[3] Add the NHS ester solution slowly to the protein solution while gently mixing.
Inappropriate Buffer Conditions The pH of the buffer can affect protein stability. Ensure the chosen pH is one at which the protein is known to be stable. Consider adding stabilizing excipients like glycerol or non-ionic detergents at low concentrations.[10]
Hydrophobicity of the Label Highly hydrophobic labels can induce aggregation. If possible, choose a more hydrophilic version of the label or a different labeling chemistry.
Problem 3: Unexpected or Non-specific Labeling

Symptoms:

  • Mass spectrometry analysis reveals modification of amino acids other than lysine (e.g., serine, threonine, tyrosine).

  • Alteration of protein function that is not attributable to lysine modification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction with Serine, Threonine, or Tyrosine Modification of these residues is more likely to occur at higher pH values. Consider performing the reaction at a lower pH (e.g., 7.2-7.5) to increase the specificity for primary amines.[4][6] However, be aware that lowering the pH will also slow down the primary reaction.
Intramolecular Crosslinking If using a homobifunctional NHS ester, intramolecular crosslinking can occur, which may alter the protein's conformation and function.[11] This can be difficult to control but may be minimized by optimizing the protein and crosslinker concentrations.
Reaction with Histidine While less common, reaction with histidine can occur. As with other side reactions, controlling the pH can help to minimize this.

Quantitative Data Summary

Table 1: pH-Dependence of NHS Ester Hydrolysis

pHHalf-life of NHS Ester
7.0 (at 0°C)4-5 hours[3]
8.6 (at 4°C)10 minutes[3]
9.0Minutes[7]

Table 2: Relative Reactivity of Nucleophilic Amino Acid Side Chains with NHS Esters

Amino AcidNucleophilic GroupRelative ReactivityConditions Favoring Reaction
Lysineε-AminoHighpH 7.2-8.5[]
N-terminusα-AminoHighpH 7.2-8.5[]
SerineHydroxylLowHigher pH, adjacent activating residues[4][5]
ThreonineHydroxylLowHigher pH, adjacent activating residues[4][5]
TyrosinePhenolic HydroxylLowHigher pH, adjacent activating residues[4][6]
HistidineImidazoleVery LowSpecific microenvironments
CysteineSulfhydrylVery LowGenerally not reactive under standard conditions

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with an NHS Ester
  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers or stabilizers, perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). This can be done using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • NHS Ester Reagent Preparation:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.

    • Add the NHS ester solution slowly while gently vortexing or stirring the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the label is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted NHS ester and by-products by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the label at 280 nm:

    • Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free label / A_max of the free label).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the label:

    • Label Concentration (M) = A_max / ε_label

    • Where ε_label is the molar extinction coefficient of the label at its A_max.

  • Calculate the DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

Visualizations

NHS Ester Reaction Pathway

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Primary Reaction cluster_side_reaction Side Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-Label (Stable Amide Bond) Protein_NH2->Amide_Bond Aminolysis NHS_Ester Label-NHS Ester NHS_Ester->Amide_Bond NHS N-hydroxysuccinimide (By-product) NHS_Ester->NHS Hydrolyzed_Ester Label-COOH (Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis Conditions pH 7.2-8.5 Aqueous Buffer H2O H₂O (Water) H2O->Hydrolyzed_Ester

Caption: Primary aminolysis reaction of an NHS ester with a protein and the competing hydrolysis side reaction.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start: Protein & NHS Ester Buffer_Exchange 1. Buffer Exchange (if needed) Remove interfering substances Start->Buffer_Exchange Prepare_Reagents 2. Prepare NHS Ester Solution (in anhydrous solvent) Buffer_Exchange->Prepare_Reagents Reaction 3. Mix Protein and NHS Ester (Incubate 1-2h at RT) Prepare_Reagents->Reaction Quench 4. Quench Reaction (Optional) (Add Tris or Glycine) Reaction->Quench Purification 5. Purify Conjugate (Desalting column or Dialysis) Quench->Purification Characterization 6. Characterize Conjugate (Determine DOL) Purification->Characterization End End: Labeled Protein Characterization->End Troubleshooting_Low_DOL Start Low Labeling Efficiency Detected Check_Reagent Is the NHS ester reagent fresh and stored properly? Start->Check_Reagent Replace_Reagent Use a fresh vial of NHS ester. Check_Reagent->Replace_Reagent No Check_pH Is the reaction pH correct (7.2-8.5)? Check_Reagent->Check_pH Yes End Re-run Experiment Replace_Reagent->End Adjust_pH Prepare fresh buffer and verify pH. Check_pH->Adjust_pH No Check_Buffer Does the buffer contain competing amines (e.g., Tris)? Check_pH->Check_Buffer Yes Adjust_pH->End Buffer_Exchange Perform buffer exchange into an amine-free buffer. Check_Buffer->Buffer_Exchange Yes Check_Ratio Is the molar ratio of NHS ester to protein sufficient? Check_Buffer->Check_Ratio No Buffer_Exchange->End Increase_Ratio Increase the molar excess of the NHS ester. Check_Ratio->Increase_Ratio No Check_Ratio->End Yes Increase_Ratio->End

References

Technical Support Center: Enhancing the Stability of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the development and handling of PEGylated proteins.

Frequently Asked Questions (FAQs)

1. What are the primary stability challenges associated with PEGylated proteins?

PEGylated proteins, while offering numerous advantages, can present specific stability challenges during formulation and development.[1] The most common issues include:

  • Aggregation: The formation of protein aggregates is a significant concern, which can be irreversible and lead to a loss of therapeutic efficacy and potentially induce an immunogenic response.[2][3] PEGylation generally reduces aggregation but does not eliminate the risk entirely.[2][4]

  • Loss of Bioactivity: The covalent attachment of PEG chains can sometimes sterically hinder the protein's active site or binding domains, leading to a reduction in its biological activity.[5]

  • Chemical Instability: PEGylated proteins can be susceptible to chemical degradation pathways such as oxidation, deamidation, and hydrolysis, which can compromise the integrity and function of the protein.[1]

  • Physical Instability: Issues such as denaturation, precipitation, and adsorption to surfaces can occur, particularly under stress conditions like temperature fluctuations, agitation, or freeze-thaw cycles.[6][7]

  • Increased Viscosity: At high concentrations, especially for subcutaneous formulations, PEGylated proteins can exhibit increased viscosity, posing challenges for manufacturing, processing, and administration.[1]

2. How does the choice of PEGylation strategy affect protein stability?

The chosen PEGylation strategy significantly impacts the stability of the final conjugate. Key factors to consider include:

  • Site of PEGylation: Site-specific PEGylation is generally preferred over random conjugation.[8] Attaching PEG to specific amino acid residues away from the active or binding sites helps to preserve the protein's native structure and biological function.[2][4] For instance, N-terminal PEGylation has been shown to prevent degradation in some proteins.[9]

  • PEG Chain Length and Structure: The molecular weight and structure (linear vs. branched) of the PEG chain influence the hydrodynamic size of the conjugate.[10] Longer PEG chains can offer better protection against proteolysis and aggregation but may also lead to a greater loss of activity if they sterically shield important regions.[11]

  • Linker Chemistry: The chemical linker used to attach PEG to the protein can affect the stability of the conjugate. Some linkers may be more susceptible to hydrolysis, leading to the release of the PEG moiety over time.[5]

Troubleshooting Guides

Issue 1: My PEGylated protein is showing signs of aggregation.

Symptoms:

  • Increased turbidity or visible particulates in the solution.

  • Appearance of high molecular weight species on Size Exclusion Chromatography (SEC).

  • Loss of biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
High Protein Concentration Protein molecules are more likely to interact and aggregate at higher concentrations.[12]- Reduce the protein concentration if possible.- If a high concentration is necessary, optimize the formulation with stabilizing excipients.[12]
Suboptimal Buffer Conditions (pH, Ionic Strength) The pH and salt concentration of the buffer can influence protein solubility and electrostatic interactions.[12]- Screen a range of pH values to find the pH of maximum stability.- Adjust the ionic strength by varying the salt concentration.[12]
Exposure to Stress (Temperature, Agitation, Freeze-Thaw) Physical stresses can induce protein unfolding and subsequent aggregation.[6]- Avoid excessive agitation during handling and processing.- Store at the recommended temperature and minimize freeze-thaw cycles by aliquoting the sample.[12]
Suboptimal PEGylation The PEGylation process itself might not be optimal, leaving exposed hydrophobic patches.- Re-evaluate the PEGylation strategy (site, PEG size, linker).- Consider a different PEGylation chemistry or site-specific conjugation.[8]
Presence of Impurities Impurities from the PEGylation reagent or purification process can sometimes promote aggregation.[13]- Ensure high purity of the PEGylation reagent.- Optimize the purification process to remove any unreacted materials or byproducts.

Troubleshooting Workflow for Aggregation

Caption: A decision tree for troubleshooting aggregation issues.

Issue 2: My PEGylated protein has lost a significant amount of its biological activity.

Symptoms:

  • Reduced efficacy in cell-based assays or in vivo models.

  • Decreased binding affinity to its target.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Steric Hindrance at Active Site The attached PEG chain is physically blocking the active or binding site of the protein.[5]- Redesign the PEGylation strategy to target a site distant from the active region.- Use a smaller PEG molecule.
Conformational Changes PEGylation has induced a change in the protein's three-dimensional structure, affecting its function.[2]- Analyze the protein's secondary and tertiary structure using techniques like Circular Dichroism (CD) or NMR spectroscopy.[14]- If conformational changes are detected, a different PEGylation site or strategy is needed.
Protein Denaturation The protein may have denatured during the PEGylation or purification process.- Review the reaction and purification conditions (temperature, pH, presence of denaturants).- Implement milder processing conditions.
Incorrect Quantification The method used to determine protein concentration may be inaccurate for the PEGylated form.- Use a concentration determination method that is not interfered with by PEG, such as amino acid analysis or a modified Bradford/BCA assay with appropriate standards.

Factors Influencing PEGylated Protein Stability

Key Factors Influencing PEGylated Protein Stability stability PEGylated Protein Stability peg_properties PEG Properties stability->peg_properties protein_properties Protein Properties stability->protein_properties formulation Formulation Conditions stability->formulation process Process Conditions stability->process peg_size Size/MW peg_properties->peg_size peg_structure Structure (Linear/Branched) peg_properties->peg_structure peg_site Attachment Site peg_properties->peg_site protein_structure Intrinsic Stability protein_properties->protein_structure protein_concentration Concentration protein_properties->protein_concentration ph pH formulation->ph buffer Buffer Species formulation->buffer excipients Excipients formulation->excipients temperature Temperature process->temperature agitation Agitation/Shear process->agitation

Caption: Factors influencing the stability of PEGylated proteins.

Experimental Protocols

Protocol 1: Assessment of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated proteins based on their hydrodynamic radius.

Methodology:

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the protein (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the HPLC system is stable with a consistent baseline.

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a concentration within the linear range of the detector using the mobile phase. A typical concentration is 1 mg/mL.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

  • Data Acquisition:

    • Inject a defined volume of the sample (e.g., 20 µL) onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Run time should be sufficient to allow for the elution of all species.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and larger aggregates.

    • Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Protocol 2: Analysis of PEGylation Site and Heterogeneity by Mass Spectrometry (MS)

Objective: To identify the specific amino acid residues where PEG has been attached and to assess the heterogeneity of the PEGylated product.

Methodology:

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method (e.g., buffer exchange or dialysis) to remove non-volatile salts.

  • Intact Mass Analysis:

    • Analyze the intact PEGylated protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The resulting mass spectrum will show a distribution of species corresponding to the protein with different numbers of PEG chains attached. This provides information on the degree of PEGylation.

  • Peptide Mapping (for site identification):

    • Denature, reduce, and alkylate the PEGylated protein.

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

    • Separate the resulting peptides using reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS/MS).

    • Identify the PEGylated peptides by their characteristic mass shift.

    • Perform MS/MS fragmentation on the PEGylated peptides to pinpoint the exact amino acid residue of PEG attachment.

General Experimental Workflow for Stability Assessment

Workflow for Stability Assessment of PEGylated Proteins start PEGylated Protein Sample visual Visual Inspection (Clarity, Particulates) start->visual sec Size Exclusion Chromatography (SEC) (Aggregation) start->sec rp_hplc Reverse-Phase HPLC (RP-HPLC) (Chemical Purity) start->rp_hplc activity Biological Activity Assay (Potency) start->activity ms Mass Spectrometry (MS) (Integrity, PEG site) start->ms sds_page SDS-PAGE (Apparent MW, Purity) start->sds_page data_analysis Data Analysis and Stability Report visual->data_analysis sec->data_analysis rp_hplc->data_analysis activity->data_analysis ms->data_analysis sds_page->data_analysis

Caption: A typical workflow for assessing protein stability.

References

Storage and handling of moisture-sensitive Hydroxy-PEG3-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of moisture-sensitive Hydroxy-PEG3-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound ester to ensure its stability?

A1: this compound ester is highly sensitive to moisture and should be stored at -20°C with a desiccant.[1][2] To prevent condensation, it is crucial to allow the vial to equilibrate to room temperature before opening.[1][2][3] For long-term storage of up to 24 months, keep the vial tightly sealed.[4]

Q2: Can I prepare a stock solution of this compound ester for later use?

A2: It is strongly recommended to dissolve the this compound ester immediately before use.[1][2] The NHS ester moiety readily hydrolyzes in the presence of moisture, rendering it non-reactive.[1][2] If a stock solution must be made in an anhydrous organic solvent like DMSO or DMF, it should be prepared fresh and any unused portion should be discarded.[1] If you need to make stock solutions in advance, store them in tightly sealed vials at -20°C for up to one month.[4]

Q3: What solvents are recommended for dissolving this compound ester?

A3: this compound ester should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6][7] It is important to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester.[7] This solution can then be added to the aqueous reaction buffer.[5][6]

Q4: What buffer conditions are optimal for reacting this compound ester with a primary amine?

A4: The reaction is most efficient at a pH between 7.2 and 8.5.[6] A common choice is a phosphate, borate, or carbonate buffer.[6][8] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][2][6][7]

Q5: What is the primary function of the PEG3 spacer in this molecule?

A5: The hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the molecule in aqueous media.[4][9] PEGylation, the process of attaching PEG chains, can also enhance the stability of the conjugated molecule, reduce immunogenicity, and increase its circulation time in the bloodstream.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS Ester: The reagent was exposed to moisture during storage or handling.Store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening.[1][2][3] Use anhydrous DMSO or DMF to prepare the stock solution immediately before use.[1][7]
Incorrect Buffer pH: The pH of the reaction buffer is too low (below 7.2), leading to protonation of the primary amine.[5]Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity.[6]
Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or other components contain primary amines.[6][7]Use an amine-free buffer such as phosphate-buffered saline (PBS).[1][2] If necessary, desalt or dialyze the protein sample to remove interfering substances.[1]
Insufficient Molar Excess: The amount of this compound ester is too low relative to the target molecule.Increase the molar excess of the this compound ester. A 10- to 50-fold molar excess is a general guideline.[11] For dilute protein solutions, a greater molar excess may be required.[1]
Precipitation of Reagent Poor Solubility in Aqueous Buffer: The concentration of the organic solvent carryover is too low.While this compound has increased water solubility due to the PEG spacer, ensure the final concentration of the organic solvent (DMSO or DMF) is between 0.5% and 10% of the total reaction volume.[6]
Unexpected Side Reactions Reaction with Other Nucleophiles: NHS esters can react with hydroxyl (-OH) and sulfhydryl (-SH) groups, although these reactions are generally less stable than the amide bond formed with primary amines.[7][12]While the primary reaction is with amines, be aware of potential minor reactions with serine, threonine, and tyrosine residues.[12] The resulting esters are more susceptible to hydrolysis.
Protein Aggregation or Loss of Function Denaturation by Organic Solvent: High concentrations of organic solvents can denature proteins.[13]Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 10%.[1]
Modification of Critical Lysine Residues: The NHS ester may react with lysine residues essential for the protein's activity or structure.To avoid damaging the protein, it may be necessary to stop the reaction before it reaches completion by adding a quenching buffer like Tris or glycine.[6][14]

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[6]
7.0Room Temperature~7 hours[3]
8.6410 minutes[6]
9.0Room TemperatureMinutes[3]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound Ester
  • Preparation of Reagents:

    • Equilibrate the vial of this compound ester to room temperature before opening.[1][2]

    • Prepare a 10 mM solution of the this compound ester in anhydrous DMSO or DMF immediately before use.[1]

    • Prepare your protein sample in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[1] If the protein solution contains primary amines, perform a buffer exchange using dialysis or a desalting column.[1]

  • Calculation of Reagent Amount:

    • Determine the moles of protein to be labeled.

    • Calculate the required moles of this compound ester for the desired molar excess (a 20-fold molar excess is common for antibodies).[1]

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound ester solution to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM.[6][7]

  • Purification:

    • Remove unreacted this compound ester and byproducts by dialysis or gel filtration (e.g., using a desalting column).[1][2]

  • Storage:

    • Store the labeled protein under conditions optimal for the non-labeled protein.[1][2]

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be monitored by measuring the increase in absorbance at 260 nm due to the release of N-hydroxysuccinimide (NHS).[6][15]

  • Dissolve 1-2 mg of the this compound ester in an amine-free buffer (e.g., phosphate buffer, pH 7-8).[3]

  • Immediately measure the absorbance at 260 nm against a buffer blank.[3]

  • To determine the maximum absorbance for complete hydrolysis, add 100 µl of 0.5-1.0 N NaOH to 1 ml of the reagent solution and vortex for 30 seconds.[15]

  • Promptly measure the absorbance at 260 nm (within 1 minute).[3][15] The percentage of active NHS ester can be calculated from the ratio of the initial absorbance to the final absorbance after base hydrolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_final Final Product prep_reagent Equilibrate & Dissolve This compound in Anhydrous DMSO calculate Calculate Molar Excess of Reagent prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) prep_protein->calculate mix Add NHS Ester to Protein Solution calculate->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (Dialysis/Gel Filtration) quench->purify storage Store Labeled Protein purify->storage

Caption: Experimental workflow for protein conjugation.

pegylation_benefits cluster_benefits Enhanced Properties molecule Target Molecule (Protein, Peptide, etc.) pegylation PEGylation (with this compound) molecule->pegylation solubility Increased Aqueous Solubility pegylation->solubility stability Improved Stability pegylation->stability circulation Longer Circulation Half-Life pegylation->circulation immunogenicity Reduced Immunogenicity pegylation->immunogenicity

Caption: Benefits of PEGylation.

References

Technical Support Center: Purification of Hydroxy-PEG3-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Hydroxy-PEG3-NHS ester conjugates. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound conjugates.

Q1: After my conjugation reaction, TLC analysis shows multiple spots. How do I identify the product and key impurities?

A1: Multiple spots on a Thin Layer Chromatography (TLC) plate are common. Your target conjugate is likely one of the new, less polar spots compared to the starting hydroxyl-PEG acid. Key spots to identify include:

  • Starting Material (Hydroxy-PEG3-Acid): This is often the most polar spot (lowest Rf value) due to the free carboxylic acid.

  • This compound Ester: This is your desired product. It is less polar than the starting acid and should appear at a higher Rf.

  • N-Hydroxysuccinimide (NHS): A water-soluble byproduct of the conjugation reaction.[1] It may or may not be visible on TLC depending on the solvent system and visualization method.

  • Hydrolyzed NHS Ester: If your NHS ester reacts with water, it reverts to the starting carboxylic acid.[2][3] This will have the same Rf as your starting material.

  • Urea Byproducts: If using carbodiimide coupling agents like DCC to form the NHS ester, urea byproducts may be present.[1] These are often difficult to remove by chromatography.

To definitively identify spots, run a three-lane TLC: one lane with your starting material, one with the reaction mixture, and a "co-spot" lane with both.[4] The product spot will be the one present in the reaction mixture lane but not in the starting material lane.

Q2: My purification by silica gel chromatography is giving a low yield of the NHS ester. What is happening?

A2: Low yields during silica gel chromatography are often due to the moisture sensitivity of the NHS ester.[5][6][7] Silica gel contains water, which can hydrolyze the NHS ester back to the less reactive carboxylic acid during the purification process.[2] This is a common challenge with NHS ester purification.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure all solvents used for chromatography are strictly anhydrous.

    • Minimize Purification Time: Do not leave the compound on the column for extended periods.

    • Alternative Purification: If hydrolysis is severe, consider alternative methods like preparative HPLC with a shorter run time or precipitation/crystallization if the product is a solid.[2]

Q3: I see a significant peak corresponding to the hydrolyzed acid in my HPLC analysis after purification. How can I prevent this?

A3: The presence of the hydrolyzed acid indicates that the NHS ester has been exposed to water. NHS esters are highly susceptible to hydrolysis, especially in aqueous solutions and at neutral to basic pH.[3]

  • Preventative Measures:

    • Storage: Always store the this compound ester at -20°C with a desiccant.[6] Allow the vial to warm completely to room temperature before opening to prevent moisture condensation.[5][6][7]

    • Solvent Choice: Use anhydrous organic solvents like DMF, DCM, or DMSO for dissolution immediately before use.[5][7] Avoid making stock solutions for storage.[6][7]

    • Buffer Choice: If working in aqueous conditions for conjugation, use amine-free buffers at a slightly acidic to neutral pH to balance reactivity and stability. Note that hydrolysis increases with increasing pH.

Q4: The purified conjugate shows poor reactivity in the subsequent amine-coupling step. What could be the cause?

A4: This is likely due to the degradation of the NHS ester.

  • Purity Check: Re-analyze the purified product by HPLC or LC-MS to confirm its integrity. A significant peak corresponding to the hydrolyzed carboxylic acid would confirm degradation.[3]

  • Handling: NHS esters are sensitive to moisture.[6][7] Ensure the purified product was handled under anhydrous conditions and stored properly with a desiccant at low temperatures.[6]

  • Immediate Use: It is often best to use the purified NHS ester immediately in the next reaction step to avoid degradation during storage.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound conjugates?

A1: The optimal purification method depends on the scale and the nature of the impurities.

  • Flash Chromatography: Suitable for larger quantities, but care must be taken to use anhydrous solvents and work quickly to minimize hydrolysis on the silica gel.[8]

  • Preparative HPLC: Offers high resolution and is excellent for removing closely related impurities. Reversed-phase HPLC is common.[9][10] This is often the preferred method for achieving high purity, though it is less suitable for very large scales.

  • Precipitation/Crystallization: If the conjugate is a solid and impurities have different solubility profiles, this can be an effective and scalable method that avoids the issue of hydrolysis on a column.[2]

Q2: How can I monitor the progress of my purification?

A2:

  • Thin-Layer Chromatography (TLC): A quick and effective way to track the separation of compounds during column chromatography.[4] You can analyze fractions to see which ones contain your desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of collected fractions.[10]

Q3: What are the ideal storage conditions for a purified this compound conjugate?

A3: The conjugate must be protected from moisture. Store it as a lyophilized powder or in an anhydrous solvent at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and with a desiccant.[6] Avoid repeated freeze-thaw cycles.

Q4: What are the main byproducts I need to remove during purification?

A4: The primary byproducts are N-hydroxysuccinimide (NHS) and any unreacted starting materials or coupling reagents (like DCC/DCU). If the ester hydrolyzes, the corresponding Hydroxy-PEG3-carboxylic acid will also be a major impurity.[3]

Data Presentation

Table 1: Typical Chromatographic Conditions for Analysis and Purification

ParameterThin-Layer Chromatography (TLC)Reversed-Phase HPLC
Stationary Phase Silica Gel 60 F254C18, 5 µm, 100 Å
Mobile Phase Dichloromethane:Methanol (e.g., 95:5 v/v) or Ethyl Acetate:Hexane (e.g., 70:30 v/v)A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Detection UV light (254 nm), Iodine, or specific stains (e.g., permanganate)[4][11]UV detection at 214 nm & 254 nm
Typical Gradient Isocratic5% to 95% B over 20-30 minutes
Expected Elution Product (NHS ester) will have a higher Rf than the starting acid.Product (NHS ester) will be more retained (longer retention time) than the starting acid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is for the purification of a moderately polar compound like this compound ester.

  • Prepare the Column: Select a silica gel column appropriate for your sample size. Pack the column using an anhydrous slurry method with your chosen mobile phase (e.g., 9:1 Dichloromethane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of anhydrous dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it under vacuum, and carefully add the dried powder to the top of the prepared column.

  • Elution: Begin elution with the mobile phase. If needed, a gradient of a more polar solvent (e.g., increasing percentage of ethyl acetate or methanol) can be used to elute the compounds.

  • Fraction Collection: Collect fractions in clean, dry test tubes.

  • Monitoring: Spot every few fractions on a TLC plate. Develop the plate in the mobile phase and visualize under UV light to identify the fractions containing the pure product.[4]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Ensure the final product is thoroughly dried under high vacuum to remove all residual solvent.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting Hydroxy-PEG3-acid.

    • In the "RXN" lane, spot a sample of your reaction mixture.

    • In the "CO" lane, spot both the starting material and the reaction mixture on the same point.[4]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 95:5 DCM:MeOH). Ensure the solvent level is below the pencil line. Let the solvent run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp.[11][12] If compounds are not UV-active, use an iodine chamber or a chemical stain.

  • Analyze: The reaction is complete when the starting material spot is no longer visible in the "RXN" lane, and a new product spot has appeared.[4]

Visualizations

G cluster_0 Pre-Purification cluster_1 Purification Step cluster_2 Post-Purification Reaction Crude Reaction Mixture (Product, NHS, Acid, Byproducts) Purify Flash Chromatography or Preparative HPLC Reaction->Purify Fractions Collect Fractions Purify->Fractions TLC_HPLC Analyze Fractions (TLC / HPLC) Fractions->TLC_HPLC Combine Combine Pure Fractions TLC_HPLC->Combine Evaporate Evaporate & Dry Combine->Evaporate Final_Product Pure this compound (Store at -20°C with Desiccant) Evaporate->Final_Product

Caption: General workflow for the purification of this compound conjugates.

G Start Low Yield or Impure Product? Check_Hydrolysis Is Hydrolyzed Acid Present (TLC/HPLC)? Start->Check_Hydrolysis Hyd_Yes Yes Check_Hydrolysis->Hyd_Yes Yes Hyd_No No Check_Hydrolysis->Hyd_No No Check_Reagents Were Anhydrous Solvents Used? Sol_Yes Yes Check_Reagents->Sol_Yes Yes Sol_No No Check_Reagents->Sol_No No Result_Other Root Cause: Incomplete reaction or other side products. Sol_Yes->Result_Other Result_Solvents Root Cause: Water in solvents is hydrolyzing the product. Sol_No->Result_Solvents Result_Hydrolysis Root Cause: Moisture exposure during purification or storage. Hyd_Yes->Result_Hydrolysis Hyd_No->Check_Reagents Fix_Hydrolysis Action: Dry solvents, minimize purification time, store product with desiccant. Result_Hydrolysis->Fix_Hydrolysis Fix_Solvents Action: Use fresh, anhydrous solvents for all steps. Result_Solvents->Fix_Solvents Fix_Other Action: Re-evaluate reaction conditions and stoichiometry. Result_Other->Fix_Other G NHS_Ester This compound Ester (Active Reagent) Acid Hydroxy-PEG3-Acid (Inactive) NHS_Ester->Acid Hydrolysis Water H₂O (Moisture) Water->Acid NHS N-Hydroxysuccinimide (Byproduct)

References

Validation & Comparative

Characterizing Hydroxy-PEG3-NHS Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of Hydroxy-PEG3-NHS esters, a common hydrophilic linker, and discusses alternative analytical methods. Experimental protocols and data are presented to support the objective comparison of these techniques.

This compound is a bifunctional linker featuring a hydroxyl group and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer enhances solubility, a desirable trait in bioconjugation. The NHS ester facilitates covalent linkage to primary amines on proteins and other biomolecules. Accurate characterization is crucial to confirm the identity and purity of the conjugate and to understand its behavior in subsequent applications.

Mass Spectrometry: A Primary Tool for Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the characterization of PEGylated molecules. It allows for the determination of the molecular weight of the conjugate, providing direct confirmation of a successful conjugation reaction.

Predicted Mass Spectrometry Data for this compound
CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)Predicted Adducts [M+H]+ (m/z)Predicted Adducts [M+Na]+ (m/z)
This compoundC13H21NO8319.1267320.1340342.1159
Expected Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the this compound conjugate is expected to fragment at predictable locations, primarily at the ester bond and along the PEG chain. The fragmentation of the NHS ester would result in a neutral loss of the succinimide group. Cleavage along the PEG linker typically occurs at the ether bonds, leading to a characteristic series of fragment ions separated by 44.0262 Da (the mass of an ethylene glycol unit).

Alternative Characterization Methods

While mass spectrometry provides invaluable molecular weight information, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of functional groups and the PEG backbone structure.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, can be complex for large conjugates.
High-Performance Liquid Chromatography (HPLC) Assesses purity and separates the conjugate from unreacted starting materials and byproducts.High resolution, quantitative.Does not provide direct structural information.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume, useful for analyzing PEGylated proteins.Provides information on aggregation and polydispersity.Limited resolution for small molecules.

Experimental Protocols

Mass Spectrometry Analysis of a PEG-NHS Ester Conjugate

This protocol is a general guideline for the analysis of a protein conjugated with a PEG-NHS ester, adaptable for this compound.

  • Sample Preparation:

    • Dissolve the PEG-NHS ester in an appropriate organic solvent (e.g., DMSO).

    • Prepare the protein solution in a suitable buffer, typically at a pH of 7.5-8.5 to facilitate the reaction with primary amines.

    • Mix the PEG-NHS ester and protein solutions at a desired molar ratio and incubate at room temperature or 4°C for a specified time.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagent and byproducts.

  • Mass Spectrometry Analysis:

    • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.

    • Mobile Phase: A typical mobile phase for protein analysis consists of a gradient of water and acetonitrile with 0.1% formic acid.

    • Ionization: Positive ion mode is used to detect the protonated molecular ions of the conjugate.

    • Data Analysis: The resulting spectrum will show a distribution of charge states for the protein and its PEGylated forms. Deconvolution of this spectrum will provide the zero-charge mass of the different species.

NMR Spectroscopy
  • Sample Preparation: Dissolve the this compound compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Analysis: The proton NMR spectrum is expected to show characteristic peaks for the ethylene glycol protons of the PEG chain, the methylene protons of the succinimide ring, and the protons adjacent to the hydroxyl and ester groups.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the characterization of a this compound conjugate by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis conjugation Conjugation Reaction (Protein + this compound) purification Purification (SEC or Dialysis) conjugation->purification lc_separation LC Separation (Optional) purification->lc_separation Inject Sample esi_ms ESI-MS Analysis lc_separation->esi_ms ms_ms MS/MS Fragmentation esi_ms->ms_ms deconvolution Deconvolution ms_ms->deconvolution fragment_analysis Fragment Ion Analysis deconvolution->fragment_analysis

Mass spectrometry workflow.

Logical Relationship of Characterization Techniques

A comprehensive characterization strategy often employs multiple analytical techniques in a logical sequence.

logical_relationship cluster_synthesis Synthesis cluster_primary_characterization Primary Characterization cluster_detailed_characterization Detailed Structural Analysis synthesis This compound Conjugation hplc Purity Assessment (HPLC) synthesis->hplc ms Identity Confirmation (Mass Spectrometry) hplc->ms nmr Structural Elucidation (NMR) ms->nmr msms Fragmentation Analysis (MS/MS) ms->msms

Characterization strategy.

A Researcher's Guide to Validating Protein Labeling with Hydroxy-PEG3-NHS: A Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and proteomics, the precise and efficient labeling of proteins is paramount. The covalent attachment of molecules like polyethylene glycol (PEG) can enhance the therapeutic properties of proteins. Hydroxy-PEG3-NHS is a hydrophilic, amine-reactive labeling reagent that enables the introduction of a hydroxyl group and a short PEG spacer onto a protein. Validating the successful labeling of a target protein with this reagent is a critical step to ensure the quality, efficacy, and batch-to-batch consistency of the resulting conjugate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of protein labeling with this compound, complete with detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is widely considered the gold standard for assessing the purity of protein conjugates due to its high resolution and sensitivity.[1] Two primary modes of HPLC are particularly useful for analyzing proteins labeled with this compound: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SE-HPLC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic this compound moiety to a protein will decrease its retention time on a nonpolar stationary phase compared to the unlabeled protein. This allows for the clear separation of the labeled protein from the unlabeled protein and other reaction components.

Size-Exclusion HPLC (SE-HPLC)

SE-HPLC, also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius (size). The addition of the this compound molecule will increase the size of the protein, leading to an earlier elution time from the column compared to the smaller, unlabeled protein. This method is particularly useful for detecting aggregation and for separating the labeled protein from small molecule reagents.

Experimental Protocol: Protein Labeling with this compound and Validation by HPLC

This protocol outlines the general steps for labeling a protein with this compound and subsequently analyzing the reaction mixture using both RP-HPLC and SE-HPLC.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.0-8.5, or phosphate-buffered saline (PBS), pH 7.4

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • HPLC system with UV detector

  • RP-HPLC column (e.g., C4 or C18, 300 Å pore size)

  • SE-HPLC column (e.g., silica-based with appropriate pore size for the protein)

  • Mobile Phase A (RP-HPLC): 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B (RP-HPLC): 0.1% TFA in acetonitrile

  • Mobile Phase (SE-HPLC): e.g., 150 mM sodium phosphate, pH 7.0

Procedure:

  • Protein Preparation: Prepare a 1-5 mg/mL solution of the protein in the reaction buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification (Optional but Recommended): Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • HPLC Analysis:

    • RP-HPLC:

      • Inject the reaction mixture or purified conjugate onto the RP-HPLC column.

      • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

      • Monitor the absorbance at 220 nm and/or 280 nm. The labeled protein will typically elute earlier than the unlabeled protein.

    • SE-HPLC:

      • Inject the reaction mixture or purified conjugate onto the SE-HPLC column.

      • Elute with the SE-HPLC mobile phase at a constant flow rate.

      • Monitor the absorbance at 280 nm. The labeled protein will elute earlier than the unlabeled protein.

HPLC_Validation_Workflow cluster_labeling Protein Labeling cluster_hplc HPLC Validation Protein Protein Solution Reaction Labeling Reaction Protein->Reaction PEG_NHS This compound Solution PEG_NHS->Reaction Quench Quenching Reaction->Quench Purification Purification Quench->Purification RP_HPLC RP-HPLC Analysis Purification->RP_HPLC SE_HPLC SE-HPLC Analysis Purification->SE_HPLC Data_Analysis Data Analysis (Purity & Yield) RP_HPLC->Data_Analysis SE_HPLC->Data_Analysis

Caption: Workflow for protein labeling and HPLC validation.

Alternative Validation Methods

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for certain applications.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. The addition of this compound will increase the molecular weight of the protein, resulting in a slower migration and a higher apparent molecular weight on the gel.

Protocol:

  • Mix the protein sample with SDS-PAGE loading buffer containing a reducing agent (e.g., dithiothreitol or β-mercaptoethanol).

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The labeled protein will appear as a band with a higher molecular weight than the unlabeled protein.

Native Polyacrylamide Gel Electrophoresis (Native PAGE)

Native PAGE separates proteins in their folded state based on a combination of their size, shape, and charge.[2][3] This technique can be useful for assessing changes in the protein's overall conformation upon labeling.

Protocol:

  • Mix the protein sample with a non-denaturing loading buffer.

  • Load the samples onto a polyacrylamide gel prepared without SDS.

  • Run the gel at a constant voltage, typically at a lower temperature (e.g., 4°C) to maintain the native protein structure.

  • Stain the gel to visualize the protein bands. The migration pattern of the labeled protein will differ from the unlabeled protein due to changes in size and potentially charge.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of the protein. This allows for the direct confirmation of the addition of the this compound moiety and can even be used to determine the number of PEG units attached to the protein.

Protocol:

  • Prepare the protein sample by desalting and concentrating it.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization or Matrix-Assisted Laser Desorption/Ionization).

  • Acquire the mass spectrum of the protein. The mass of the labeled protein will be higher than the unlabeled protein by the mass of the attached this compound molecules.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of the protein before and after labeling, which is essential for calculating the labeling efficiency. The absorbance at 280 nm is commonly used to measure protein concentration.[4]

Protocol:

  • Measure the absorbance of the protein solution at 280 nm (A280) before the labeling reaction.

  • After purification of the labeled protein, measure the A280 of the conjugate solution.

  • Calculate the protein concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the protein, c is the concentration, and l is the path length of the cuvette. The labeling efficiency can be estimated by comparing the protein concentration before and after the reaction and purification steps.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the experiment, such as the need for quantitative data, high throughput, or information about the protein's structure.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Resolution Resolution Quantitation Quantitation Throughput Throughput Structural_Info Structural Info HPLC HPLC HPLC->Resolution High HPLC->Quantitation Excellent HPLC->Throughput Moderate HPLC->Structural_Info Limited SDS_PAGE SDS-PAGE SDS_PAGE->Resolution Low SDS_PAGE->Quantitation Semi-Quantitative SDS_PAGE->Throughput High SDS_PAGE->Structural_Info None Native_PAGE Native PAGE Native_PAGE->Resolution Moderate Native_PAGE->Quantitation Semi-Quantitative Native_PAGE->Throughput High Native_PAGE->Structural_Info Conformational MS Mass Spec MS->Resolution Very High MS->Quantitation Quantitative MS->Throughput Low MS->Structural_Info Mass, Stoichiometry UV_Vis UV-Vis UV_Vis->Resolution None UV_Vis->Quantitation Concentration UV_Vis->Throughput Very High UV_Vis->Structural_Info None

Caption: Comparison of analytical methods for protein validation.

FeatureHPLC (RP & SE)SDS-PAGENative PAGEMass SpectrometryUV-Vis Spectroscopy
Principle of Separation Hydrophobicity/SizeMolecular WeightSize, Shape, ChargeMass-to-Charge RatioLight Absorbance
Primary Information Purity, Labeling EfficiencyApparent Molecular WeightConformational ChangesExact Mass, StoichiometryProtein Concentration
Resolution HighLowModerateVery HighN/A
Quantitative Accuracy HighSemi-QuantitativeSemi-QuantitativeHighHigh (for concentration)
Sensitivity High (ng range)Moderate (µg range)Moderate (µg range)Very High (fmol-amol range)Moderate (µg/mL range)
Throughput ModerateHighHighLowVery High
Cost Moderate to HighLowLowHighLow
Ease of Use ModerateEasyModerateComplexEasy

Conclusion

Validating the successful labeling of a protein with this compound is a critical quality control step. HPLC, particularly a combination of RP-HPLC and SE-HPLC, stands out as the most robust and quantitative method for assessing the purity and labeling efficiency of the resulting conjugate. However, other techniques such as SDS-PAGE, native PAGE, mass spectrometry, and UV-Vis spectroscopy offer valuable, complementary information. The selection of the most appropriate analytical method or combination of methods will ultimately depend on the specific goals of the research, the available resources, and the desired level of characterization. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently and accurately validate their protein labeling experiments, ensuring the production of high-quality, well-characterized protein conjugates for their downstream applications.

References

Navigating the Spacers: A Comparative Guide to Hydroxy-PEG3-NHS and Other Length PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the performance and efficacy of a bioconjugate. Among the diverse toolkit of crosslinkers, polyethylene glycol (PEG) linkers are prized for their ability to improve solubility, reduce immunogenicity, and enhance the stability of conjugated molecules. This guide provides a detailed comparison of Hydroxy-PEG3-NHS, a short-chain PEG linker, with other PEG linkers of varying lengths, supported by experimental principles and protocols.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are hydrophilic, biocompatible, and non-toxic spacers that connect a molecule of interest (e.g., a small molecule drug, a fluorescent dye) to a biological molecule, such as a protein, antibody, or oligonucleotide. The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties used in bioconjugation. It reacts efficiently with primary amines (the N-terminus of proteins or the side chain of lysine residues) under physiological or near-physiological pH to form stable amide bonds.

The length of the PEG chain is a crucial parameter that can be tuned to optimize the properties of the final bioconjugate. Shorter PEG linkers, like this compound, offer a more rigid and defined spacing, while longer PEG chains provide greater flexibility, increased solubility, and a more pronounced "shielding" effect.

Comparison of this compound with Other PEG Linker Lengths

The selection of the optimal PEG linker length is application-dependent and involves a trade-off between various physicochemical and biological properties. While direct head-to-head quantitative data for every discrete PEG linker is not always available in the literature, the following tables summarize the well-established principles and expected performance differences between short (e.g., PEG3), medium (e.g., PEG4-PEG12), and long (e.g., PEG24 and longer) NHS-functionalized PEG linkers.

Table 1: Physicochemical Properties of PEG-NHS Linkers of Different Lengths

PropertyShort PEG Linker (e.g., this compound)Medium PEG Linker (e.g., PEG4-PEG12-NHS)Long PEG Linker (e.g., PEG24-NHS)
Solubility Good hydrophilicity, but may be insufficient for very hydrophobic molecules.Improved hydrophilicity, suitable for a wider range of molecules.Excellent hydrophilicity, significantly enhances the solubility of hydrophobic payloads.
Steric Hindrance Minimal steric hindrance, allowing for conjugation in sterically constrained environments.Moderate steric hindrance, may be beneficial for preventing aggregation.Significant steric hindrance, can mask the conjugated molecule and potentially interfere with binding if the target site is close.
Flexibility Limited flexibility, provides a more defined distance between conjugated molecules.Increased flexibility, allows for better orientation of the conjugated molecule.High flexibility, can adopt various conformations in solution.
Hydrodynamic Volume Small increase in hydrodynamic volume.Moderate increase in hydrodynamic volume.Substantial increase in hydrodynamic volume, impacting pharmacokinetics.

Table 2: Performance in Bioconjugation Applications

Application ParameterShort PEG Linker (e.g., this compound)Medium PEG Linker (e.g., PEG4-PEG12-NHS)Long PEG Linker (e.g., PEG24-NHS)
Conjugation Efficiency Generally high due to low steric hindrance of the linker itself.High, though may be slightly lower than short linkers in crowded environments.Can be lower if the linker's own size sterically hinders access to the reactive site.
Stability of Conjugate Good, forms a stable amide bond.Good, forms a stable amide bond.Good, forms a stable amide bond. The PEG chain can also protect the cargo from degradation.
Immunogenicity Minimal impact on immunogenicity.Can help to reduce the immunogenicity of the conjugated molecule.More effective at shielding epitopes and reducing immunogenicity.
Pharmacokinetics (in vivo) Minimal effect on circulation half-life.Can increase circulation half-life by increasing hydrodynamic volume.Significantly prolongs circulation half-life by reducing renal clearance and proteolytic degradation.
Target Binding Less likely to interfere with the binding affinity of the biomolecule.May have a minimal to moderate impact on binding, depending on the conjugation site.Higher potential to interfere with binding if conjugated near the active site.

Experimental Protocols

The following is a general protocol for the conjugation of a protein with a Hydroxy-PEG-NHS linker. The optimal conditions, including protein concentration, linker-to-protein molar ratio, and reaction time, should be determined empirically for each specific application.

Materials
  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • Hydroxy-PEGn-NHS ester (e.g., this compound)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette

Experimental Procedure
  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.

  • NHS-PEG Linker Stock Solution Preparation:

    • Immediately before use, dissolve the Hydroxy-PEGn-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM. The NHS-ester moiety is sensitive to moisture and will hydrolyze.

  • Conjugation Reaction:

    • Add the appropriate volume of the 10 mM NHS-PEG linker stock solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-PEG linker.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted linker, quenching reagent, and by-products by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling (DOL), concentration, and functional activity. Techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and relevant functional assays can be used.

Mandatory Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Linker Solution (pH 8.3-8.5) Protein->Mix Linker Dissolve Hydroxy-PEGn-NHS in DMSO/DMF Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Characterize Conjugate (MS, UV-Vis, etc.) Purify->Analyze

Caption: General workflow for bioconjugation using an NHS-PEG linker.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker_Short Short PEG Linker cluster_Linker_Long Long PEG Linker Antibody Antibody p1 Antibody->p1 p1_long Antibody->p1_long p2 p1->p2 p3 p2->p3 Payload_Short Drug p3->Payload_Short p2_long p1_long->p2_long p3_long p2_long->p3_long p4_long p3_long->p4_long p5_long p4_long->p5_long p6_long p5_long->p6_long p7_long p6_long->p7_long p8_long p7_long->p8_long Payload_Long Drug p8_long->Payload_Long

A Comparative Guide to NHS and Other Amine-Reactive Chemistries in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique for researchers in drug development, diagnostics, and fundamental science. The primary amino group, present on lysine residues and the N-terminus of proteins, is a common target for modification due to its nucleophilicity. N-hydroxysuccinimide (NHS) esters have long been the workhorse for amine-reactive conjugation, but a variety of other chemistries offer distinct advantages in terms of reactivity, stability, and specificity. This guide provides an objective comparison of NHS chemistry with other amine-reactive alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific application.

Comparison of Performance

The choice of an amine-reactive reagent depends on several factors, including the desired reaction efficiency, the stability of the resulting bond, and the specific properties of the biomolecule being modified. The following table summarizes the key performance characteristics of common amine-reactive chemistries.

FeatureNHS EstersIsothiocyanatesSulfonyl ChloridesCarbodiimides (EDC)Tetrafluorophenyl (TFP) Esters
Reactive Group N-Hydroxysuccinimide esterIsothiocyanateSulfonyl chlorideCarbodiimideTetrafluorophenyl ester
Target Primary aminesPrimary aminesPrimary and secondary amines, thiols, phenols, imidazolesCarboxylic acids (activates for reaction with amines)Primary amines
Resulting Bond AmideThioureaSulfonamideAmideAmide
Optimal pH 7.2 - 8.59.0 - 9.58.0 - 9.54.5 - 7.5 (for carboxyl activation)7.5 - 8.5
Reaction Speed Fast (minutes to hours)ModerateVery fastVariable (fast with NHS)Fast
Bond Stability Very stableStableExtremely stableVery stableVery stable
Aqueous Stability Moderate (hydrolyzes, especially at high pH)Less stable than NHS esters in aqueous mediaUnstable in water (hydrolyzes rapidly)Unstable (hydrolyzes)More stable to hydrolysis than NHS esters
Common Solvents DMSO, DMF for stock solutionsDMSO, DMFAcetone, THF (unstable in DMSO)Aqueous buffersDMSO, DMF
Side Reactions Hydrolysis, reaction with other nucleophiles (e.g., thiols, hydroxyls) at high pHHydrolysis, reaction with thiolsReaction with multiple nucleophiles, hydrolysisHydrolysis of activated carboxyl, side reactions with buffersHydrolysis

Reaction Mechanisms and Workflows

The efficiency and specificity of a bioconjugation reaction are dictated by its underlying chemical mechanism. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting experiments.

NHS Ester Chemistry

NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. The reaction proceeds optimally at a slightly alkaline pH where the amine is deprotonated and thus more nucleophilic.

NHS_Ester_Reaction reagent NHS Ester (R-CO-O-NHS) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (Protein-NH2) amine->intermediate product Amide Bond (Protein-NH-CO-R) intermediate->product Collapse byproduct NHS intermediate->byproduct Release

Caption: Reaction of an NHS ester with a primary amine.
Isothiocyanate Chemistry

Isothiocyanates react with primary amines to form a stable thiourea linkage. This reaction typically requires a higher pH (9.0-9.5) to ensure the amine is sufficiently deprotonated.

Isothiocyanate_Reaction reagent Isothiocyanate (R-N=C=S) product Thiourea Bond (Protein-NH-CS-NH-R) reagent->product Nucleophilic Addition amine Primary Amine (Protein-NH2) amine->product

Caption: Reaction of an isothiocyanate with a primary amine.
Carbodiimide (EDC) Chemistry

Carbodiimides, such as EDC, are not direct amine-reactive reagents but are used to activate carboxyl groups on proteins. The activated carboxyl group can then react with a primary amine to form an amide bond. The addition of NHS or Sulfo-NHS is often used to increase the efficiency of EDC-mediated coupling by forming a more stable amine-reactive NHS ester intermediate.

EDC_NHS_Reaction cluster_activation Activation Step cluster_coupling Coupling Step carboxyl Carboxyl Group (Protein-COOH) o_acylisourea O-acylisourea (unstable intermediate) carboxyl->o_acylisourea edc EDC edc->o_acylisourea nhs_ester NHS Ester Intermediate (more stable) o_acylisourea->nhs_ester nhs NHS nhs->nhs_ester amide_bond Amide Bond (Protein-CO-NH-Molecule) nhs_ester->amide_bond amine Primary Amine (Molecule-NH2) amine->amide_bond

Caption: Two-step EDC/NHS-mediated amine coupling.

Experimental Protocols

Detailed and optimized protocols are essential for successful bioconjugation. Below are representative protocols for key amine-reactive chemistries.

Protocol 1: Protein Labeling with FITC (an Isothiocyanate)

This protocol describes the labeling of a protein with fluorescein isothiocyanate (FITC).

Materials:

  • Protein solution (2 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stir plate and stir bar

Procedure:

  • Prepare the protein solution in the carbonate-bicarbonate buffer. Ensure the buffer is free of amine-containing compounds like Tris.

  • Slowly add the desired amount of FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of FITC to protein.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Separate the labeled protein from unreacted FITC and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the protein-containing fractions and determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

Protocol 2: EDC/NHS-Mediated Coupling of a Small Molecule to a Protein

This protocol outlines the covalent attachment of an amine-containing small molecule to the carboxyl groups of a protein.

Materials:

  • Protein solution (e.g., 2 mg/mL in 0.1 M MES buffer, pH 6.0)

  • EDC solution (e.g., 10 mg/mL in water, freshly prepared)

  • Sulfo-NHS solution (e.g., 10 mg/mL in water, freshly prepared)

  • Amine-containing small molecule solution (in a compatible buffer)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Reaction tubes

Procedure:

  • Dissolve the protein in the MES buffer.

  • Add EDC and Sulfo-NHS to the protein solution to a final concentration of approximately 2 mM and 5 mM, respectively. A molar excess of EDC and Sulfo-NHS over the number of carboxyl groups is typically used.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add the amine-containing small molecule to the reaction mixture. The molar ratio of the small molecule to the protein will depend on the desired degree of conjugation.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding the quenching solution to a final concentration of 10 mM and incubating for 5 minutes.

  • Remove excess reagents and byproducts by dialysis or centrifugal ultrafiltration against a suitable storage buffer.

Protocol 3: Protein Modification with Dansyl Chloride (a Sulfonyl Chloride)

This protocol describes the labeling of a protein with dansyl chloride, a fluorescent sulfonyl chloride.

Materials:

  • Protein solution (e.g., 5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Reaction tubes

  • Ice bath

  • Size-exclusion chromatography column or dialysis equipment

Procedure:

  • Cool the protein solution in an ice bath.

  • Slowly add the dansyl chloride solution to the cold protein solution while gently vortexing. A typical starting molar ratio is 2-5 fold excess of dansyl chloride to protein.

  • Incubate the reaction on ice for 1-2 hours in the dark.

  • Separate the labeled protein from unreacted dansyl chloride and byproducts using size-exclusion chromatography or dialysis against a suitable buffer.

  • Determine the degree of labeling by measuring the absorbance at 280 nm (protein) and 335 nm (dansyl group).

Conclusion

The selection of an amine-reactive chemistry is a critical decision in the design of bioconjugation experiments. While NHS esters remain a popular and effective choice for many applications due to their commercial availability and well-established protocols, alternative chemistries offer significant advantages in specific contexts. Isothiocyanates provide a stable thiourea linkage, while sulfonyl chlorides form exceptionally robust sulfonamide bonds, albeit with lower aqueous stability of the reagent itself. Carbodiimides are indispensable for activating carboxyl groups for subsequent reaction with amines. TFP esters present a more hydrolytically stable alternative to NHS esters, offering a wider window for reaction optimization. By carefully considering the factors outlined in this guide and optimizing the experimental protocols, researchers can achieve efficient and reproducible bioconjugation for a wide range of applications in drug development and biomedical research.

The Hydrophilic Advantage: A Comparative Guide to Spacers in Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of bioconjugation, the choice of a crosslinker can profoundly influence the stability, efficacy, and overall performance of the resulting conjugate. While the reactive groups of a crosslinker determine its target, the spacer arm—the bridge connecting these reactive ends—plays an equally critical role. This guide provides a comprehensive comparison of hydrophilic and hydrophobic spacers, with a focus on the significant advantages conferred by hydrophilic spacers in modern research and drug development, particularly in the realm of antibody-drug conjugates (ADCs).

Hydrophilic vs. Hydrophobic Spacers: A Head-to-Head Comparison

The fundamental difference between hydrophilic and hydrophobic spacers lies in their interaction with aqueous environments. Hydrophilic spacers, often incorporating polyethylene glycol (PEG) chains, are readily soluble in water, a characteristic that imparts numerous benefits to the final bioconjugate.[1] In contrast, traditional hydrophobic spacers are composed of hydrocarbon chains that are insoluble in water, which can lead to challenges in aqueous-based bioconjugation reactions and may negatively impact the properties of the resulting conjugate.[2]

Key Advantages of Hydrophilic Spacers

The use of hydrophilic spacers in crosslinking reagents offers several distinct advantages over their hydrophobic counterparts:

  • Increased Water Solubility: Hydrophilic spacers, such as PEG, enhance the aqueous solubility of the crosslinker and the resulting bioconjugate.[1][3] This is particularly crucial when working with biomolecules that have limited solubility or when conjugating hydrophobic payloads, as it can prevent precipitation during the reaction and purification steps.[4]

  • Reduced Aggregation: The conjugation of hydrophobic molecules can induce aggregation of the target protein. Hydrophilic spacers form a hydration shell around the conjugate, which can mask the hydrophobicity of the payload and reduce the propensity for aggregation.[1][3] This leads to more homogenous and stable final products.

  • Decreased Non-Specific Binding: The "shielding" effect of hydrophilic spacers minimizes non-specific hydrophobic interactions between the bioconjugate and other surfaces or proteins.[3] This is critical in applications like immunoassays and in vivo studies, where non-specific binding can lead to high background noise and off-target effects.

  • Improved Pharmacokinetics (PK): In the context of drug development, particularly for ADCs, hydrophilic linkers can significantly improve the pharmacokinetic profile.[3][5] The PEG chains increase the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[6] This extended exposure can lead to enhanced therapeutic efficacy.

  • Reduced Immunogenicity: By masking potential epitopes on the payload or linker, hydrophilic spacers can reduce the immunogenic response to the bioconjugate.[1][3] This is a critical consideration for therapeutic agents to avoid adverse immune reactions in patients.

Quantitative Data Comparison

The following table summarizes the performance differences between crosslinkers with hydrophilic and hydrophobic spacers based on available experimental data. It is important to note that a direct comparison across all parameters from a single study is often unavailable; the data presented here is a compilation from various sources to illustrate the general trends.

ParameterHydrophilic Spacer (e.g., SM(PEG)n)Hydrophobic Spacer (e.g., SMCC)References
Solubility in Aqueous Buffers HighLow (often requires organic co-solvents like DMSO or DMF)[1][7]
Protein Aggregation Reduced tendency for aggregationIncreased propensity for aggregation, especially with hydrophobic payloads[5]
Pharmacokinetics (ADCs) Slower clearance rates, longer half-lifeAccelerated plasma clearance[5][8]
In Vivo Efficacy (ADCs) Enhanced tumor suppression due to improved PKPotentially reduced efficacy due to rapid clearance[5]
Non-Specific Uptake Reduced non-specific uptake by tissues like the liverCan lead to higher non-specific tissue accumulation[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to evaluate the performance of crosslinkers.

Protocol 1: Protein Crosslinking with a Hydrophilic Spacer (SM(PEG)n)

This protocol describes a two-step crosslinking procedure to conjugate an amine-containing protein (Protein 1) with a sulfhydryl-containing protein (Protein 2) using a heterobifunctional SM(PEG)n crosslinker.

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SM(PEG)n crosslinker (e.g., SM(PEG)4)

  • Conjugation Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting columns

  • DMSO or DMF (for preparing crosslinker stock solution)

Procedure:

  • Preparation of Protein 1: Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Conjugation Buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the SM(PEG)n crosslinker in DMSO or DMF to a concentration of 10-20 mM.

  • Reaction with Protein 1: Add a 10- to 20-fold molar excess of the dissolved SM(PEG)n to the Protein 1 solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove non-reacted SM(PEG)n from the maleimide-activated Protein 1 using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein 2: Immediately combine the maleimide-activated Protein 1 with Protein 2 in the Conjugation Buffer. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.

  • Final Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Analysis: Analyze the conjugate by SDS-PAGE to confirm crosslinking and by size-exclusion chromatography to assess purity and aggregation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This protocol is used to determine the cytotoxic potential of an ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive) and a control cell line (e.g., HER2-negative)

  • Complete cell culture medium

  • ADCs prepared with hydrophilic and hydrophobic linkers

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[9][10][11]

Protocol 3: Measurement of Protein Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify protein monomers, dimers, and higher-order aggregates based on their size.[12][13]

Materials:

  • Bioconjugate samples (with hydrophilic and hydrophobic spacers)

  • SEC column suitable for the size range of the protein and its potential aggregates

  • Mobile phase (e.g., phosphate-buffered saline)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare the bioconjugate samples in the mobile phase to a concentration suitable for detection (e.g., 1 mg/mL). Filter the samples through a 0.22 µm filter to remove any particulate matter.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume of the sample onto the column.

  • Chromatography: Run the chromatography at a constant flow rate.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species to quantify the extent of aggregation.

Visualizing the Advantage: Diagrams and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to the use of hydrophilic spacers in crosslinking.

Hydrophilic_vs_Hydrophobic_Spacer cluster_hydrophilic Hydrophilic Spacer (e.g., PEG) cluster_hydrophobic Hydrophobic Spacer Ab_h Antibody Linker_h Hydrophilic Spacer Ab_h->Linker_h Conjugation ADC_h Soluble, Non-Aggregated ADC Payload_h Hydrophobic Payload Linker_h->Payload_h label_h Forms hydration shell, increases solubility, reduces aggregation. Ab_p Antibody Linker_p Hydrophobic Spacer Ab_p->Linker_p Conjugation ADC_p Prone to Aggregation Payload_p Hydrophobic Payload Linker_p->Payload_p label_p Increased hydrophobicity can lead to aggregation and precipitation.

Caption: Comparison of ADCs with hydrophilic vs. hydrophobic spacers.

ADC_Development_Workflow cluster_design 1. Design & Synthesis cluster_characterization 2. In Vitro Characterization cluster_invivo 3. In Vivo Evaluation Ab_selection Antibody Selection Conjugation Antibody-Drug Conjugation Ab_selection->Conjugation Linker_synthesis Linker-Payload Synthesis Linker_synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_analysis DAR Analysis (e.g., HIC, MS) Purification->DAR_analysis Stability_assay Stability & Aggregation (e.g., SEC) DAR_analysis->Stability_assay Cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) Stability_assay->Cytotoxicity_assay PK_study Pharmacokinetics Study Cytotoxicity_assay->PK_study Efficacy_study Efficacy Study (Xenograft Model) PK_study->Efficacy_study Toxicity_study Toxicity Study Efficacy_study->Toxicity_study

Caption: Generalized workflow for antibody-drug conjugate development.

References

A Guide to Alternatives for Hydroxy-PEG3-NHS in Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Hydroxy-PEG3-NHS for bioconjugation or as a linker in Proteolysis Targeting Chimeras (PROTACs), a landscape of alternative reagents offers a range of functionalities and improved characteristics. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform your selection process.

Amine-Reactive Alternatives to NHS Esters

N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines on proteins and other biomolecules to form stable amide bonds. However, their susceptibility to hydrolysis in aqueous environments can impact conjugation efficiency. Several alternatives offer improved stability and solubility.

Comparison of Amine-Reactive Groups
FeatureNHS EsterSTP EsterTFP EsterSDP Ester
Leaving Group N-hydroxysuccinimideSulfotetrafluorophenol2,3,5,6-TetrafluorophenolSulfodichlorophenol
Key Advantage Widely used, well-documentedHigh water solubilityIncreased hydrolytic stabilitySuperior hydrolytic stability
Optimal pH 7.2-8.5~8.3-8.5~8.5-9.0~8.3
Hydrolytic Half-life Minutes to hours (pH dependent)More stable than NHS in waterMore stable than NHSSignificantly more stable than NHS
Solubility Variable, often requires organic co-solventDramatically more water-solubleMore hydrophobic than NHSWater-soluble (sulfo-SDP)

Experimental Data Summary:

  • Hydrolytic Stability: Studies have shown that the hydrolysis rate of NHS esters is a significant competing reaction to aminolysis, especially at lower protein concentrations.[] Tetrafluorophenyl (TFP) and particularly sulfodichlorophenyl (SDP) esters exhibit greater resistance to hydrolysis, providing a wider window for the conjugation reaction and potentially leading to higher yields.

  • Reactivity and Efficiency: While NHS esters are highly reactive, their rapid hydrolysis can lower conjugation efficiency. STP esters, with their enhanced water solubility, can be particularly advantageous for labeling biomolecules in purely aqueous buffers.[2] A comparative study of ferrocene-based labels showed that the labeling efficiency of NHS esters can be influenced by steric hindrance from the molecule being conjugated.[3]

Experimental Protocol: General Protein Labeling with an Amine-Reactive Ester

This protocol provides a general framework for labeling a protein with an NHS, STP, TFP, or SDP ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive ester (e.g., this compound or alternative)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF (if the ester is not water-soluble)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Ester Solution: Immediately before use, dissolve the amine-reactive ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL). For water-soluble esters like STP esters, dissolve directly in the reaction buffer.

  • Conjugation Reaction: Add a calculated molar excess of the ester solution to the protein solution while gently vortexing. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the ester.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted ester. Incubate for 30 minutes.

  • Purification: Remove the unreacted ester and byproducts by passing the reaction mixture through a desalting column or by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prot_Prep Prepare Protein in Reaction Buffer Conjugation Conjugation Reaction (Protein + Ester) Prot_Prep->Conjugation Ester_Prep Prepare Ester Stock Solution Ester_Prep->Conjugation Incubation Incubation Conjugation->Incubation Quenching Quenching Incubation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for protein labeling with amine-reactive esters.

Non-PEG Polymer Alternatives

Concerns about the potential immunogenicity of polyethylene glycol (PEG) have driven the development of alternative hydrophilic polymers for bioconjugation.[4] Polysarcosine and zwitterionic polymers are two promising classes of alternatives.

Polysarcosine (pSar)

Polysarcosine is a polypeptoid, a polymer of the endogenous amino acid sarcosine. It is considered non-immunogenic and biodegradable.

Zwitterionic Polymers

Zwitterionic polymers contain an equal number of positive and negative charges, leading to a highly hydrated surface that is resistant to protein fouling. Examples include poly(carboxybetaine) (pCB) and poly(sulfobetaine) (pSB).

Comparison of PEG, pSar, and Zwitterionic Polymers
FeaturePolyethylene Glycol (PEG)Polysarcosine (pSar)Zwitterionic Polymers (e.g., pCB)
Structure Repetitive ethylene oxide unitsPolypeptoid of sarcosineContains both cationic and anionic groups
Immunogenicity Potential for anti-PEG antibodiesConsidered non-immunogenicConsidered non-immunogenic
Biodegradability Non-biodegradableBiodegradableVaries with backbone chemistry
Stealth Properties GoodComparable to or better than PEGExcellent anti-fouling properties
In Vivo Half-life Increases protein half-lifeComparable or longer half-life extension than PEGCan significantly prolong circulation half-life
Bioactivity of Conjugate Can sometimes reduce protein activityMay retain higher bioactivity than PEG conjugatesCan preserve high protein activity

Experimental Data Summary:

  • Immunogenicity and Efficacy: A study comparing PEGylated interferon-α2b (IFN) with its polysarcosylated counterpart (PSar-IFN) found that PSar-IFN was significantly more potent in inhibiting tumor growth and elicited considerably fewer anti-IFN antibodies in mice.[5]

  • Pharmacokinetics: A study on a site-specific zwitterionic polymer conjugate of myoglobin demonstrated a longer in vivo plasma half-life compared to a PEG-like polymer conjugate of a similar molecular weight.[6] Another study showed that conjugation of a zwitterionic polymer to an organophosphate hydrolase significantly increased its bioavailability from 5% to 53% after pulmonary delivery.[7]

Experimental Protocol: Polysarcosylation of a Protein (Conceptual)

The conjugation of polysarcosine to a protein can be achieved using various chemistries, often mirroring those used for PEGylation. For example, a pSar-NHS ester could be used to react with primary amines on a protein.

Materials:

  • Protein of interest

  • pSar-NHS ester (of desired molecular weight)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution

  • Purification system

Procedure:

The procedure would be analogous to the general protein labeling protocol described above, substituting the PEG-NHS ester with a pSar-NHS ester. Optimization of the pSar-to-protein molar ratio would be crucial to achieve the desired degree of polysarcosylation.

Signaling_Pathway cluster_peg PEGylation cluster_psar Polysarcosylation PEG_Protein PEGylated Protein Immune_System Immune System PEG_Protein->Immune_System can trigger Reduced_Efficacy Reduced Efficacy / Accelerated Clearance PEG_Protein->Reduced_Efficacy Anti_PEG_Ab Anti-PEG Antibodies Immune_System->Anti_PEG_Ab Anti_PEG_Ab->PEG_Protein bind to pSar_Protein pSar-conjugated Protein Immune_System2 Immune System pSar_Protein->Immune_System2 less likely to trigger Sustained_Efficacy Sustained Efficacy pSar_Protein->Sustained_Efficacy No_Response No/Low Immunogenic Response Immune_System2->No_Response

Caption: Immunogenic potential of PEG vs. pSar conjugates.

Alternatives for PROTAC Linkers

This compound is frequently used in the synthesis of PROTACs, where the PEG linker provides solubility and flexibility. The choice of linker is critical for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent target degradation.

Linker Design Considerations
  • Length: The linker length is a crucial parameter that needs to be optimized for each target-E3 ligase pair to ensure productive ternary complex formation. Both too short and too long linkers can be detrimental to PROTAC efficacy.

  • Composition: The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. PEG linkers are commonly used to enhance solubility.

  • Flexibility vs. Rigidity: Flexible linkers like PEG allow for more conformational sampling, which can be beneficial for ternary complex formation. However, more rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.

Alternative Linker Chemistries

While PEG linkers are prevalent, other chemistries are also employed:

  • Alkyl Chains: Simple alkyl chains are also used as linkers. They are synthetically accessible but can be hydrophobic, potentially reducing the solubility of the PROTAC.

  • Click Chemistry: The use of azide and alkyne functionalities on the two ends of the PROTAC allows for the final ligation step to be performed using click chemistry (e.g., CuAAC or SPAAC). This offers a highly efficient and modular approach to PROTAC synthesis.

Experimental Data Summary:

  • Linker Length and Efficacy: Numerous studies have demonstrated a strong correlation between linker length and PROTAC efficacy. For a given target and E3 ligase, there is often an optimal linker length that results in maximal target degradation.

  • Linker Composition and Properties: The incorporation of polar groups or heterocyclic moieties (e.g., piperazine) into the linker can improve the solubility and pharmacokinetic properties of PROTACs.[8]

Logical_Relationship cluster_linker Linker Properties PROTAC PROTAC Target Target Protein PROTAC->Target binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination facilitates Degradation Proteasomal Degradation Ubiquitination->Degradation Length Length Length->Ternary_Complex influences stability and formation Composition Composition Composition->Ternary_Complex influences stability and formation Flexibility Flexibility Flexibility->Ternary_Complex influences stability and formation

Caption: Role of the linker in PROTAC-mediated degradation.

Conclusion

While this compound is a versatile and widely used reagent, a variety of alternatives are available that offer significant advantages for specific applications. For amine-based bioconjugation, alternatives to NHS esters like STP, TFP, and SDP esters can provide benefits in terms of water solubility and hydrolytic stability. For applications where PEG immunogenicity is a concern, non-PEG polymers such as polysarcosine and zwitterionic polymers represent a promising new class of materials that can enhance the in vivo performance of protein therapeutics. In the context of PROTAC design, while PEG linkers are a valuable tool, careful optimization of linker length and composition, and consideration of alternative linker chemistries, is crucial for developing effective protein degraders. The choice of the optimal reagent will depend on the specific requirements of the application, including the properties of the biomolecule being modified, the desired in vivo performance, and the synthetic accessibility of the final conjugate.

References

The Balancing Act: How PEG Linker Length Dictates Conjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Poly(ethylene glycol) (PEG) linker length in optimizing the stability and function of bioconjugates. This guide provides a comparative analysis supported by experimental data, detailed protocols for key assays, and visualizations to elucidate complex relationships.

The strategic incorporation of Poly(ethylene glycol) (PEG) linkers has become a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticles. The length of these hydrophilic linkers is a critical design parameter that significantly influences the overall stability, pharmacokinetics, and therapeutic efficacy of the conjugate. A longer PEG linker can enhance solubility, prolong circulation half-life, and reduce immunogenicity. Conversely, a shorter linker may be advantageous for facilitating more efficient cellular uptake and payload delivery. This guide delves into the nuanced effects of PEG linker length, providing a data-driven comparison to inform the design of next-generation bioconjugates.

Comparative Analysis of PEG Linker Length on Conjugate Properties

The selection of an appropriate PEG linker length is often a trade-off between optimizing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from studies investigating the impact of varying PEG linker lengths on key performance indicators of bioconjugates.

Impact on Pharmacokinetics and In Vivo Efficacy

Longer PEG chains are generally associated with improved pharmacokinetic profiles, leading to extended circulation times and increased exposure in target tissues. This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal clearance and shields it from enzymatic degradation and uptake by the reticuloendothelial system.

ConjugatePEG Linker LengthHalf-Life Extension (relative to no PEG)Tumor ExposureTumor Growth InhibitionReference
Affibody-MMAENone1xBaselineBaseline[1]
Affibody-PEG4k-MMAE4 kDa2.5xIncreasedImproved[1]
Affibody-PEG10k-MMAE10 kDa11.2xSignificantly IncreasedMost Potent[1]
ADC2 and 4 PEG units-SimilarSimilar[2]
ADC8, 12, and 24 PEG units-Significantly HigherSignificantly Higher[2]

Table 1: Comparison of pharmacokinetic and efficacy parameters of conjugates with varying PEG linker lengths. Increased plasma and tumor exposures were observed with increasing PEG chain length in the linker, leading to improved efficacy.[1][2]

Impact on In Vitro Cytotoxicity and Binding Affinity

While longer PEG linkers can enhance in vivo performance, they may also introduce steric hindrance that can negatively impact the conjugate's ability to bind to its target and exert its cytotoxic effect. The optimal linker length must balance these opposing effects.

ConjugatePEG Linker LengthIn Vitro Cytotoxicity (IC50) Reduction (relative to no PEG)Target Binding Affinity (EC50)Reference
Affibody-MMAENone1x98.5 pM[1]
Affibody-PEG4k-MMAE4 kDa4.5-fold161.7 pM[1]
Affibody-PEG10k-MMAE10 kDa22-fold250.7 pM[1]

Table 2: Comparison of in vitro cytotoxicity and binding affinity of an affibody-drug conjugate with different PEG linker lengths. A longer PEG chain led to a decrease in cytotoxicity, highlighting the trade-off between pharmacokinetic benefits and in vitro potency.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurately assessing the impact of PEG linker length on conjugate stability and function. The following sections provide methodologies for key assays.

Stability Analysis by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography is a fundamental technique for assessing the stability of bioconjugates by separating and quantifying aggregates, fragments, and the monomeric species.[3]

Objective: To determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in a conjugate sample.

Materials:

  • Size-Exclusion Chromatography system with a UV detector

  • SEC column suitable for protein separations (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Conjugate samples with varying PEG linker lengths

  • Protein standard for column calibration

Procedure:

  • System Preparation: Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugate samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a fixed volume of each sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of conjugates with different PEG linker lengths on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Conjugate samples with varying PEG linker lengths

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the conjugate samples in complete cell culture medium and add them to the respective wells. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the conjugate concentration and determine the IC50 value using a non-linear regression analysis.[4]

Binding Affinity Analysis by Bio-Layer Interferometry (BLI)

Bio-layer interferometry is a label-free technology for measuring biomolecular interactions in real-time. It is used to determine the kinetics (association and dissociation rates) and affinity of a conjugate to its target receptor.

Objective: To determine the equilibrium dissociation constant (KD) of conjugates with different PEG linker lengths for their target antigen.

Materials:

  • BLI instrument (e.g., Octet system)

  • Biosensors appropriate for capturing the ligand (e.g., Protein A or anti-human IgG Fc capture biosensors)

  • Ligand (target antigen)

  • Analyte (conjugate samples with varying PEG linker lengths)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

  • Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.

  • Ligand Immobilization: Load the ligand onto the biosensor surface to a desired level.

  • Association: Move the ligand-coated biosensors into wells containing different concentrations of the analyte (conjugate samples) and measure the binding response over time.

  • Dissociation: Transfer the biosensors to wells containing only the assay buffer and monitor the dissociation of the analyte from the ligand over time.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]

Visualizing the Impact of PEG Linker Length

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows discussed in this guide.

PEG_Linker_Impact cluster_linker PEG Linker Length cluster_properties Conjugate Properties Short_Linker Short PEG Linker Function Function (Binding & Cytotoxicity) Short_Linker->Function Higher Potency Long_Linker Long PEG Linker Stability Stability (Reduced Aggregation) Long_Linker->Stability Improved Pharmacokinetics Pharmacokinetics (Longer Half-life) Long_Linker->Pharmacokinetics Enhanced

Impact of PEG Linker Length on Conjugate Properties.

ADC_Workflow Linker_Design PEG Linker Synthesis (Varying Lengths) Conjugation Conjugation & Purification Linker_Design->Conjugation Characterization In Vitro Characterization Conjugation->Characterization Stability_Assay Stability (SEC) Characterization->Stability_Assay Function_Assay Function (Cytotoxicity, Binding) Characterization->Function_Assay In_Vivo_Studies In Vivo Evaluation Stability_Assay->In_Vivo_Studies Function_Assay->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy Efficacy Studies In_Vivo_Studies->Efficacy Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Efficacy->Lead_Optimization End Candidate Selection Lead_Optimization->End

Workflow for Developing and Evaluating PEGylated ADCs.

Conclusion

The length of the PEG linker is a paramount consideration in the design of stable and functional bioconjugates. As the presented data indicates, there is a delicate balance between enhancing pharmacokinetic properties with longer linkers and maintaining optimal biological activity, which can be compromised by steric hindrance. A systematic evaluation using the described experimental protocols is essential for identifying the optimal PEG linker length for a specific conjugate and therapeutic application. This guide provides a foundational framework for researchers to navigate this critical aspect of bioconjugate development, ultimately leading to the design of safer and more effective therapeutics.

References

Assessing the Biological Activity of Proteins Post-Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The conjugation of molecules such as polymers, fluorophores, or cytotoxic drugs to proteins is a cornerstone of modern biotechnology and drug development. This process can enhance therapeutic efficacy, enable imaging, and improve pharmacokinetic profiles. However, it is crucial to verify that the protein's biological activity is retained or appropriately modified post-conjugation. This guide provides a comparative overview of key methods for assessing the bioactivity of conjugated proteins, complete with experimental data, detailed protocols, and workflow visualizations.

Key Bioanalytical Methods: A Comparative Overview

Several analytical techniques are available to assess the biological activity of conjugated proteins. The choice of method depends on the nature of the protein, the conjugate, and the specific biological question being addressed. Here, we compare three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry.

Data Presentation

The following table summarizes typical quantitative data obtained from these three methods for a hypothetical antibody-drug conjugate (ADC) targeting a cancer cell surface antigen.

ParameterELISASurface Plasmon Resonance (SPR)Flow Cytometry
Binding Affinity (KD) 1.2 nM0.8 nMNot Directly Measured
Association Rate (ka) Not Measured1.5 x 105 M-1s-1Not Measured
Dissociation Rate (kd) Not Measured1.2 x 10-4 s-1Not Measured
Cellular Binding Not MeasuredNot Measured92% Positive Cells
Mean Fluorescence Intensity (MFI) Not MeasuredNot Measured15,000
IC50 (Cell Viability) Not ApplicableNot Applicable5.5 nM

Note: ELISA can provide an apparent KD but is an endpoint assay and may underestimate true affinity, especially for interactions with fast dissociation rates.[1][2][3][4][5] SPR provides real-time kinetic data (ka and kd), allowing for a more accurate determination of the dissociation constant (KD).[1][2][3][4][5] Flow cytometry assesses binding to cells and can be used to determine functional outcomes like cell death (IC50).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol describes a sandwich ELISA to determine the binding of a conjugated antibody to its target antigen.

Materials:

  • 96-well microplate

  • Target antigen

  • Conjugated antibody

  • HRP-conjugated secondary antibody (if the primary conjugated antibody is not enzyme-linked)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add serial dilutions of the conjugated antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: If required, add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The KD can be estimated by non-linear regression analysis of the binding curve.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the steps for determining the binding kinetics of a conjugated protein to its target.[6][7]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (target protein)

  • Analyte (conjugated protein)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a pulse of EDC/NHS. Inject the ligand solution to allow for covalent coupling to the sensor surface. Deactivate remaining active groups with a pulse of ethanolamine.

  • System Priming: Prime the system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the analyte (conjugated protein) over the ligand-immobilized surface for a defined association time.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the ligand for a defined dissociation time.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8]

Flow Cytometry for Cellular Binding and Activity

This protocol describes how to assess the binding of a fluorescently labeled antibody conjugate to cells and its effect on cell viability.

Materials:

  • Target cells expressing the antigen of interest

  • Fluorescently labeled conjugated antibody

  • Flow cytometry buffer (PBS with 2% FBS)

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in flow cytometry buffer at a concentration of 1x106 cells/mL.

  • Staining: Add the fluorescently labeled conjugated antibody at various concentrations to the cell suspension. Incubate on ice for 30-60 minutes in the dark.

  • Washing: Wash the cells three times with cold flow cytometry buffer to remove unbound antibody.

  • Viability Staining: Resuspend the cells in flow cytometry buffer containing a viability dye according to the manufacturer's instructions.

  • Data Acquisition: Analyze the cells on a flow cytometer, acquiring data for fluorescence intensity and viability.

  • Data Analysis: Gate on the live cell population and determine the percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) as a measure of binding. For cytotoxicity, plot cell viability against the concentration of the ADC to determine the IC50 value.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the experimental workflows and a relevant signaling pathway.

Experimental Workflows

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Antigen Coating Antigen Coating Washing_1 Washing_1 Antigen Coating->Washing_1 Overnight Blocking Blocking Washing_1->Blocking 3x Washing_2 Washing_2 Blocking->Washing_2 1-2h Add Conjugate Add Conjugate Washing_2->Add Conjugate 3x Washing_3 Washing_3 Add Conjugate->Washing_3 2h Add 2nd Ab Add 2nd Ab Washing_3->Add 2nd Ab 3x Washing_4 Washing_4 Add 2nd Ab->Washing_4 1h Add Substrate Add Substrate Washing_4->Add Substrate 5x Stop Reaction Stop Reaction Add Substrate->Stop Reaction 15-30m Read Plate Read Plate Stop Reaction->Read Plate Immediate

ELISA Workflow

SPR_Workflow cluster_chip_prep Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis Surface Activation Surface Activation Ligand Immobilization Ligand Immobilization Surface Activation->Ligand Immobilization Deactivation Deactivation Ligand Immobilization->Deactivation Analyte Injection (Association) Analyte Injection (Association) Deactivation->Analyte Injection (Association) Buffer Flow (Dissociation) Buffer Flow (Dissociation) Analyte Injection (Association)->Buffer Flow (Dissociation) Regeneration Regeneration Buffer Flow (Dissociation)->Regeneration Kinetic Modeling Kinetic Modeling Regeneration->Kinetic Modeling

SPR Workflow

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell Harvest Cell Harvest Washing_1 Washing_1 Cell Harvest->Washing_1 Antibody Staining Antibody Staining Washing_1->Antibody Staining Washing_2 Washing_2 Antibody Staining->Washing_2 30-60m Viability Staining Viability Staining Washing_2->Viability Staining 3x Data Acquisition Data Acquisition Viability Staining->Data Acquisition

Flow Cytometry Workflow
Signaling Pathway: ADC-Induced Apoptosis

This diagram illustrates the mechanism of action of an antibody-drug conjugate leading to apoptosis.[6]

ADC_Apoptosis cluster_extracellular Extracellular cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

ADC Mechanism of Action

Conclusion

The assessment of biological activity post-conjugation is a critical step in the development of protein-based therapeutics and diagnostics. ELISA, SPR, and Flow Cytometry each provide valuable, complementary information. While ELISA is a robust and widely accessible method for assessing binding, SPR offers more detailed kinetic information. Flow cytometry provides the crucial link to cellular context, allowing for the evaluation of binding to target cells and the ultimate functional consequences of the conjugated protein. A multi-faceted approach, employing a combination of these techniques, is often necessary for a comprehensive characterization of a bioconjugate's biological activity.

References

A Comparative Guide to the In Vivo and In vitro Stability of Amide Bonds from NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of stable covalent linkages between biomolecules is a cornerstone of modern biotechnology and drug development. Among the various methods available, the use of N-hydroxysuccinimide (NHS) esters to form amide bonds with primary amines has been a workhorse for decades. This guide provides an objective comparison of the in vivo and in vitro stability of amide bonds derived from NHS esters against other common bioconjugation chemistries. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate conjugation strategy for their specific application, from targeted drug delivery to diagnostic assays.

Introduction to NHS Ester Chemistry

NHS esters are highly reactive compounds that readily couple with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction, known as aminolysis, is favored for its efficiency and the stability of the resulting amide linkage under physiological conditions. However, the reactivity of NHS esters also makes them susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency. The amide bond, once formed, is generally considered robust and effectively irreversible under physiological conditions.[1]

In Vitro Stability: The Race Against Hydrolysis

The primary factor influencing the in vitro stability of the NHS ester conjugation process is the competition between aminolysis (the desired reaction with an amine) and hydrolysis (reaction with water). The rate of hydrolysis is significantly influenced by pH.

Quantitative Comparison of NHS Ester Hydrolysis

The stability of the NHS ester itself is crucial for achieving high conjugation yields. The following table summarizes the half-lives of various NHS esters in aqueous solutions at different pH values. It is important to note that while the amide bond formed is highly stable, the efficiency of its formation is dependent on the stability of the NHS ester precursor.

NHS Ester TypepHTemperature (°C)Half-lifeReference
Generic NHS Ester7.004-5 hours[2]
Generic NHS Ester8.6410 minutes[2]
Generic NHS Ester7.0RT~7 hours[3]
Generic NHS Ester9.0RTminutes[3]
Various PEG-NHS Esters8.0250.75 - 33.6 minutes[4]

Note: "RT" denotes room temperature. The half-life of the NHS ester generally decreases as the pH increases.

Comparison with Alternative Amide Bond Formation Chemistries

Several alternatives to NHS esters are available for forming amide or other stable linkages. This section compares the stability of conjugates formed via some of these popular methods.

Tetrafluorophenyl (TFP) Esters

TFP esters are an alternative to NHS esters for amine modification. They also react with primary amines to form stable amide bonds but exhibit greater resistance to hydrolysis, particularly at higher pH.

Quantitative Comparison: NHS vs. TFP Ester Hydrolysis

Ester TypepHHalf-lifeReference
NHS-terminated SAM10~10 minutes[5]
TFP-terminated SAM10~100 minutes[5]

This data, from a study on self-assembled monolayers (SAMs), demonstrates the significantly greater hydrolytic stability of TFP esters compared to NHS esters under basic conditions.

Maleimide Chemistry

Maleimides react with sulfhydryl groups (thiols) on cysteine residues to form a thioether bond. While this is not an amide bond, it is a common method for bioconjugation and offers a point of comparison for linkage stability. The resulting thioether bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the cellular environment, which can lead to deconjugation. However, strategies exist to increase the stability of the maleimide-thiol linkage.

Click Chemistry

"Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, forms a highly stable triazole linkage. This method is known for its high efficiency, specificity, and the exceptional stability of the resulting bond under a wide range of conditions, including in vivo. The triazole ring is considered to be metabolically inert.

Qualitative Stability Comparison of Conjugation Chemistries

Conjugation ChemistryLinkage FormedIn Vitro StabilityIn Vivo StabilityKey Considerations
NHS Ester AmideAmide bond is highly stable. The NHS ester itself is prone to hydrolysis, especially at higher pH.Amide bond is generally stable to enzymatic and chemical degradation.Optimize pH and amine concentration to favor aminolysis over hydrolysis.
TFP Ester AmideAmide bond is highly stable. TFP ester is more resistant to hydrolysis than NHS ester.Amide bond is generally stable.Offers a wider pH window for conjugation compared to NHS esters.
Maleimide ThioetherSusceptible to retro-Michael reaction and thiol exchange.Can exhibit instability leading to premature drug release.Linker design can mitigate instability.
Click Chemistry TriazoleHighly stable across a wide range of conditions.Considered highly stable and metabolically inert.Requires introduction of azide and alkyne functionalities.

In Vivo Stability of Amide Bonds from NHS Esters

Once formed, the amide bond from an NHS ester conjugation is generally considered to be highly stable in vivo. It is resistant to cleavage by most endogenous enzymes. For antibody-drug conjugates (ADCs), linkers based on stable amide bonds are reported to have long half-lives in circulation, on the order of several days.[6] The primary concern for the in vivo performance of a bioconjugate is often not the stability of the amide bond itself, but rather the stability of the entire molecule (e.g., the antibody or the drug) and the potential for off-target interactions.

Experimental Protocols

Accurate assessment of the stability of bioconjugates is critical for their development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from different species.

Methodology:

  • Preparation of Plasma: Obtain pooled plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin). Thaw at 37°C and centrifuge to remove any precipitates.

  • Incubation: Spike the bioconjugate into the plasma at a final concentration of 1 µM. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching: To stop the reaction, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact bioconjugate at each time point relative to the internal standard. Calculate the percentage of the bioconjugate remaining over time and determine the half-life (t½).

In Vivo Stability Assessment

Objective: To evaluate the stability of a bioconjugate in a living organism.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the bioconjugate to the animals via the desired route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for LC-MS:

    • Intact Analysis: For analyzing the intact bioconjugate, immunocapture techniques can be used to isolate the conjugate from the plasma matrix before LC-MS analysis.

    • Released Drug Analysis: To quantify the released drug, a protein precipitation or solid-phase extraction method can be used to extract the small molecule from the plasma.

  • LC-MS Analysis: Analyze the processed samples by LC-MS to determine the concentration of the intact bioconjugate and/or the released payload.

  • Pharmacokinetic Analysis: Plot the concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life, clearance, and volume of distribution.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes and relationships involved in bioconjugation and stability testing.

NHS_Ester_Reaction_Pathway cluster_reaction NHS Ester Conjugation NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Aminolysis Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis H2O Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond

Caption: NHS Ester Reaction Pathway

Stability_Testing_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Incubate Incubate Bioconjugate in Plasma (37°C) Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Analyze_Invitro LC-MS Analysis Quench->Analyze_Invitro Data_Analysis Data Analysis (Half-life, PK Parameters) Analyze_Invitro->Data_Analysis Administer Administer Bioconjugate to Animal Model Blood_Sample Collect Blood Samples at Time Points Administer->Blood_Sample Process_Plasma Process Plasma Blood_Sample->Process_Plasma Analyze_Invivo LC-MS Analysis Process_Plasma->Analyze_Invivo Analyze_Invivo->Data_Analysis

Caption: In Vitro and In Vivo Stability Testing Workflow

Conclusion

The formation of amide bonds via NHS esters remains a robust and widely used strategy in bioconjugation. The resulting amide bond demonstrates excellent stability both in vitro and in vivo. The primary challenge lies in optimizing the conjugation reaction to maximize aminolysis over the competing hydrolysis of the NHS ester. For applications requiring even greater stability or orthogonal reactivity, alternative chemistries such as those employing TFP esters or "click" reactions offer significant advantages. A thorough understanding of the stability profiles of different linkages, supported by rigorous experimental evaluation, is paramount for the successful development of novel bioconjugates for therapeutic and diagnostic applications.

References

Safety Operating Guide

Proper Disposal Procedures for Hydroxy-PEG3-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Hydroxy-PEG3-NHS. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This document outlines the necessary steps for handling and disposing of this compound, a polyethylene glycol (PEG) derivative containing a reactive N-hydroxysuccinimide (NHS) ester. Due to its chemical properties, specific protocols must be followed to mitigate risks to personnel and the environment.

Key Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its associated hazards. This information is critical for risk assessment and the implementation of appropriate safety controls.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1]Avoid ingestion. Wash hands thoroughly after handling.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Prevent release into the environment. Do not dispose of down the drain.
Reactivity The NHS ester is reactive towards primary amines.[2][3][4] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]Segregate from incompatible materials. Deactivate before disposal.

Immediate Safety and Handling Precautions

To ensure safe handling of this compound in the laboratory, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use protective gloves (e.g., nitrile) suitable for handling chemicals.

  • Skin and Body Protection: Wear a lab coat or other impervious clothing.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, avoid dust formation. Clean up spills promptly using appropriate absorbent materials and dispose of the waste as hazardous chemical waste.

Step-by-Step Disposal Protocol

The following procedure details the necessary steps for the safe disposal of waste this compound, including unused product, contaminated materials, and solutions.

Experimental Protocol: Quenching of the Reactive NHS Ester

The reactive NHS ester group should be deactivated (quenched) prior to disposal to reduce its reactivity. This is achieved through hydrolysis, which is accelerated under basic conditions.

  • Prepare a Quenching Solution: Prepare a solution of a primary amine-containing buffer such as Tris-HCl or glycine at a pH between 7.4 and 8.5. Alternatively, a dilute solution of sodium hydroxide (e.g., 0.1 M) can be used to raise the pH and promote hydrolysis.[1][3][5]

  • Treat the Waste:

    • For solid this compound waste , dissolve it in a suitable solvent (e.g., DMSO or DMF) before adding it to the quenching solution.

    • For solutions containing this compound , slowly add the quenching solution to the waste solution while stirring.

  • Incubation: Allow the mixture to react for at least one hour at room temperature. This will ensure the complete hydrolysis of the NHS ester.[3]

  • Neutralization (if necessary): If a basic solution such as sodium hydroxide was used for quenching, neutralize the final waste solution to a pH between 5.5 and 9.5 with a suitable acid (e.g., dilute HCl).[2]

Waste Collection and Final Disposal

  • Containerize the Treated Waste: Transfer the quenched and neutralized waste solution into a designated, leak-proof hazardous waste container.

  • Label the Container: Clearly label the container as "Hazardous Waste" and list the chemical constituents, including the reaction byproducts.

  • Segregation: Store the waste container in a designated secondary containment area, segregated from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Under no circumstances should this waste be disposed of down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste cluster_1 Step 1: Deactivation (Quenching) cluster_2 Step 2: Neutralization & Collection cluster_3 Step 3: Final Disposal start Unused or Contaminated This compound quench Quench NHS Ester (e.g., with Tris buffer or dilute NaOH) start->quench incubate Incubate for >= 1 hour to ensure hydrolysis quench->incubate neutralize Neutralize to pH 5.5-9.5 (if necessary) incubate->neutralize collect Collect in a labeled hazardous waste container neutralize->collect store Store in secondary containment segregated from incompatibles collect->store dispose Dispose via licensed hazardous waste contractor store->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-NHS
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-NHS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.